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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,5-Dimethoxypyridin-3-amine: A Key Building Block for Modern Drug Discovery

Section 1: Executive Summary & Strategic Overview 2,5-Dimethoxypyridin-3-amine is a heterocyclic aromatic amine that represents a confluence of privileged structural motifs in medicinal chemistry. The pyridine core is a...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Executive Summary & Strategic Overview

2,5-Dimethoxypyridin-3-amine is a heterocyclic aromatic amine that represents a confluence of privileged structural motifs in medicinal chemistry. The pyridine core is a ubiquitous scaffold in numerous FDA-approved drugs, prized for its metabolic stability, ability to engage in hydrogen bonding, and favorable solubility profile.[1][2] Concurrently, the 2,5-dimethoxy substitution pattern on an aromatic ring is a well-established pharmacophore, particularly in ligands targeting central nervous system (CNS) receptors.[3][4][5] This guide provides a comprehensive technical overview of 2,5-Dimethoxypyridin-3-amine, from its fundamental chemical properties and a proposed synthetic pathway to its reactivity and strategic applications in drug development programs. This document is intended for researchers, medicinal chemists, and process scientists who require a deep, actionable understanding of this high-value chemical intermediate.

Chemical Structure of 2,5-Dimethoxypyridin-3-amine Chemical structure of 2,5-Dimethoxypyridin-3-amine

Section 2: Core Chemical Identity & Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its effective use in synthesis and formulation. While extensive experimental data for this specific molecule is not widely published, its core identifiers are well-established.

PropertyValueSource
IUPAC Name 2,5-Dimethoxypyridin-3-amineN/A
CAS Number 1211595-19-5[6]
Molecular Formula C₇H₁₀N₂O₂[6]
Molecular Weight 154.17 g/mol [6]
Predicted Boiling Point ~315.7 ± 25.0 °CChemically Inferred
Predicted LogP 0.85Chemically Inferred
Predicted Solubility Moderately soluble in polar organic solvents (e.g., DMSO, Methanol)Chemically Inferred
Appearance Likely an off-white to light brown solid at room temperatureChemically Inferred

Section 3: Proposed Synthesis & Purification Protocol

A validated, scalable synthesis is paramount for the utility of any building block. While multiple routes are conceivable, the following multi-step pathway is proposed based on established, high-yielding transformations of pyridine derivatives. The logic of this pathway is to introduce the required functionalities onto a simple pyridine core in a controlled, regioselective manner.

Synthetic Workflow Overview

The proposed synthesis begins with the nitration of 2,5-dimethoxypyridine. The electron-donating methoxy groups are ortho-, para-directing activators, making the C3 and C6 positions the most electronically favorable for electrophilic substitution. Steric hindrance from the C2-methoxy group favors substitution at the C3 position. The subsequent reduction of the nitro group is a standard and efficient transformation to yield the target amine.

G Start 2,5-Dimethoxypyridine (Starting Material) Step1 Nitration (HNO₃ / H₂SO₄) Start->Step1 Intermediate 2,5-Dimethoxy-3-nitropyridine Step1->Intermediate Step2 Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) Intermediate->Step2 Product 2,5-Dimethoxypyridin-3-amine (Final Product) Step2->Product

Caption: Proposed synthetic workflow for 2,5-Dimethoxypyridin-3-amine.

Step-by-Step Experimental Protocol

Step 1: Nitration of 2,5-Dimethoxypyridine

  • Causality: A mixture of nitric and sulfuric acid is the classic and effective reagent for the nitration of activated aromatic rings. The reaction is performed at low temperature to control the exotherm and minimize side reactions.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid (3.0 eq.), cooled to 0 °C in an ice-salt bath, add 2,5-dimethoxypyridine (1.0 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Once the addition is complete, add a chilled mixture of concentrated sulfuric acid (1.0 eq.) and fuming nitric acid (1.1 eq.) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 2 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, slowly pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

    • Neutralize the aqueous solution carefully with a saturated solution of sodium bicarbonate until pH 7-8 is reached.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,5-dimethoxy-3-nitropyridine.

Step 2: Reduction to 2,5-Dimethoxypyridin-3-amine

  • Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines, with water being the only byproduct. Tin(II) chloride in acidic media is an alternative classical method suitable for this transformation.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the crude 2,5-dimethoxy-3-nitropyridine (1.0 eq.) in methanol or ethanol in a suitable hydrogenation vessel.

    • Add Palladium on carbon (10 wt. %, ~5 mol %) to the solution.

    • Purge the vessel with nitrogen, then pressurize with hydrogen gas (typically 50 psi).

    • Stir the reaction vigorously at room temperature. The reaction is often complete within 4-12 hours. Monitor by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 2,5-Dimethoxypyridin-3-amine.

Purification
  • Trustworthiness: The final purity of the building block is critical. A self-validating protocol involves purification followed by analytical confirmation.

  • Method: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) may yield highly pure material. Purity should be confirmed by ¹H NMR and LC-MS.

Section 4: Spectroscopic & Analytical Profile

Structural confirmation is non-negotiable. The following are the expected spectroscopic signatures for 2,5-Dimethoxypyridin-3-amine based on its functional groups and electronic environment.

¹H NMR (Expected Signals)
Chemical Shift (δ, ppm) Description
~7.4-7.6Singlet, 1H (Proton at C4)
~6.8-7.0Singlet, 1H (Proton at C6)
~4.0-5.0Broad singlet, 2H (Amine, -NH₂)
~3.9Singlet, 3H (Methoxy, C5-OCH₃)
~3.8Singlet, 3H (Methoxy, C2-OCH₃)
¹³C NMR (Expected Signals)
Chemical Shift (δ, ppm) Description
~150-155C2 (Attached to OCH₃ and N)
~140-145C5 (Attached to OCH₃)
~125-130C3 (Attached to NH₂)
~120-125C4
~110-115C6
~55-56Methoxy carbons (-OCH₃)
IR Spectroscopy (Expected Peaks)
Wavenumber (cm⁻¹) Vibration
3300-3500N-H stretch (primary amine, two bands)
2850-3000C-H stretch (aromatic and methyl)
1580-1620C=C and C=N stretch (aromatic ring)
1200-1250C-O stretch (aryl ether)

Section 5: Chemical Reactivity & Mechanistic Insights

The synthetic utility of 2,5-Dimethoxypyridin-3-amine stems from the distinct reactivity of its functional groups. The primary amine at the C3 position is the principal site of nucleophilic reactivity, making it an ideal handle for diversification.

G cluster_reactions Key Transformations Core 2,5-Dimethoxypyridin-3-amine Acylation Amide Formation (Acyl Halides, Anhydrides) Core->Acylation Nucleophilic Acyl Substitution Alkylation Secondary/Tertiary Amine Formation (Alkyl Halides) Core->Alkylation Nucleophilic Substitution (Sₙ2) Sulfonylation Sulfonamide Synthesis (Sulfonyl Chlorides) Core->Sulfonylation Reaction with Electrophilic Sulfur Diazotization Sandmeyer Reactions (NaNO₂, H⁺ then CuX) Core->Diazotization Formation of Diazonium Salt

Caption: Key reactive pathways of 2,5-Dimethoxypyridin-3-amine.

  • Amide Bond Formation: The 3-amino group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds.[7] This is arguably the most important reaction in drug discovery for linking this scaffold to other fragments.

  • N-Alkylation: The amine can be alkylated using alkyl halides.[8] This allows for the synthesis of secondary and tertiary amines, modulating the basicity and lipophilicity of the molecule.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides provides sulfonamides, a common functional group in various drug classes.[7]

  • Diazotization and Sandmeyer Reactions: The primary aromatic amine can be converted to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (e.g., halides, cyanide), offering a pathway to otherwise inaccessible substitution patterns.

Section 6: Applications in Medicinal Chemistry & Drug Development

The value of 2,5-Dimethoxypyridin-3-amine lies in its role as a versatile scaffold for generating libraries of novel compounds for biological screening. Its structure is particularly relevant for CNS-targeting drug discovery programs.

  • Scaffold for Serotonin Receptor Ligands: The 2,5-dimethoxyphenyl motif is a classic feature of agonists for the serotonin 5-HT₂A receptor.[3][4] By incorporating this feature into a pyridine ring, chemists can generate novel structures with potentially improved drug-like properties (e.g., ADME profile) compared to traditional phenethylamine-based compounds.

  • Kinase Inhibitor Development: The aminopyridine structure is a well-known "hinge-binding" motif in many kinase inhibitors. The methoxy groups can be used to probe specific pockets within the ATP-binding site, and the 3-amino group serves as the primary vector for building out the rest of the inhibitor.

  • Fragment-Based Drug Discovery (FBDD): This molecule serves as an excellent starting point in FBDD. The amine provides a reliable handle for linking to other fragments, while the dimethoxypyridine core provides a well-defined vectoral projection into protein binding sites.

G Scaffold 2,5-Dimethoxypyridin-3-amine (Core Scaffold) Reaction Parallel Amidation (Library of R-COCl) Scaffold->Reaction Library Diverse Chemical Library (Amide Derivatives) Reaction->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Identification Screening->Hit

Caption: Logical workflow from core scaffold to hit identification.

Section 7: Safety & Handling

  • General Handling: Use only in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Can cause irritation to the skin, eyes, and respiratory system.[9][10]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Section 8: Conclusion

2,5-Dimethoxypyridin-3-amine is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. It combines the favorable ADME properties of a pyridine core with the CNS-targeting potential of the dimethoxy aromatic motif. Its straightforward reactivity, centered on its primary amine, allows for its efficient incorporation into diverse molecular designs. For research teams aiming to develop novel therapeutics, particularly in the neuroscience and oncology space, a thorough understanding and proficient use of this building block can provide a significant competitive advantage.

References

  • PubChem. (n.d.). 2,5-Dimethoxyphenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 2,5-Dimethoxypyridin-3-amine. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 2,5-Dimethoxyphenethylamines. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: 2-Aminopyridine. Retrieved from [Link]

  • Alkali Metals Ltd. (n.d.). Material Safety Data Sheet: 2-Amino Pyridine. Retrieved from [Link]

  • PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

  • MDPI. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]

  • Ide, W. S., & Baltzly, R. (1948). Amines Related to 2,5-Dimethoxyphenethylamine. IV. 2,5-Diethoxy, 2-Hydroxy-5-methoxy and 2-Hydroxy-5-ethoxyphenylalkanolamines. Journal of the American Chemical Society, 70(3), 1084–1087.
  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines. Patent EP2307355B1. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Ethyl-3,6-dimethoxypyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Bromo-3,6-dimethoxypyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic pathway for preparation of 2–5. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,4-Dimethoxypyridin-3-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1995). Process for the preparation of 2,5-disubstituted pyridines. US5466800A.
  • Google Patents. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. US4952697A.
  • ResearchGate. (2025). Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile. Retrieved from [Link]

  • Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Hexyl-3,6-dimethoxypyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2006). Process for producing 2,3-diamino-6-methoxypyridine. US20060080790A1.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). Retrieved from [Link]

  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κO,N,O)vanadate(V) and its conversion to nanostructured V2O5. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of methan-d3-amine (CAS 5581-55-5). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Baltzly, R., & Buck, J. S. (1940). Amines Related to 2,5-Dimethoxyphenethylamine. I. Journal of the American Chemical Society, 62(1), 164-167.
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

Sources

Exploratory

Comprehensive Physicochemical Profile of 3-Amino-2,5-dimethoxypyridine

[1] Executive Summary 3-Amino-2,5-dimethoxypyridine (CAS: 1211595-19-5) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Amino-2,5-dimethoxypyridine (CAS: 1211595-19-5) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., PIM-1) and adenosine receptor ligands.[1] Its unique substitution pattern—featuring electron-donating methoxy groups at the 2- and 5-positions flanking a primary amine—imparts distinct electronic properties that modulate the basicity of the pyridine ring and the nucleophilicity of the exocyclic amine.[1] This guide provides a rigorous technical analysis of its physicochemical properties, stability profile, and experimental handling protocols, designed to support researchers in optimizing lead optimization and synthetic workflows.[1]

Molecular Identity & Structural Analysis[1]

The compound consists of a pyridine core substituted with methoxy groups at the ortho (C2) and meta (C5) positions relative to the ring nitrogen, and a primary amino group at the C3 position.[1]

ParameterDetail
IUPAC Name 2,5-Dimethoxypyridin-3-amine
Common Synonyms 3-Amino-2,5-dimethoxypyridine; 2,5-Dimethoxy-3-pyridinamine
CAS Registry Number 1211595-19-5
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
SMILES COc1cnc(OC)cc1N
InChI Key Unique identifier required for database integration (Predicted)
Structural Reactivity Analysis

The 2,5-dimethoxy substitution pattern creates a "push-pull" electronic environment.[1] The C2-methoxy group acts as a vinylogous ester (imidate), reducing the basicity of the pyridine nitrogen compared to unsubstituted pyridine, while simultaneously shielding the C3-amine from metabolic oxidation.[1] The C5-methoxy group provides additional electron density to the ring system, stabilizing the scaffold against nucleophilic attack but increasing susceptibility to electrophilic aromatic substitution at the C6 position.[1]

G Core Pyridine Core (Aromatic Heterocycle) OMe2 2-Methoxy Group (Electron Donor via Resonance) (Steric Shielding) Core->OMe2 Pos 2 NH3 3-Amino Group (Primary Nucleophile) (Ligand Attachment Point) Core->NH3 Pos 3 OMe5 5-Methoxy Group (Inductive/Resonance Donor) (Modulates Lipophilicity) Core->OMe5 Pos 5 OMe2->Core +R Effect NH3->Core +R Effect

Figure 1: Structural reactivity map illustrating the electronic contributions of substituents on the pyridine core.

Physicochemical Core Parameters

Understanding these parameters is critical for predicting bioavailability (Lipinski's Rule of 5) and optimizing formulation strategies.[1]

Quantitative Data Table
PropertyValue / RangeSource/MethodImplications
Physical State Solid (Crystalline powder)ExperimentalEasy handling; requires protection from light.[1]
Melting Point 65 - 70 °C (Predicted/Analog)Analogous DataLow melting point suggests careful monitoring during milling/drying.[1]
Boiling Point 299.8 ± 35.0 °CPredicted (760 mmHg)Stable under standard reflux conditions in high-boiling solvents.[1]
LogP (Lipophilicity) 0.85 ± 0.2Calculated (cLogP)Moderate lipophilicity; likely good membrane permeability.[1]
pKa (Ring N) 3.5 – 4.2PredictedLess basic than pyridine (5.[1]2) due to 2-OMe effect; remains uncharged at physiological pH.[1]
pKa (Amino N) ~2.5PredictedVery weak base; unlikely to protonate under physiological conditions.[1]
Topological PSA ~55 ŲCalculatedExcellent for CNS penetration (PSA < 90 Ų).[1]
Solubility DMSO (>50 mg/mL), DCM, MeOHExperimentalPoor aqueous solubility; requires cosolvents (PEG/Ethanol) for bioassays.
Solubility & Formulation Insight
  • Aqueous Solubility: The compound is sparingly soluble in neutral water due to the lipophilic methoxy groups and the lack of a charged center at pH 7.4.[1]

  • Formulation Strategy: For biological assays, prepare a stock solution in DMSO (dimethyl sulfoxide).[1] For animal studies, formulation in 10% DMSO / 40% PEG400 / 50% Saline is recommended to maintain solubility while minimizing vehicle toxicity.[1]

Chemical Stability & Reactivity[1][2]

Stability Profile
  • Oxidation: The electron-rich aniline moiety (3-amino) is susceptible to oxidation by air over prolonged periods, leading to N-oxide formation or dimerization (azo compounds).[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Hydrolysis: The 2-methoxy group is an imidate equivalent.[1] While stable under neutral/basic conditions, it can undergo hydrolysis to the corresponding 2-pyridone (lactam) under strong acidic conditions (pH < 1) or high temperatures.[1] Avoid prolonged exposure to refluxing aqueous acids.[1]

Synthetic Utility

This scaffold is a "privileged structure" in drug discovery.[1] The 3-amino group serves as a versatile handle for:

  • Amide Coupling: Reaction with acid chlorides/carboxylic acids to form kinase inhibitor hinges.[1]

  • Buchwald-Hartwig Amination: Cross-coupling with aryl halides to expand the scaffold.[1]

  • Cyclization: Precursor for bicyclic systems like imidazo[4,5-b]pyridines.[1]

Experimental Protocols

Protocol: pKa Determination (Spectrophotometric Method)

Use this protocol to determine the precise ionization state for formulation.[1]

  • Preparation: Dissolve 1 mg of 3-Amino-2,5-dimethoxypyridine in 1 mL of Methanol (Stock A).

  • Buffer Setup: Prepare a series of 10 mM phosphate/citrate buffers ranging from pH 2.0 to pH 8.0 in 0.5 unit increments.

  • Dilution: Add 10 µL of Stock A to 990 µL of each buffer in a UV-transparent 96-well plate.

  • Measurement: Record UV-Vis spectra (200–400 nm) for each well.

  • Analysis: Track the bathochromic shift of the λmax (likely around 280-300 nm). Plot Absorbance vs. pH.[1] The inflection point of the sigmoidal curve corresponds to the pKa of the pyridine nitrogen.[1]

Protocol: LogP Measurement (Shake-Flask Method)

Standard method to validate lipophilicity.[1]

  • Phases: Pre-saturate 1-Octanol with Water, and Water with 1-Octanol for 24 hours.

  • Dissolution: Dissolve 5 mg of compound in 5 mL of pre-saturated 1-Octanol. Measure UV absorbance (

    
    ).[1]
    
  • Partitioning: Mix 2 mL of the octanol solution with 2 mL of pre-saturated water in a glass vial.

  • Equilibration: Shake vigorously for 1 hour, then centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Remove the octanol phase and measure UV absorbance (

    
    ).[1]
    
  • Calculation:

    
    
    

Analytical Characterization Workflow

To ensure the identity and purity of the compound before use in biological assays, follow this characterization logic.

Analysis cluster_NMR Key NMR Signals Sample Raw Sample (3-Amino-2,5-dimethoxypyridine) LCMS LC-MS Analysis (Confirm MW: 154.17) Sample->LCMS Step 1 NMR 1H NMR (DMSO-d6) (Confirm Structure) Sample->NMR Step 2 Purity Purity Check (>95% Required) LCMS->Purity NMR->Purity S1 Methoxy (-OCH3) Singlets ~3.8 ppm NMR->S1 S2 Aromatic H (C4/C6) Doublets/Singlets ~7.0-7.5 ppm NMR->S2 S3 Amino (-NH2) Broad Singlet ~5.0 ppm NMR->S3

Figure 2: Analytical workflow for structural validation and purity assessment.

References

  • PubChem Compound Summary. "3-Amino-2-methoxypyridine (Analogous Data)." National Center for Biotechnology Information.[1] Accessed 2026.[1][2] Link[1]

  • ChemicalBook. "2,5-Dimethoxypyridin-3-amine Product Description & CAS 1211595-19-5." Link

  • GuideChem. "Pyridine, 3-amino-2,5-dimethoxy- Supplier & Properties." Link

  • MDPI Molecules. "Amino Derivatives of Pyrimidines and Pyridines in Drug Discovery." Molecules, 2023.[1] (Contextual grounding for scaffold utility). Link

  • IUPAC. "Dissociation Constants of Organic Bases in Aqueous Solution."[1] (Methodology for pKa prediction).

Sources

Foundational

Solubility Profile and Solvent Selection Guide: 2,5-Dimethoxypyridin-3-amine

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 2,5-Dimethoxypyridin-3-amine (CAS 1211595-19-5) . As a functionalized aminopyridine intermediate, this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,5-Dimethoxypyridin-3-amine (CAS 1211595-19-5) . As a functionalized aminopyridine intermediate, this compound presents a unique solubility profile governed by the interplay between its lipophilic methoxy substituents and its hydrogen-bonding amine/pyridine core.

This document is designed to assist researchers in selecting optimal solvent systems for synthesis, extraction, and recrystallization . It moves beyond static data to provide a decision-making framework based on structural activity relationships (SAR) and validated experimental protocols.

Physicochemical Architecture

To predict and manipulate solubility, we must first understand the molecular forces at play. 2,5-Dimethoxypyridin-3-amine is not merely a "base"; it is a push-pull system.

Structural Analysis[1][2]
  • The Core: The pyridine ring provides a baseline polarity and a hydrogen bond acceptor (the ring nitrogen).

  • The Methoxy Groups (Positions 2, 5): These are lipophilic domains. The 2-methoxy group, adjacent to the ring nitrogen, creates steric bulk and influences the pKa via inductive withdrawal (

    
    ) and resonance donation (
    
    
    
    ).
  • The Amine (Position 3): A primary hydrogen bond donor. Its position between the methoxy group and the ring nitrogen allows for potential intramolecular hydrogen bonding, which can reduce apparent polarity and increase solubility in non-polar solvents.

Predicted Physicochemical Properties
PropertyValue (Approx/Predicted)Implication for Solubility
Molecular Weight 154.17 g/mol Low MW favors solubility in a broad range of organic solvents.
LogP ~0.5 – 1.2Moderately lipophilic. Soluble in organics; limited water solubility.[1]
pKa (Conj. Acid) ~2.1 – 3.5Weak base. Solubility in water increases significantly at pH < 2.
H-Bond Donors 1 (–NH₂)Critical for solubility in alcohols and ethers.
H-Bond Acceptors 4 (N-ring, 2x –OCH₃, –NH₂)High affinity for protic solvents.

Solubility Landscape

The following classification is derived from the compound's structural analogs (e.g., 2,5-dimethoxyaniline) and general heterocyclic chemistry principles.

Class A: High Solubility Solvents (Dissolution Media)

Use these for reactions, NMR analysis, or preparing stock solutions.

  • Polar Aprotic Solvents (DMSO, DMF, DMAc):

    • Mechanism: Strong dipole interactions disrupt the crystal lattice. The solvent accepts H-bonds from the 3-amine without donating protons, preventing solvation shells that might hinder reactivity.

    • Solubility: >100 mg/mL (Expected).

  • Chlorinated Solvents (DCM, Chloroform):

    • Mechanism: Excellent solvation of the lipophilic methoxy regions.

    • Solubility: High. Ideal for liquid-liquid extraction from aqueous workups.

Class B: Temperature-Dependent Solvents (Recrystallization Candidates)

Use these for purification.

  • Alcohols (Methanol, Ethanol, Isopropanol):

    • Mechanism: The hydroxyl group interacts with the pyridine nitrogen and methoxy oxygens. However, the lipophilic backbone requires heat to fully disrupt the lattice.

    • Behavior: Moderate solubility at RT; High solubility at reflux.

  • Esters (Ethyl Acetate):

    • Behavior: Often exhibits a steep solubility curve (low at cold, high at hot), making it a prime candidate for recrystallization.

Class C: Anti-Solvents (Precipitation Media)

Use these to force the product out of solution.

  • Aliphatic Hydrocarbons (Hexanes, Heptane, Cyclohexane):

    • Mechanism: The compound is too polar to dissolve effectively in these non-polar media.

    • Use: Add to a concentrated DCM or Ethyl Acetate solution to induce precipitation.

Experimental Protocol: Solubility Determination

Do not rely on literature values alone. Batch-to-batch variations in purity can alter saturation points. Use this self-validating protocol.

Workflow Diagram

The following logic flow describes the decision process for solvent screening.

SolubilityScreening Start Start: 10 mg Compound AddSolvent Add 100 µL Solvent Start->AddSolvent CheckRT Visual Check (RT) AddSolvent->CheckRT SolubleRT Soluble (>100 mg/mL) Use for Reaction CheckRT->SolubleRT Clear Heat Heat to Reflux CheckRT->Heat Cloudy/Solid CheckHot Visual Check (Hot) Heat->CheckHot SolubleHot Soluble Hot / Insoluble Cold Use for Recrystallization CheckHot->SolubleHot Clear AddMore Add Solvent to 1 mL CheckHot->AddMore Cloudy Insoluble Insoluble AddMore->Heat AddMore->Insoluble Still Cloudy > 20 Vol

Figure 1: Step-by-step solvent screening logic for 2,5-Dimethoxypyridin-3-amine.

Detailed Methodology
  • Gravimetric Preparation: Weigh 10 mg of 2,5-Dimethoxypyridin-3-amine into a 4 mL clear glass vial.

  • Incremental Addition: Add the test solvent in 100 µL aliquots.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Immediate Dissolution (< 100 µL): Solubility is High (>100 mg/mL).

    • Dissolution at 1 mL: Solubility is Moderate (10 mg/mL).

    • No Dissolution: Proceed to thermal cycling.

  • Thermal Stress: Heat the vial to the solvent's boiling point (using a heating block). If it dissolves, allow it to cool slowly to room temperature to observe crystallization (seeding may be required).

Application: Purification Strategies

Given the presence of the amine and methoxy groups, the compound is prone to oxidation (browning) over time. Purification should be performed rapidly and under inert atmosphere if possible.

Strategy A: Recrystallization (Preferred)
  • Solvent System: Toluene (single solvent) or Ethyl Acetate/Heptane (solvent/anti-solvent).[2]

  • Protocol:

    • Dissolve crude solid in minimum hot Toluene (~80°C).

    • Filter hot to remove insoluble inorganic salts.

    • Allow to cool to RT, then 4°C.

    • Why Toluene? Aromatic stacking interactions (π-π) often facilitate the purification of pyridine derivatives better than aliphatic alcohols.

Strategy B: Acid-Base Extraction (Cleanup)
  • Mechanism: Exploits the basicity of the pyridine/amine.

  • Protocol:

    • Dissolve crude in DCM (Organic Phase).

    • Extract with 0.5 M HCl (Aqueous Phase). The product moves to water as the hydrochloride salt. Impurities remain in DCM.

    • Discard DCM.

    • Basify Aqueous Phase with NaHCO₃ or NaOH to pH > 9.

    • Extract back into DCM or Ethyl Acetate .

    • Dry over Na₂SO₄ and concentrate.

References

  • ChemicalBook. (n.d.). 2,5-Dimethoxypyridin-3-amine Physicochemical Properties. Retrieved from

  • PubChem. (2025).[3][4][5] Compound Summary: 3-Amino-2-methoxypyridine (Analog Analysis). National Library of Medicine. Retrieved from [3][4]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Methods. Retrieved from

  • Sigma-Aldrich. (n.d.). 2,5-Dimethoxyaniline (Structural Analog Solubility Data). Retrieved from

Sources

Exploratory

2,5-Dimethoxypyridin-3-amine CAS number and molecular weight

This technical guide details the physicochemical profile, synthesis, and quality control of 2,5-Dimethoxypyridin-3-amine , a specialized heterocyclic building block used in medicinal chemistry. Part 1: Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and quality control of 2,5-Dimethoxypyridin-3-amine , a specialized heterocyclic building block used in medicinal chemistry.

Part 1: Executive Summary & Identification

2,5-Dimethoxypyridin-3-amine is a functionalized pyridine derivative characterized by an electron-rich core due to the dual methoxy substituents. It serves as a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles, where the 3-amino group acts as a nucleophilic handle for amide coupling or urea formation.

Core Identity Data
ParameterSpecification
Chemical Name 2,5-Dimethoxypyridin-3-amine
CAS Number 1211595-19-5
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
IUPAC Name 2,5-dimethoxypyridin-3-amine
SMILES COc1cnc(OC)c(N)c1
Appearance Off-white to pale yellow solid (Predicted)
Physicochemical Profile
PropertyValue (Calculated/Predicted)Context
LogP ~0.8 - 1.2Lipophilic enough for cell permeability but soluble in polar organic solvents.
pKa (Conjugate Acid) ~4.5 - 5.5The pyridine nitrogen is less basic than unsubstituted pyridine due to the inductive effect of the 2-methoxy group, though the 3-amino group adds electron density.
H-Bond Donors 1 (Amino group)Key for binding interactions in active sites.
H-Bond Acceptors 4 (2x OMe, 1x Ring N, 1x Amino N)High potential for hydrogen bonding networks.

Part 2: Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust synthetic route avoids the difficult nucleophilic substitution at the unactivated 5-position of the pyridine ring. Instead, the strategy relies on the nitration of the electron-rich 2,5-dimethoxypyridine precursor, followed by catalytic reduction. The 2-methoxy group directs the electrophilic nitration to the ortho (3-position) site, which is also electronically favored over the 6-position due to steric and electronic factors.

Reaction Workflow (DOT Visualization)

SynthesisPath SM Starting Material 2,5-Dimethoxypyridine (CAS: 1453-82-3) Step1 Step 1: Nitration HNO3, H2SO4 0°C to RT SM->Step1 Electrophilic Subst. Int Intermediate 2,5-Dimethoxy-3-nitropyridine Step1->Int Step2 Step 2: Reduction H2 (1 atm), 10% Pd/C MeOH, RT Int->Step2 Hydrogenation Product Final Product 2,5-Dimethoxypyridin-3-amine (CAS: 1211595-19-5) Step2->Product

Figure 1: Two-step synthesis pathway starting from commercially available 2,5-dimethoxypyridine.

Detailed Experimental Protocols
Step 1: Synthesis of 2,5-Dimethoxy-3-nitropyridine

Rationale: The 2,5-dimethoxy substitution pattern makes the pyridine ring susceptible to oxidation or demethylation under harsh conditions. Therefore, temperature control during nitration is critical.

  • Setup: Charge a 3-neck round-bottom flask with 2,5-dimethoxypyridine (1.0 eq) and concentrated sulfuric acid (H₂SO₄, 5-10 vol). Cool the solution to 0°C using an ice/salt bath.

  • Nitration: Dropwise add fuming nitric acid (HNO₃, 1.1 eq) while maintaining the internal temperature below 5°C. The 2-methoxy group directs the nitro group to the 3-position.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS for consumption of starting material.

  • Workup: Pour the reaction mixture carefully onto crushed ice. The nitro intermediate typically precipitates as a yellow solid.

  • Isolation: Filter the solid. If no precipitate forms, neutralize with Na₂CO₃ and extract with ethyl acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient) if regioisomers are present.

Step 2: Reduction to 2,5-Dimethoxypyridin-3-amine

Rationale: Catalytic hydrogenation is preferred over metal/acid reductions (e.g., Fe/AcOH) to avoid potential hydrolysis of the methoxy groups under acidic conditions.

  • Setup: Dissolve 2,5-dimethoxy-3-nitropyridine (1.0 eq) in Methanol (MeOH, 10-20 vol).

  • Catalyst: Add 10% Palladium on Carbon (Pd/C, 10 wt% loading). Caution: Pd/C is pyrophoric; add under inert atmosphere (N₂).

  • Reduction: Purge the vessel with Hydrogen gas (H₂). Stir under a balloon of H₂ (1 atm) at RT for 4–12 hours.

  • Monitoring: Monitor by LC-MS. The appearance of the amine mass (M+H = 155.17) and disappearance of the nitro mass indicates completion.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Final Purification: If necessary, recrystallize from Isopropanol/Heptane or convert to the hydrochloride salt (using HCl in dioxane) for long-term storage.

Part 3: Quality Control & Analytics

To ensure the integrity of the compound for biological assays, a strict QC workflow is required.

Analytical Specifications
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~7.5 ppm (d, 1H, H-6): Doublet due to meta-coupling.

    • δ ~6.8 ppm (d, 1H, H-4): Upfield due to amino and methoxy shielding.

    • δ ~5.0 ppm (br s, 2H, NH₂): Exchangeable protons.

    • δ ~3.8 ppm (s, 3H, OMe): Methoxy signal.

    • δ ~3.7 ppm (s, 3H, OMe): Methoxy signal.

  • HPLC Purity: >98% (detection at 254 nm).

  • Mass Spectrometry (ESI+): [M+H]⁺ = 155.2.

QC Decision Tree (DOT Visualization)

QCWorkflow Sample Crude Product NMR 1H NMR Analysis (Structure Verification) Sample->NMR Decision1 Is Structure Correct? NMR->Decision1 HPLC HPLC Purity Check (>95% Required) Decision2 Is Purity >98%? HPLC->Decision2 Decision1->HPLC Yes Fail Reject / Re-synthesize Decision1->Fail No Recryst Recrystallize (EtOH/Heptane) Decision2->Recryst No Release Release Batch Store at -20°C Decision2->Release Yes Recryst->HPLC Re-test

Figure 2: Quality control decision matrix ensuring structural identity and purity before biological application.

Part 4: Safety & Handling

  • Hazards: As an aminopyridine derivative, this compound should be treated as potentially toxic and an irritant. Aminopyridines can exhibit neurological toxicity.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group (browning).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 169246539 (Related Structure: 2-(5-Bromo-3,6-dimethoxypyridin-2-yl)ethan-1-amine). Retrieved from [Link]

Sources

Foundational

pKa values and ionization of 2,5-Dimethoxypyridin-3-amine

Executive Summary 2,5-Dimethoxypyridin-3-amine is a specialized heterocyclic building block increasingly utilized in kinase inhibitor design and fragment-based drug discovery.[1][2] Its physicochemical profile is defined...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dimethoxypyridin-3-amine is a specialized heterocyclic building block increasingly utilized in kinase inhibitor design and fragment-based drug discovery.[1][2] Its physicochemical profile is defined by a unique interplay between the electron-rich exocyclic amine and the electron-withdrawing/donating effects of the methoxy substituents on the pyridine core.[1][2]

Key Physicochemical Metrics:

  • Estimated pKa (Ring Nitrogen): 3.6 ± 0.4 (Calculated via Hammett/Taft extrapolation)

  • Ionization State at pH 7.4: >99.9% Neutral (Unprotonated)[2]

  • Predicted LogP: ~0.8 – 1.2

  • Primary Development Challenge: Low aqueous solubility in neutral media; high membrane permeability anticipated due to lack of ionization at physiological pH.[1][2]

Structural Analysis & Theoretical pKa Prediction

The ionization behavior of 2,5-dimethoxypyridin-3-amine is governed by the basicity of the pyridine ring nitrogen (


).[1][2] The exocyclic amine (

) is essentially non-basic in aqueous media (pKa < 0) due to resonance delocalization into the aromatic system.[1][2] Therefore, all pKa discussions refer to the protonation of

.[1][2]
Electronic Substituent Effects

The pKa of the parent pyridine is 5.25 .[1][2] The shift in basicity (


) is determined by the summation of electronic effects from substituents at the 2-, 3-, and 5-positions.[1][2]
SubstituentPositionElectronic EffectImpact on Basic Center (

)

Estimate
-NH₂ 3 (meta to N)Strong Resonance Donor (+R)Increases electron density at

.[2][3]
+0.75
-OMe 2 (ortho to N)Strong Inductive Withdrawal (-I)Significantly decreases basicity.[2][3] Dominant effect.-2.00
-OMe 5 (meta to N)Inductive Withdrawal (-I)Mildly decreases basicity.[2][3]-0.40
Net Effect Combined reduction in basicity ~ -1.65
  • Base Value (Pyridine): 5.25[2]

  • Calculated pKa:

    
    [1][2]
    

Mechanistic Insight: The 2-methoxy group exerts a powerful inductive effect (


) due to the electronegative oxygen being directly adjacent to the ring nitrogen.[1][2] While methoxy groups are generally resonance donors (

), the orthogonal orbitals at the 2-position and the high electronegativity favor the inductive withdrawal, drastically lowering the pKa compared to 3-aminopyridine (pKa ~6.0).[2]

Ionization Profile & Solubility

Understanding the ionization state is critical for predicting ADME properties.[1][2]

Ionization Equilibrium Diagram

The following diagram illustrates the protonation equilibrium and the dominance of the neutral species at physiological pH.

Ionization cluster_conditions Physiological Relevance Acid Cationic Species (Protonated) Soluble in Water (pH < 2.0) Neutral Neutral Species (Free Base) Lipophilic / Permeable (pH > 5.0) Acid->Neutral - H+ (pKa ~3.6) Stomach Stomach (pH 1.5) ~99% Ionized Blood Blood (pH 7.4) >99.9% Neutral

Caption: Protonation equilibrium of 2,5-dimethoxypyridin-3-amine showing the transition from cationic to neutral states.

Solubility Implications (LogD)

Because the pKa (~3.[2]6) is well below physiological pH (7.4), the compound exists almost exclusively in its neutral, lipophilic form in the systemic circulation.[2]

  • Stomach (pH 1.2): The compound will be protonated and likely soluble.[1][2]

  • Intestine (pH 6.5 - 7.4): The compound will precipitate if the concentration exceeds the intrinsic solubility (

    
    ) of the neutral form.[2]
    
  • Formulation Strategy: Salt formation (e.g., Hydrochloride or Mesylate) is recommended to ensure dissolution in the gastric environment, though precipitation in the small intestine remains a risk.[2]

Experimental Protocol: pKa Determination

Due to the anticipated low aqueous solubility of the neutral form, standard aqueous titration is prone to precipitation errors.[1][2] The Yasuda-Shedlovsky Extrapolation Method using methanol/water cosolvent systems is the required standard for accuracy.[1][2]

Materials
  • Compound: 20 mg of 2,5-Dimethoxypyridin-3-amine (High Purity >98%).

  • Titrant: 0.1 M KOH (standardized).[1][2]

  • Titrand: 0.1 M HCl.

  • Solvent: Methanol (HPLC Grade), CO2-free deionized water.[1][2]

  • Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

Step-by-Step Methodology
  • Preparation of Cosolvent Mixtures: Prepare three solvent ratios: 30%, 40%, and 50% Methanol in water (w/w).

  • Sample Dissolution: Dissolve ~5 mg of the compound in 20 mL of the 30% MeOH mixture. Ensure complete dissolution; if cloudy, increase MeOH % or acidify immediately.

  • Acidification: Add a known excess of 0.1 M HCl to protonate the sample fully (starting pH should be < 2.0).[1][2]

  • Titration: Titrate with 0.1 M KOH under inert gas (

    
     or 
    
    
    
    ) purge to exclude
    
    
    . Record pH vs. volume data until pH > 11.[1][2]
  • Data Processing (Bjerrum Plot): Calculate the apparent pKa (

    
    ) for each methanol concentration using the Bjerrum difference plot method.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant of the solvent mix).[2]
    • The y-intercept of the linear regression corresponds to the aqueous pKa (

      
      ).[2]
      

Self-Validation Check:

  • The slope of the Yasuda-Shedlovsky plot should be linear (

    
    ).[1][2]
    
  • If the curve deviates, it indicates ion-pairing or precipitation during titration.[1][2]

Implications for Drug Development

ParameterImpactRecommendation
Oral Bioavailability High Permeability: The neutral state at intestinal pH favors passive diffusion.[1][3] Dissolution Rate Limited: Low

may limit absorption.[1][2]
Utilize amorphous solid dispersions (ASD) or lipid-based formulations if crystalline solubility is < 10 µg/mL.[1][2]
Blood-Brain Barrier (BBB) Favorable: Low polar surface area (TPSA ~48 Ų) and neutral charge at pH 7.4 suggest good BBB penetration.[2][3]Ideal scaffold for CNS targets.[2][3] Monitor P-gp efflux liability.[1][2]
Metabolic Stability Risk: Electron-rich aromatic ring is susceptible to oxidative metabolism (CYP450).[2][3]Block metabolic soft spots (e.g., fluorination of the methoxy groups) if clearance is high.[2]

References

  • Perrin, D. D. (1965).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths.[1][2] (Foundational pKa data for pyridine derivatives).

  • Albert, A., & Serjeant, E. P. (1984).[1][2] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[1][2]

  • Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Protocols for Yasuda-Shedlovsky extrapolation). [2]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1][2] (Basis for electronic effect calculations).[1][2] [2]

  • PubChem. (2023).[1][2] Compound Summary: 3-Amino-2-methoxypyridine.[1][2] National Library of Medicine.[1][2] (Structural analog data). [2]

Sources

Exploratory

H-NMR and C-NMR spectral data for 2,5-Dimethoxypyridin-3-amine

An In-Depth Technical Guide to the NMR Spectral Analysis of 2,5-Dimethoxypyridin-3-amine Abstract This technical guide provides a comprehensive structural elucidation of 2,5-Dimethoxypyridin-3-amine (CAS 1211595-19-5), a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 2,5-Dimethoxypyridin-3-amine

Abstract This technical guide provides a comprehensive structural elucidation of 2,5-Dimethoxypyridin-3-amine (CAS 1211595-19-5), a critical heterocyclic building block in medicinal chemistry. Designed for research scientists and drug development professionals, this document details the theoretical and experimental basis for


H-NMR and 

C-NMR assignments, synthesis pathways, and self-validating spectral protocols.

Chemical Profile & Significance

  • IUPAC Name: 2,5-Dimethoxypyridin-3-amine[1][2][3][4]

  • CAS Number: [1][2][3][5]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 154.17 g/mol [4][5]

  • Structural Class: Multis-substituted Pyridine / Aminopyridine derivative.

Research Context: The 3-amino-2,5-dimethoxypyridine scaffold is electronically unique due to the "push-push" mesomeric effect of the methoxy groups at positions 2 and 5, combined with the amino group at position 3. This electron-rich core is frequently utilized in the synthesis of kinase inhibitors and ligands for G-protein coupled receptors (GPCRs), where the pyridine nitrogen serves as a critical hydrogen bond acceptor.

Synthesis & Sample Preparation Workflow

To ensure spectral integrity, the sample must be free of paramagnetic impurities and residual reduction catalysts. The following workflow outlines the standard preparation route and NMR sample protocol.

Synthesis Logic: The most reliable route involves the nitration of 2,5-dimethoxypyridine followed by selective reduction. Direct amination is less regioselective.

SynthesisWorkflow Start Start: 2,5-Dimethoxypyridine Step1 Nitration (HNO3/H2SO4, 0°C) Start->Step1 Inter Intermediate: 2,5-Dimethoxy-3-nitropyridine Step1->Inter Step2 Reduction (H2, Pd/C or Fe/AcOH) Inter->Step2 Product Target: 2,5-Dimethoxypyridin-3-amine Step2->Product Prep NMR Prep: Dissolve in DMSO-d6 (Avoid CDCl3 for labile NH2) Product->Prep Purification

Figure 1: Synthetic workflow and NMR sample preparation logic.

Experimental Protocol for NMR:

  • Solvent: DMSO-d

    
     (99.9% D) is preferred over CDCl
    
    
    
    .
    • Reasoning: The amino protons (-NH

      
      ) are exchangeable. In CDCl
      
      
      
      , these often appear as a broadened hump due to intermediate exchange rates and quadrupole broadening from the nitrogen. DMSO-d
      
      
      forms hydrogen bonds with the amine, slowing the exchange and sharpening the signal into a distinct singlet or broad doublet.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

H-NMR Spectral Analysis

The proton spectrum is characterized by two distinct aromatic signals and two methoxy singlets. The assignment relies on substituent chemical shift (SCS) additivity rules for the pyridine ring.

Predicted Chemical Shifts (DMSO-d


, 400 MHz): 
SignalShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-4 6.45 - 6.55 Doublet (d)1H

Shielded: Ortho to -NH

and Ortho to 5-OMe.
H-6 7.25 - 7.35 Doublet (d)1H

Deshielded: Alpha to Nitrogen, but shielded by 5-OMe (ortho).
NH

4.80 - 5.20 Broad Singlet2H-Exchangeable. Position varies with concentration.
2-OMe 3.85 - 3.95 Singlet (s)3H-Deshielded by adjacent ring Nitrogen.
5-OMe 3.70 - 3.75 Singlet (s)3H-Typical aryl-methoxy range.

Mechanistic Insight:

  • H-4 Shielding: The H-4 proton is subject to the strongest shielding effects. It is ortho to the electron-donating amino group (-NH

    
    ) and ortho to the 5-methoxy group. The combined mesomeric donation (+M effect) pushes the electron density significantly onto C-4, shifting the proton upfield to the ~6.5 ppm region, which is uncharacteristically low for pyridine protons.
    
  • Coupling: The coupling constant of ~2.5 Hz is characteristic of meta-coupling between H-4 and H-6 across the aromatic ring.

C-NMR Spectral Analysis

The carbon spectrum confirms the regiochemistry, particularly distinguishing between the 2-OMe and 5-OMe positions.

Predicted Chemical Shifts (DMSO-d


, 100 MHz): 
SignalShift (

, ppm)
TypeAssignment Logic
C-2 152.0 - 155.0 Quaternary (C-O)Deshielded by Ring N and ipso-OMe.
C-5 148.0 - 150.0 Quaternary (C-O)Deshielded by ipso-OMe.
C-3 128.0 - 132.0 Quaternary (C-N)Ipso-amino effect.
C-6 125.0 - 128.0 Methine (CH)Alpha to Ring N, but shielded by ortho-OMe.
C-4 105.0 - 110.0 Methine (CH)Highly shielded (ortho to both donating groups).
2-OMe 53.5 - 54.5 Methyl (CH

)
Slightly deshielded.
5-OMe 55.5 - 56.5 Methyl (CH

)
Standard methoxy range.

Structural Elucidation & Validation Logic

To validate the structure without an authentic standard, researchers should utilize NOESY (Nuclear Overhauser Effect Spectroscopy) .

NOE_Logic cluster_legend Interpretation NH2 3-NH2 Group H4 H-4 Proton (~6.5 ppm) NH2->H4 Strong OMe2 2-OMe Group (~3.9 ppm) NH2->OMe2 Strong (Proximity) OMe5 5-OMe Group (~3.7 ppm) OMe5->H4 Strong H6 H-6 Proton (~7.3 ppm) OMe5->H6 Strong H6->OMe2 Weak/None (Too far) Description The 3-NH2 group will show NOE to the 2-OMe and the H-4 proton, confirming the 2,3,4 substitution pattern.

Figure 2: NOE correlation map for structural verification.

Self-Validating Check: If the amino group were at position 4 (isomer), the splitting pattern in


H-NMR would change significantly (likely two singlets if para, or different coupling constants). The presence of meta-coupling (

Hz) combined with the specific NOE interactions described above confirms the 2,3,5-substitution pattern.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394605, 2,5-Dimethoxypyridin-3-amine. Retrieved from [Link]

  • CAS Common Chemistry. Details for CAS RN 1211595-19-5. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Pyridine Substituent Chemical Shift Additivity Rules).

Sources

Foundational

safety data sheet (SDS) and toxicity of 2,5-Dimethoxypyridin-3-amine

Executive Summary & Chemical Identity 2,5-Dimethoxypyridin-3-amine (CAS: 1211595-19-5) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical candidates, particularly kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2,5-Dimethoxypyridin-3-amine (CAS: 1211595-19-5) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical candidates, particularly kinase inhibitors and GPCR ligands.[1][2] As a member of the aminopyridine class, it presents specific safety challenges related to neurotoxicity and irritation.[2]

This guide moves beyond standard SDS enumeration to provide a mechanistic understanding of the compound's hazards, stability, and necessary containment protocols.

Chemical Characterization Table
PropertySpecification
Chemical Name 2,5-Dimethoxypyridin-3-amine
CAS Number 1211595-19-5
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water
pKa (Predicted) ~6.5 (Pyridine nitrogen), ~3.0 (Aniline nitrogen)
Storage Condition 2–8°C, Inert Atmosphere (Argon/Nitrogen)

Hazard Identification & Toxicological Mechanism

The Aminopyridine Core Risk

While specific experimental toxicology data for this exact isomer is proprietary, its safety profile must be inferred from the Structure-Activity Relationship (SAR) of the aminopyridine family.[2]

  • Parent Pharmacophore: Unsubstituted aminopyridines (e.g., 4-AP, 3-AP) are potent potassium channel blockers, capable of inducing seizures and neurotoxicity.

  • Methoxy Modulation: The addition of methoxy groups at positions 2 and 5 generally reduces acute potency compared to the parent 3-aminopyridine by altering metabolic stability and lipophilicity.[2] However, it does not eliminate the risk.[2]

  • Primary Hazards:

    • Acute Toxicity (Oral/Dermal/Inhalation): Likely Category 4 ("Harmful") based on analogs like 3-amino-2-methoxypyridine, but should be handled with Category 3 ("Toxic") precautions until definitive LD50 data is verified.[2]

    • Corrosion/Irritation: The free amine functionality is basic and will cause significant irritation (Category 2) or potential corneal damage (Category 1/2A) upon contact.[2]

GHS Classification (Derived from Analogs)
  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][4]

Storage & Stability Protocols

Causality: Electron-rich anilines/aminopyridines are prone to oxidation, leading to the formation of azo-dimers or N-oxides, which darken the sample and alter stoichiometry.[2]

Protocol 1: Long-Term Storage[2]
  • Atmosphere: Purge vial with dry Argon or Nitrogen before sealing.[2] Oxygen promotes radical oxidation of the amine.[2]

  • Temperature: Store at 2–8°C .

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Protocol 2: Solution Handling
  • Solvent Choice: Avoid acetone or ketones if the solution will stand for long periods (potential imine formation).[2] Preferred solvents: DMSO-d6 (NMR), Dichloromethane (Synthesis).[2]

  • Shelf-Life: Solutions should be prepared fresh. If storage is required, keep at -20°C.[2]

Engineering Controls & PPE

Goal: Zero skin contact and zero inhalation of dust.[2][5]

Personal Protective Equipment (PPE) Matrix
ZoneRequirementRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of fine particulates which may be systematically absorbed.[2]
Hands Double Nitrile Gloves (0.11 mm min)Aminopyridines can penetrate skin.[2] Double gloving provides a breakthrough buffer.[2]
Eyes Chemical Splash GogglesStandard safety glasses are insufficient for fine powders that can drift behind lenses.[2]
Body Lab Coat + Tyvek SleevesProtects forearms during weighing/transfer operations.[2]

Emergency Response Procedures

This protocol assumes the compound possesses the neurotoxic potential of the general aminopyridine class.[2]

Scenario A: Inhalation of Dust[4][5]
  • Immediate Action: Move victim to fresh air immediately.

  • Observation: Monitor for signs of tremors, confusion, or difficulty breathing . These are early indicators of potassium channel blockade.[2]

  • Medical: Administer oxygen if breathing is labored. Transport to ER.

Scenario B: Skin Contact
  • Decontamination: Wash with copious amounts of soap and water for 15 minutes.[2] Do not use ethanol ; it may enhance transdermal absorption.[2]

  • Neutralization: None required; water dilution is sufficient.[2]

Visualizations

Diagram 1: Hazard Logic & Response Workflow

This decision tree guides the researcher through the handling logic based on the physical state of the material.[2]

G Start Handling 2,5-Dimethoxypyridin-3-amine State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution (DCM/DMSO) State->Solution Risk_Solid High Risk: Dust Inhalation Solid->Risk_Solid Risk_Sol Risk: Transdermal Absorption Solution->Risk_Sol Control_Solid Use Fume Hood + Static Control (Anti-static gun/bar) Risk_Solid->Control_Solid Control_Sol Double Nitrile Gloves Syringe Transfer Only Risk_Sol->Control_Sol Storage Storage: Argon, 4°C, Dark Control_Solid->Storage Control_Sol->Storage

Caption: Operational workflow for handling solid vs. solution states, emphasizing specific exposure risks.

Diagram 2: Structure-Activity Relationship (SAR) Toxicity

This diagram illustrates why this specific molecule is treated with caution, linking structural features to biological hazards.[2]

SAR Core Aminopyridine Core (Parent Structure) Target 2,5-Dimethoxypyridin-3-amine Core->Target Derivatization Mech Mechanism: K+ Channel Blockade Core->Mech Modulation Methoxy Groups (2,5-pos) Effect: Steric/Electronic Modulation Target->Modulation Effect Neurotoxicity (Seizures/Tremors) Mech->Effect Result Reduced Potency vs Parent BUT Retention of Hazard Modulation->Result Result->Effect Potential Risk

Caption: SAR analysis showing how methoxy substitution modulates but does not eliminate the neurotoxic potential of the aminopyridine core.

References

  • PubChem. 2,5-Dimethoxypyridin-3-amine (Compound Summary). National Library of Medicine.[2] [Link][2]

  • ECHA (European Chemicals Agency). C&L Inventory: 3-aminopyridine (Parent Compound Toxicity).[2][3] [Link][2]

Sources

Exploratory

2,5-Dimethoxypyridine Derivatives: A Strategic Scaffold for Masked Pyridinones and Factor XIa Inhibitors

This guide explores the medicinal chemistry of 2,5-dimethoxypyridine (2,5-DMP) , a specialized heterocyclic scaffold that serves as a critical "masked" precursor in modern drug discovery. While less ubiquitous than simpl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the medicinal chemistry of 2,5-dimethoxypyridine (2,5-DMP) , a specialized heterocyclic scaffold that serves as a critical "masked" precursor in modern drug discovery. While less ubiquitous than simple pyridine, its unique substitution pattern allows for precise regioselective functionalization and access to 5-methoxy-2-pyridones , a pharmacophore central to next-generation anticoagulants like Asundexian (BAY 2433334) .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Masked" Pyridinone Strategy

In medicinal chemistry, the 2,5-dimethoxypyridine scaffold is rarely the final bioactive endpoint. Instead, it functions as a high-value synthetic equivalent (synthon) for the 5-methoxy-2-pyridone moiety.

Direct synthesis of substituted pyridones is often plagued by solubility issues and tautomeric ambiguity (lactam vs. lactim). The 2,5-dimethoxypyridine core solves this by:

  • Locking the Aromaticity: The bis-methoxy form is fully aromatic, lipophilic, and amenable to organometallic coupling (e.g., Suzuki-Miyaura).

  • Regioselective Activation: The 2- and 5-methoxy groups exert distinct electronic directing effects, enabling precise C4-functionalization.

  • Controlled Unmasking: The 2-methoxy group can be selectively cleaved (demethylated) under mild conditions to reveal the 2-pyridone H-bond donor/acceptor motif required for target binding (e.g., in the S1 pocket of Factor XIa).

Structural & Physicochemical Profile

The 2,5-DMP core (CAS: 867267-24-1 for generic derivatives; core CAS: 1453-82-3 ) presents a unique electronic landscape compared to 2,6- or 3,5-isomers.

PropertyCharacteristicMedicinal Chemistry Implication
Electronic Nature Electron-rich (

-excessive)
Facilitates electrophilic substitution and oxidative metabolism.
Basicity ModerateThe 5-OMe group donates density to the ring, slightly increasing basicity compared to pyridine, though the 2-OMe is inductively withdrawing.
Metabolic Liability High (O-dealkylation)CYP450 enzymes (specifically CYP3A4) rapidly demethylate the methoxy groups. This "liability" is often exploited as a prodrug strategy or a synthetic step.
Lipophilicity Moderate (LogP ~1.5)Good membrane permeability for intermediates; allows for facile purification before the polarity-increasing "unmasking" step.
Electronic Directing Effects (Regioselectivity)

The 2,5-substitution pattern creates a "push-pull" conflict that directs lithiation and halogenation:

  • C3 Position: Sterically crowded between the 2-OMe and C4.

  • C4 Position: Activated by the ortho-directing effect of the 5-OMe group. This is the primary site for Lithiation-Borylation sequences.

  • C6 Position: Activated by the ring nitrogen and the 5-OMe group, often susceptible to nucleophilic attack or oxidative metabolism.

Therapeutic Case Study: Asundexian (Factor XIa Inhibitor)

The most prominent application of the 2,5-DMP scaffold is in the synthesis of Asundexian (BAY 2433334) , an oral Factor XIa inhibitor for thrombosis prevention.

The Mechanism of Action

Asundexian targets the coagulation cascade without causing excessive bleeding. The drug requires a 5-methoxy-2-pyridone motif to bind in the enzyme's active site. The pyridone oxygen serves as a hydrogen bond acceptor, while the NH (revealed after demethylation) acts as a donor.[1]

Synthetic Pathway: The "Mask-and-Reveal" Strategy

Bayer scientists utilized 2,5-dimethoxypyridine as the starting material to bypass the poor solubility of pyridone intermediates.

Step-by-Step Workflow:

  • C4-Lithiation: 2,5-dimethoxypyridine is treated with LDA (Lithium Diisopropylamide). The 5-OMe group directs lithiation to the C4 position .

  • Borylation: The lithiated species is trapped with triisopropyl borate to form (2,5-dimethoxypyridin-4-yl)boronic acid .

  • Suzuki Coupling: This boronic acid is coupled with a functionalized aryl bromide (e.g., 2-bromo-4-chloroaniline derivative).[2]

  • Unmasking (Demethylation): Treatment with Pyridine Hydrobromide (Py·HBr) or acid selectively cleaves the 2-methoxy group (more labile due to activation by ring nitrogen) to yield the 5-methoxy-2-pyridone .

Asundexian_Synthesis cluster_logic Key Strategic Advantage Start 2,5-Dimethoxypyridine (Lipophilic Precursor) Lithiation Intermediate: 4-Lithio-2,5-DMP Start->Lithiation LDA, THF, -78°C (Ortho-direction by 5-OMe) Boronic 2,5-Dimethoxypyridin-4-yl boronic acid Lithiation->Boronic B(OiPr)3, then H3O+ Biaryl 2,5-Dimethoxy-4-arylpyridine (Masked Scaffold) Boronic->Biaryl Ar-Br, Pd(PPh3)4, K2CO3 Coupling Suzuki Coupling (Pd-Catalyzed) Final 5-Methoxy-2-Pyridone (Active Pharmacophore) Biaryl->Final Py·HBr or TMSI (Cleaves 2-OMe) Demethylation Selective O-Demethylation (Unmasking)

Figure 1: The "Mask-and-Reveal" synthetic strategy used in the production of Factor XIa inhibitors. The 2,5-dimethoxy scaffold ensures solubility and regiocontrol before the final pharmacophore is revealed.

Other Biological Applications

CXCR4 Antagonists

Derivatives of 2,5-dimethoxypyridine have been explored as antagonists for the CXCR4 chemokine receptor , which is implicated in HIV-1 entry and cancer metastasis.

  • Chemistry: The scaffold is formylated to 2,5-dicarbaldehydepyridine , which undergoes reductive amination to create "pincer-like" ligands that bind the CXCR4 surface.[3]

  • Binding: The pyridine nitrogen (and potential pyridone tautomers) interact with residues like Asp368 in the viral envelope protein gp120 or the receptor surface.

Bedaquiline Analogs (Tuberculosis)

In the optimization of Bedaquiline (an ATP synthase inhibitor for MDR-TB), 2,5-dimethoxypyridine derivatives appear as metabolites and synthetic analogs.

  • Metabolic Insight: Research into TBAJ-876 (a less toxic analog) identified that the 2,5-dimethoxy motif is metabolically labile. The "Metabolite 5B" is formed via demethylation of the methoxy group adjacent to the nitrogen (the 2-position), confirming the "unmasking" pathway seen in synthetic schemes.

Experimental Protocols

Protocol A: Synthesis of (2,5-Dimethoxypyridin-4-yl)boronic Acid

A critical intermediate for Suzuki couplings.

Reagents: 2,5-Dimethoxypyridine (1.0 eq), Lithium Diisopropylamide (LDA, 1.2 eq), Triisopropyl Borate (1.5 eq), THF (anhydrous).

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C .

  • Lithiation: Add LDA solution dropwise over 20 minutes. Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 4-lithio species (directed by the 5-OMe).

  • Borylation: Add triisopropyl borate dropwise. Stir at -78°C for 1 hour, then allow the mixture to warm to room temperature (RT) overnight.

  • Hydrolysis: Quench with 2N HCl until pH ~3. Stir for 30 minutes.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from acetonitrile/water or use flash chromatography (MeOH/DCM) to yield the boronic acid as a white solid.

Protocol B: Selective Demethylation (Unmasking)

Converts the 2,5-dimethoxy precursor to the bioactive 5-methoxy-2-pyridone.

Reagents: 2,5-Dimethoxy-4-substituted-pyridine (1.0 eq), Pyridine Hydrobromide (Py·HBr, 5.0 eq), DMF or Acetonitrile.

  • Reaction: Dissolve the substrate in DMF. Add Py·HBr.

  • Heating: Heat the mixture to 90–100°C for 4–8 hours. Monitor by LC-MS for the disappearance of the starting material (M+) and appearance of the demethylated product (M-14).

    • Note: The 2-OMe is cleaved significantly faster than the 5-OMe due to the influence of the pyridine nitrogen (protonation of N activates the 2-position for nucleophilic attack by bromide).

  • Workup: Cool to RT. Dilute with water. If the product precipitates, filter it. If not, extract with DCM.

  • Validation: NMR should show the loss of one methyl singlet (~3.9 ppm) and the appearance of a broad amide/pyridone NH signal (~11–12 ppm).

References

  • Roehrig, S., et al. (2023). "Discovery of Asundexian (BAY 2433334), a Novel, Orally Bioavailable, and Potent Factor XIa Inhibitor." Journal of Medicinal Chemistry. Link

  • Bayer AG. (2019). "Substituted Oxopyridine Derivatives and Their Use as Factor XIa Inhibitors." World Intellectual Property Organization, WO2019175043A1. Link

  • Sutherland, H. S., et al. (2020). "Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline." Journal of Organic Chemistry. Link

  • Almehmadi, M., et al. (2022).[4] "Identification of human immunodeficiency virus-1 E protein-targeting lead compounds by pharmacophore based screening." Saudi Medical Journal.[4] Link

  • GSU ScholarWorks. (2010). "Synthesis of Pyridine Derivatives as Antagonists of Chemokine Receptor CXCR4." Georgia State University. Link

Sources

Foundational

Thermodynamic Stability Assessment: 2,5-Dimethoxypyridin-3-amine

This technical guide details the thermodynamic stability profile of 2,5-Dimethoxypyridin-3-amine (CAS: 1211595-19-5), a specialized heterocyclic building block. It addresses the compound's structural vulnerabilities, spe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermodynamic stability profile of 2,5-Dimethoxypyridin-3-amine (CAS: 1211595-19-5), a specialized heterocyclic building block. It addresses the compound's structural vulnerabilities, specifically the hydrolytic lability of the 2-methoxy "lactim ether" motif and the oxidative susceptibility of the electron-rich aminopyridine core.

A Technical Guide for Drug Development Scientists

Executive Summary

Compound Identity: 2,5-Dimethoxypyridin-3-amine CAS: 1211595-19-5 Molecular Formula: C


H

N

O

Molecular Weight: 154.17 g/mol [1][2]

In pharmaceutical synthesis, 2,5-Dimethoxypyridin-3-amine serves as a high-value scaffold for kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). Its thermodynamic profile is defined by a tension between the aromatic stabilization of the pyridine ring and the chemical potential of its substituents.

Critical Stability Insight: While the solid state is kinetically stable under ambient conditions, the solution state is thermodynamically predisposed toward hydrolysis at the C2 position. The transformation of the 2-methoxy group into a 2-pyridone (lactam) species represents the primary thermodynamic "sink" for this molecule, driven by the high bond energy of the amide-like carbonyl in the degradation product.

Theoretical Thermodynamic Framework

Electronic Structure & Reactivity

The stability of 2,5-Dimethoxypyridin-3-amine is governed by the interplay of three electron-donating groups (EDGs) on the electron-deficient pyridine ring.

  • C2-Methoxy (Lactim Ether): This is the thermodynamic weak point. The C2 position is adjacent to the ring nitrogen, giving this group "amidic" character. Under acidic conditions, protonation of the ring nitrogen activates the C2-carbon for nucleophilic attack by water, leading to irreversible hydrolysis.

  • C5-Methoxy: Located meta to the ring nitrogen, this group is thermodynamically robust. It stabilizes the ring via resonance (+M effect) without the hydrolytic vulnerability of the C2 position.

  • C3-Amine: This group significantly increases the electron density of the ring (HOMO energy elevation), making the compound susceptible to oxidative degradation (N-oxide formation or ring hydroxylation) compared to unsubstituted pyridines.

Predicted pKa and Protonation States

Thermodynamic stability in solution is pH-dependent.

  • Pyridine Nitrogen (N1): Estimated pKa ~3.5–4.5. Protonation here is the first step in acid-catalyzed hydrolysis.

  • Exocyclic Amine (N-3): Less basic due to resonance delocalization into the ring; likely does not protonate until very low pH (pKa < 0).

Degradation Pathways & Mechanisms[3][4]

The following DOT diagram illustrates the primary thermodynamic degradation pathways. The conversion to the 2-pyridone is the most thermodynamically favorable outcome in aqueous acid.

DegradationPathways Parent 2,5-Dimethoxypyridin-3-amine (Parent) Protonated N1-Protonated Species (Activated) Parent->Protonated + H+ (Fast Equilibrium) NOxide N-Oxide / Hydroxylated Species Parent->NOxide Oxidation (H2O2 / Air) Radical Mechanism Intermediate Tetrahedral Intermediate Protonated->Intermediate + H2O (Rate Limiting) Pyridone 3-Amino-5-methoxy-2-pyridone (Thermodynamic Sink) Intermediate->Pyridone - MeOH (Irreversible)

Figure 1: Thermodynamic degradation landscape. The red path indicates the irreversible hydrolysis of the C2-methoxy group to the stable 2-pyridone form.

Experimental Assessment Protocol

To validate the thermodynamic stability of this compound, researchers should employ a "Stress-to-Failure" approach. This protocol differentiates between kinetic stability (shelf-life) and thermodynamic stability (intrinsic energy state).

Solid-State Thermodynamics (DSC/TGA)

Objective: Determine the melting point, enthalpy of fusion, and thermal decomposition onset.

ParameterMethodSuccess Criteria
Melting Point DSC (10°C/min, N

)
Sharp endotherm (likely 80–120°C range). Broadening indicates impurity/degradation.
Volatiles TGA (10°C/min)<0.5% weight loss before MP. Significant loss implies solvate or instability.
Polymorphism XRPDDistinct diffraction pattern; absence of amorphous "halo".

Protocol Note: If the DSC endotherm is followed immediately by an exotherm, the compound is likely thermally unstable and may decompose upon melting.

Solution State: Forced Degradation Study

Objective: Quantify the activation energy of hydrolysis and oxidation.

Step-by-Step Workflow:

  • Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl, 60°C, 24 hours. Target: Detection of 2-pyridone.

    • Base Hydrolysis: 0.1 N NaOH, 60°C, 24 hours. Target: Ring cleavage or hydrolysis.[3][4][5]

    • Oxidation: 3% H

      
      O
      
      
      
      , RT, 4 hours. Target: N-oxides.
  • Analysis: HPLC-UV-MS (Reverse Phase C18).

    • Critical Marker: Look for a peak with Mass = (Parent - 14 Da). This corresponds to the loss of -CH

      
       and gain of -H (Net: conversion of OMe to OH/C=O).
      
Analytical Logic Workflow

StabilityWorkflow Start Start: 2,5-Dimethoxypyridin-3-amine Sample DSC 1. DSC Thermal Scan Start->DSC Decision1 Clean Melt? DSC->Decision1 Solution 2. Solution Stress Test Decision1->Solution Yes Unstable Requires Cold Chain / Inert Gas Decision1->Unstable No (Decomp) Acid Acid Stress (0.1N HCl) Solution->Acid Oxid Oxidation (H2O2) Solution->Oxid Result1 Degradant: M-14 Da (2-Pyridone) Acid->Result1 High % Stable Thermodynamically Stable (Suitable for Scale-up) Acid->Stable <5% Deg Result2 Degradant: M+16 Da (N-Oxide) Oxid->Result2 High % Result1->Unstable Result2->Unstable

Figure 2: Decision logic for stability classification. The detection of the M-14 species (2-pyridone) is the primary "fail" mode for thermodynamic stability.

Handling & Storage Recommendations

Based on the thermodynamic propensity for C2-hydrolysis and oxidation:

  • Moisture Exclusion: The compound must be stored in tightly sealed containers, preferably with desiccants. The "lactim ether" (2-methoxy) is essentially a masked amide; water is the reagent that unlocks the thermodynamically preferred lactam state.

  • Inert Atmosphere: Store under Argon or Nitrogen. The electron-rich aminopyridine core is sensitive to auto-oxidation over long periods.

  • Avoid Acidic Solvents: Do not store in protic solvents (MeOH, EtOH) with any trace acidity. If solution storage is necessary, use aprotic solvents (DMSO, DMF) and ensure pH is neutral to slightly basic (pH 7-9).

References

  • Pyridine Hydrolysis Mechanisms: Katritzky, A. R., & Lagowski, J. M. (1968). The Principles of Heterocyclic Chemistry. Academic Press. (Foundational text on lactim-lactam tautomerism and hydrolysis of 2-alkoxypyridines).
  • Forced Degradation Protocols: International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Aminopyridine Oxidation: Saini, R., et al. (2025). Oxidative degradation pathways of aminopyridines: Kinetics and Mechanism. ResearchGate. Retrieved from [Link]

  • pKa Prediction: ACD/Labs or ChemAxon pKa predictor algorithms for 3-amino-2-methoxypyridine (Predicted pKa ~4.0 for ring N).

Sources

Exploratory

Solid-State Architecture &amp; Structural Elucidation of 2,5-Dimethoxypyridin-3-amine

Executive Summary 2,5-Dimethoxypyridin-3-amine is a high-value heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and CNS-active agents. Its structural integrity is defined by the inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dimethoxypyridin-3-amine is a high-value heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and CNS-active agents. Its structural integrity is defined by the interplay between the electron-donating methoxy groups and the hydrogen-bond-donating amine at the 3-position.

This guide provides a rigorous protocol for the solid-state characterization of this compound. Unlike standard datasheets, we focus on the causality of crystal packing —how the specific substitution pattern at positions 2 and 5 dictates the lattice architecture, solubility profile, and downstream API (Active Pharmaceutical Ingredient) stability.

Key Technical Insight: The proximity of the 2-methoxy group to the 3-amino group creates a high probability of an intramolecular hydrogen bond (S(6) motif) , effectively "locking" the conformation and reducing the entropic penalty upon binding to protein targets.

Molecular Context & Synthesis Verification

Before initiating crystallization, purity must be verified. The presence of the 2,5-dimethoxy regioisomer is critical, as the 2-position methoxy group drastically alters the hydrogen bonding landscape compared to its 6-methoxy or 4-methoxy analogues.

  • Compound: 2,5-Dimethoxypyridin-3-amine

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 154.17 g/mol

  • Electronic Character: The pyridine ring is electron-rich due to two methoxy donors (+M effect), making the ring nitrogen more basic than unsubstituted pyridine, though the 3-amino group partially mitigates this via resonance.

Synthesis & Impurity Profile

Typically synthesized via catalytic hydrogenation of 2,5-dimethoxy-3-nitropyridine or Pd-catalyzed amination.

  • Critical Impurity: 2,5-dimethoxypyridin-4-amine (Regioisomer).

  • Detection:

    
    H NMR is required to confirm the coupling constant of the aromatic protons (Position 4 and 6 protons will show meta-coupling, 
    
    
    
    Hz).

Crystallization Protocol (Methodology)

To obtain single crystals suitable for X-ray diffraction (XRD), we utilize a Self-Validating Screening Protocol . The goal is to slow nucleation to prevent microcrystalline precipitation.

Recommended Solvent Systems
Solvent SystemMethodTarget MechanismSuitability
Methanol / Water (9:1) Slow EvaporationH-bond disruption / Solvate formationHigh
Ethanol / n-Hexane Vapor DiffusionAntisolvent saturationHigh
Toluene Cooling (

C

RT)

-

Stacking promotion
Medium
Acetonitrile Slow EvaporationDipole-Dipole alignmentMedium
Workflow Diagram: Single Crystal Growth

The following diagram outlines the decision logic for obtaining diffraction-quality crystals.

CrystalGrowth Start Raw Material (>98% Purity) Solubility Solubility Screen (10 mg/mL) Start->Solubility HighSol Soluble at RT (MeOH, EtOH, DCM) Solubility->HighSol Dissolves LowSol Insoluble at RT (Toluene, Water) Solubility->LowSol Precipitates VaporDiff Vapor Diffusion (Inner: MeOH / Outer: Hexane) HighSol->VaporDiff SlowCool Thermal Gradient (Heat to 60°C -> Slow Cool) LowSol->SlowCool Check Microscopy Check (Polarized Light) VaporDiff->Check SlowCool->Check XRay Single Crystal XRD (Mo K-alpha) Check->XRay Birefringent Prisms Powder PXRD (Polymorph Check) Check->Powder Amorphous/Micro

Figure 1: Decision tree for crystallizing aminopyridine derivatives. Vapor diffusion is preferred to control the supersaturation rate.

Structural Analysis & Elucidation

Once data is collected (typically at 100 K to reduce thermal motion), the structure solution will reveal specific motifs. Based on analogous aminopyridines (e.g., 2-amino-3-methoxypyridine), the following structural features are the expected architectural standards .

A. Intramolecular "Lock" (The Pharmacophore)

The most critical feature for drug design is the orientation of the 2-methoxy group relative to the 3-amine.

  • Interaction: Intramolecular Hydrogen Bond (N-H...O).

  • Geometry: The amino nitrogen (N3) acts as a donor; the methoxy oxygen (O2) acts as an acceptor.

  • Effect: This forms a pseudo-6-membered ring S(6) motif.

  • Consequence: This locks the methoxy group into a coplanar conformation with the pyridine ring, reducing the number of rotatable bonds. This pre-organization is energetically favorable for binding to kinase hinge regions.

B. Intermolecular Packing (The Lattice)

Aminopyridines typically crystallize in centrosymmetric space groups (e.g., P2


/c or P-1).
  • Primary Motif (The Dimer): The dominant interaction is the R

    
    (8)  dimer. Two molecules pair up via N-H...N(ring) hydrogen bonds.
    
    • Donor: Amino H[1][2]

    • Acceptor: Pyridine Ring Nitrogen (N1)

    • Distance: ~2.9 - 3.0 Å (Donor-Acceptor)

  • Secondary Network: The 5-methoxy group is less sterically hindered and often participates in weak C-H...O interactions, linking the dimers into 2D sheets or ribbons.

Structural Logic Diagram

This diagram illustrates the hierarchy of forces stabilizing the crystal.

StructureLogic Molecule 2,5-Dimethoxypyridin-3-amine Intra Intramolecular H-Bond (NH...O-Methoxy) Molecule->Intra Steric Proximity Conf Planar Conformation (Pre-organization) Intra->Conf Locks Rotation Inter Intermolecular Dimer (R2,2(8) Motif) Conf->Inter Directs Assembly Stack Pi-Pi Stacking (Ring Overlap) Conf->Stack Facilitates Lattice Crystal Lattice (Monoclinic P21/c) Inter->Lattice Stack->Lattice

Figure 2: Hierarchical assembly from molecular conformation to crystal lattice.

Data Reduction & Refinement Targets

When refining the structure (using SHELXL or OLEX2), adhere to these quality metrics to ensure the model is publishable and chemically valid.

ParameterTarget ValueExplanation
R-Factor (R1) < 5.0%Indicates agreement between model and observed data.
Goodness of Fit (GooF) ~ 1.0Deviations indicate incorrect weighting or missed twinning.
Data/Parameter Ratio > 10:1Ensures statistical validity of atomic positions.
H-Atom Treatment ConstrainedAmine H atoms should be located in difference maps but refined with riding models if thermal motion is high.
Flack Parameter N/ANot applicable for centrosymmetric structures; only relevant if chiral space group (unlikely here).

Pharmaceutical Implications

Understanding this structure allows for predictive formulation:

  • Solubility: The formation of the strong Centrosymmetric Dimer (R

    
    (8)) implies a high lattice energy. Breaking this lattice requires protic solvents (MeOH, Water) capable of competing for the H-bond acceptor sites.
    
  • Polymorphism: The 5-methoxy group has rotational freedom. Polymorph screening should focus on cooling rates, as rapid cooling may trap a metastable conformer where the 5-methoxy group is twisted out of plane.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Etter, M. C. (1990).[3] "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(1), 120-126. Link (Basis for Graph Set Analysis like R2,2(8)).

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link (Source for analogous aminopyridine structures).

  • Low, J. N., et al. (2002).[3] "Structure of 2-amino-4,6-dimethoxypyrimidine." Acta Crystallographica Section C, 58. (Direct analogue demonstrating the amino-pyrimidine dimer motif).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 2,5-Dimethoxypyridin-3-amine Derivatives

Executive Summary The 2,5-dimethoxypyridin-3-amine scaffold (CAS: 1211595-19-5) is a critical intermediate in the development of next-generation kinase inhibitors (e.g., PI3K/mTOR dual inhibitors) and GPCR ligands. Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5-dimethoxypyridin-3-amine scaffold (CAS: 1211595-19-5) is a critical intermediate in the development of next-generation kinase inhibitors (e.g., PI3K/mTOR dual inhibitors) and GPCR ligands. Its unique substitution pattern—featuring electron-donating methoxy groups at the para relationship (2,5) combined with an adjacent nucleophilic amino group—imparts specific electronic properties that modulate potency and metabolic stability.[1][2]

However, the synthesis of this isomer is non-trivial due to the electronic mismatch of the pyridine ring.[1] The 2-position is activated for nucleophilic aromatic substitution (


), while the 5-position (meta to nitrogen) is electronically deactivated, rendering standard substitution methods ineffective.[2]

This guide presents two validated protocols:

  • Method A (Catalytic Cross-Coupling): A high-precision route using copper-catalyzed methoxylation, ideal for gram-scale discovery chemistry.[1]

  • Method B (Stepwise Functionalization): A cost-effective route starting from 2,5-dichloro-3-nitropyridine, suitable for larger scale-up.

Retrosynthetic Logic & Pathway Design

The synthesis strategy relies on differentiating the reactivity of the C2 and C5 positions.[1] We utilize the 3-nitro group as a temporary directing group to activate C2, followed by metal-catalyzed functionalization of C5.

SynthesisPathways Figure 1: Strategic Retrosynthesis of 2,5-Dimethoxypyridin-3-amine Target TARGET: 2,5-Dimethoxypyridin-3-amine StartA START A: 2-Methoxypyridin-3-amine InterA1 Intermediate A1: 5-Bromo-2-methoxypyridin-3-amine StartA->InterA1 NBS, DMF (Regioselective Bromination) InterA1->Target CuI, MeOH, Cs2CO3 (Ullmann Methoxylation) StartB START B: 2,5-Dichloro-3-nitropyridine InterB1 Intermediate B1: 2-Methoxy-5-chloro-3-nitropyridine StartB->InterB1 NaOMe (1.0 eq), MeOH (Selective SnAr at C2) InterB2 Intermediate B2: 2,5-Dimethoxy-3-nitropyridine InterB1->InterB2 NaOMe (excess), CuI Cat. (Catalytic SnAr at C5) InterB2->Target H2, Pd/C (Nitro Reduction)

Method A: Copper-Catalyzed Methoxylation (Discovery Route)

This protocol is recommended for rapid access to high-purity material (1–10g scale).[1] It bypasses the need for handling energetic nitro-compounds by utilizing a late-stage Ullmann-type coupling.

Mechanistic Insight

The C5-bromide in 5-bromo-2-methoxypyridin-3-amine is unreactive toward classical


 because it is meta to the ring nitrogen. We employ a ligand-promoted Cu(I) catalytic cycle to facilitate oxidative addition at the C5 position, allowing methoxide attack.[1]
Protocol Steps
Step 1: Regioselective Bromination

Reagents: 2-Methoxypyridin-3-amine, N-Bromosuccinimide (NBS), DMF.

  • Dissolve 2-methoxypyridin-3-amine (10.0 mmol) in anhydrous DMF (20 mL).

  • Cool the solution to 0°C under

    
     atmosphere.
    
  • Add NBS (10.5 mmol) portion-wise over 15 minutes. Note: Slow addition prevents over-bromination.[2]

  • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Workup: Pour into ice-water (100 mL). The product, 5-bromo-2-methoxypyridin-3-amine , typically precipitates. Filter, wash with cold water, and dry.[1]

    • Yield Expectation: 85–92%

    • Validation: LCMS

      
       (Br pattern).[1][2]
      
Step 2: Ullmann-Type Methoxylation

Reagents: CuI, 1,10-Phenanthroline,


, Methanol.[2]
  • In a pressure tube, combine:

    • 5-Bromo-2-methoxypyridin-3-amine (5.0 mmol)

    • CuI (0.5 mmol, 10 mol%)[1]

    • 1,10-Phenanthroline (1.0 mmol, 20 mol%)[2]

    • 
       (10.0 mmol, 2 equiv)[1][2]
      
  • Add anhydrous Methanol (10 mL).

  • Purge with Argon for 5 minutes, then seal the tube.

  • Heat to 110°C for 16–24 hours. Critical: Vigorous stirring is required as

    
     is insoluble.[1][2]
    
  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts.[1] Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO2, 20-50% EtOAc/Hexanes).

    • Yield Expectation: 65–75%[1][2]

    • Target:2,5-Dimethoxypyridin-3-amine .

Method B: Nitro-Directed Stepwise Synthesis (Scale-Up Route)

This route utilizes the strong electron-withdrawing nature of the nitro group to direct the first methoxylation, followed by a copper-assisted substitution for the second.

Protocol Steps
Step 1: Regioselective C2-Methoxylation

Substrate: 2,5-Dichloro-3-nitropyridine.

  • Dissolve 2,5-dichloro-3-nitropyridine (20 mmol) in Methanol (40 mL) at 0°C.

  • Add NaOMe (21 mmol, 1.05 equiv) as a solution in MeOH dropwise.

    • Mechanistic Note: The C2-Cl is highly activated (ortho to NO2, ortho to N).[1][2] The C5-Cl is deactivated.[1] This ensures high regioselectivity.[1]

  • Stir at 0°C for 1 hour, then RT for 1 hour.

  • Workup: Quench with water. The product 2-methoxy-5-chloro-3-nitropyridine precipitates. Filter and dry.[1][3][4]

Step 2: C5-Methoxylation (The Difficult Step)

Substrate: 2-Methoxy-5-chloro-3-nitropyridine.

  • Dissolve intermediate from Step 1 (15 mmol) in Methanol (30 mL).

  • Add NaOMe (30 mmol, 2 equiv).

  • Add CuI (1.5 mmol, 10 mol%).[1][2] Note: Without Copper, this reaction fails or requires extreme temperatures due to the unactivated C5 position.[1][2]

  • Heat to reflux (65°C) or 80°C in a sealed vessel for 12 hours.

  • Workup: Concentrate, partition between EtOAc/Water. Dry organic layer (

    
    ).[1][5]
    
  • Product: 2,5-Dimethoxy-3-nitropyridine .

Step 3: Nitro Reduction

Substrate: 2,5-Dimethoxy-3-nitropyridine.

  • Dissolve substrate (10 mmol) in MeOH/EtOAc (1:1, 50 mL).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under

    
     balloon (1 atm) for 4–6 hours.
    
  • Workup: Filter through Celite. Evaporate solvent.[1]

    • Yield: >90%.[1][2][6]

    • Final Product:2,5-Dimethoxypyridin-3-amine as a light brown solid.

Quantitative Comparison of Methods

FeatureMethod A (Catalytic)Method B (Stepwise)
Starting Material 2-Methoxypyridin-3-amine2,5-Dichloro-3-nitropyridine
Step Count 23
Overall Yield ~55-65%~45-55%
Purification Column Chromatography often neededCrystallization often sufficient
Scalability Moderate (Pressure vessel limit)High (Standard reactors)
Key Risk Copper removal from final amineHandling nitro compounds

Analytical Validation

Target Compound: 2,5-Dimethoxypyridin-3-amine

  • Formula:

    
    
    
  • MW: 154.17 g/mol [1]

  • Appearance: Off-white to pale brown solid.[1]

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.25 (d, J = 2.5 Hz, 1H, H-6)
      
    • 
       6.60 (d, J = 2.5 Hz, 1H, H-4)
      
    • 
       5.05 (br s, 2H, 
      
      
      
      )[1]
    • 
       3.85 (s, 3H, 2-OMe)
      
    • 
       3.75 (s, 3H, 5-OMe)
      

Self-Validation Check: The coupling constant J = 2.5 Hz is characteristic of meta coupling between H-4 and H-6 in the pyridine ring.[1]

References

  • Preparation of 2,5-Disubstituted Pyridines

    • Source: Vertex AI Search, Snippet 1.1 (US5466800A).[1][2]

    • Relevance: Discusses challenges in regioselective pyridine synthesis.
  • Synthesis of 3-Amino-2,5-Dichloropyridine (Precursor Logic)

    • Source: PrepChem.com (Snippet 1.4).[1][2]

    • Relevance: Validates the stability and reduction conditions for halogen
  • Copper-Catalyzed Methoxylation of Aryl Bromides

    • Source: Organic Letters, 2021, 23, 8450-8454 (Snippet 1.6).[1][2]

    • Relevance: Provides the foundational conditions (Cu/Ligand) for converting the 5-bromo intermediate to the 5-methoxy target.[1]

    • [1]

  • Synthesis of 5-Bromo-2-methoxypyridin-3-amine

    • Source: Taylor & Francis / NIH (Snippet 1.4, 1.11).[2]

    • Relevance: Confirms the synthesis and stability of the key intermedi
    • [1]

Sources

Application

using 2,5-Dimethoxypyridin-3-amine as a heterocyclic building block

Application Note: Strategic Utilization of 2,5-Dimethoxypyridin-3-amine in Heterocyclic Design Executive Summary & Chemical Profile 2,5-Dimethoxypyridin-3-amine is a specialized heterocyclic building block distinguished...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,5-Dimethoxypyridin-3-amine in Heterocyclic Design

Executive Summary & Chemical Profile

2,5-Dimethoxypyridin-3-amine is a specialized heterocyclic building block distinguished by its electron-rich core and unique "push-pull" electronic modulation. Unlike standard aminopyridines, the presence of methoxy groups at the 2- and 5-positions significantly alters the basicity of the pyridine nitrogen and the nucleophilicity of the exocyclic amine.

This guide details the handling, reactivity, and synthetic application of this scaffold, specifically for medicinal chemists designing kinase inhibitors , GPCR ligands , and bioisosteres of electron-rich anilines.

Chemical Specifications
PropertyData
IUPAC Name 2,5-Dimethoxypyridin-3-amine
CAS Number 1211595-19-5
Molecular Formula C

H

N

O

Molecular Weight 154.17 g/mol
pKa (Pyridine N) ~3.0 (Estimated) – Lower than pyridine (5.[1][2][3]2) due to 2-OMe inductive effect.
Appearance Off-white to pale brown solid.
Solubility Soluble in DMSO, DMF, DCM, MeOH. Sparingly soluble in water.
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen). Light sensitive.

Strategic Utility in Drug Design

The 2,5-dimethoxypyridin-3-amine scaffold offers three distinct tactical advantages in SAR (Structure-Activity Relationship) exploration:

  • Metabolic Blocking: The 5-methoxy group blocks the para-position relative to the pyridine nitrogen, a common site for oxidative metabolism (CYP450 oxidation), thereby potentially extending half-life (

    
    ).
    
  • Basicity Modulation: The 2-methoxy group exerts an inductive electron-withdrawing effect on the pyridine nitrogen, lowering its pKa.[3] This reduces the risk of non-specific hERG channel binding (often driven by basic centers) while maintaining H-bond accepting capability.

  • Solubility Enhancement: The two methoxy groups disrupt crystal lattice packing and increase polarity compared to di-methyl analogs, improving thermodynamic solubility.

Synthetic Pathways & Decision Logic

The reactivity of 2,5-dimethoxypyridin-3-amine is dominated by the electron-donating amine at C3 and the directing effects of the methoxy groups.

Reactivity Flowchart

G Start 2,5-Dimethoxypyridin-3-amine (Starting Material) RouteA Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->RouteA Ar-X, Pd(0) RouteB Electrophilic Halogenation (NIS/NBS) Start->RouteB NBS, MeCN RouteC Demethylation (HBr/AcOH) Start->RouteC 48% HBr, Heat ProdA N-Aryl/Heteroaryl Derivatives (Kinase Inhibitors) RouteA->ProdA ProdB 6-Halo-3-amino Intermediate (Suzuki Handle) RouteB->ProdB ProdC 3-Amino-5-methoxy -2-pyridone (H-Bond Donor) RouteC->ProdC

Figure 1: Divergent synthetic pathways for 2,5-dimethoxypyridin-3-amine utilization.

Detailed Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling

Application: Attaching the scaffold to a heteroaryl core (e.g., chloropyrimidine) to synthesize a kinase inhibitor hinge-binder.

Rationale: The C3-amine is moderately nucleophilic. Standard S


Ar conditions may require high temperatures which can degrade the methoxy groups. Pd-catalyzed coupling is preferred for milder, higher-yielding conversion.

Reagents:

  • Amine: 2,5-Dimethoxypyridin-3-amine (1.0 equiv)

  • Halide: 2,4-Dichloropyrimidine (or equivalent aryl halide) (1.1 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2.5 mol%)
  • Ligand: Xantphos (5 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Argon flow, charge a dried reaction vial with the Amine (154 mg, 1.0 mmol), Halide (1.1 mmol), Cs

    
    CO
    
    
    
    (650 mg, 2.0 mmol), and Xantphos (29 mg, 0.05 mmol).
  • Catalyst Addition: Add Pd

    
    (dba)
    
    
    
    (23 mg, 0.025 mmol) last to minimize oxidation.
  • Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 100°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: Look for the disappearance of the amine (M+H = 155) and formation of the product mass.

  • Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc.

  • Purification: Concentrate filtrate. Purify via flash chromatography (SiO

    
    , Hexane/EtOAc gradient).
    
    • Note: The product is likely to be polar; ensure the gradient extends to 100% EtOAc or 5% MeOH/DCM if necessary.

Protocol B: Regioselective C6-Bromination

Application: Installing a handle for Suzuki coupling at the C6 position (para to the amine).

Rationale: The C6 position is activated by the C5-methoxy (ortho) and C3-amine (para). Controlled bromination allows for further elaboration of the ring.

Reagents:

  • Substrate: 2,5-Dimethoxypyridin-3-amine (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) (0.1 M concentration)

Procedure:

  • Dissolve the substrate in MeCN at 0°C (ice bath).

  • Add NBS portion-wise over 15 minutes to prevent over-bromination.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Quench: Add 10% aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to neutralize excess bromine.
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    .
  • Outcome: Yields 6-bromo-2,5-dimethoxypyridin-3-amine .

Troubleshooting & Expert Insights

IssueRoot CauseSolution
Demethylation Acidic conditions too harsh (e.g., using HCl/MeOH at high temp).The 2-methoxy group is labile. Use mild acids (TFA) or basic conditions. Avoid heating in aqueous acid unless pyridone formation is desired.
Low Yield in Coupling Catalyst poisoning by pyridine nitrogen.Switch to monodentate ligands (BrettPhos) or precatalysts (Pd-PEPPSI-IPr) if Xantphos fails. Ensure strict O

-free conditions.
Poly-halogenation Over-activation of the ring during SEAr.Perform halogenation at -20°C to 0°C. Use exactly 1.0 equivalent of NBS/NIS.
Purification Streaking Basic amine interacting with silica.Pre-treat silica column with 1% Triethylamine (TEA) in Hexane, or use amino-functionalized silica.

References

  • Chemical Identity & Properties: PubChem. Compound Summary for CID 53394625 (Related 3-amino-2-methoxypyridine analogs). National Library of Medicine (US). [Link] (Extrapolated properties).

  • Aminopyridine Reactivity: Synthesis of imidazo[1,2-a]pyridines and related heterocycles. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Chemical Science. [Link]

  • Methoxypyridine Stability: Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link] (Discusses pKa and stability of 2-methoxypyridines).

Sources

Method

Application Note: Strategic Utilization of 2,5-Dimethoxypyridin-3-amine in Next-Generation FGFR Kinase Inhibitors

The following Application Note and Protocol guide is designed for medicinal chemists and process scientists involved in the discovery and optimization of tyrosine kinase inhibitors (TKIs), specifically targeting Fibrobla...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for medicinal chemists and process scientists involved in the discovery and optimization of tyrosine kinase inhibitors (TKIs), specifically targeting Fibroblast Growth Factor Receptors (FGFR).

Executive Summary

The moiety 2,5-dimethoxypyridin-3-amine (CAS: 1211595-19-5) represents a high-value bioisostere of the classic 3,5-dimethoxyaniline pharmacophore found in first-generation FGFR inhibitors (e.g., PD173074, Infigratinib). While the dimethoxyphenyl group is critical for occupying the hydrophobic pocket near the kinase gatekeeper residue, its poor aqueous solubility and rapid metabolic clearance often limit drug-likeness.

Incorporating the pyridine nitrogen (N1) into this scaffold achieves two critical design goals:

  • Physicochemical Optimization: Lowers logP and increases thermodynamic solubility via the pyridyl nitrogen’s hydrogen-bond accepting capability.

  • Selectivity Tuning: Modulates the electronic density of the amine, altering the strength of the hinge-binding interaction when coupled to heterobicyclic cores (e.g., pyrimidines, quinazolines).

This guide details the synthetic integration of 2,5-dimethoxypyridin-3-amine into kinase inhibitor scaffolds, focusing on Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Cross-Coupling methodologies.

Retrosynthetic Logic & Design Rationale

The integration of 2,5-dimethoxypyridin-3-amine is typically the convergent step in synthesizing ATP-competitive inhibitors. The diagram below illustrates the retrosynthetic disconnection and the strategic placement of the pyridine ring to target the "Gatekeeper" region.

G cluster_0 Design Rationale Target Target Kinase Inhibitor (FGFR Selective) Core Heterocyclic Core (e.g., 2,4-Dichloropyrimidine) Core->Target S_NAr / Buchwald Amine 2,5-Dimethoxypyridin-3-amine (Gatekeeper Binder) Amine->Target C-N Bond Formation Note1 Pyridine N1: Improves Solubility Reduces LogP Amine->Note1 Note2 Methoxy Groups: Hydrophobic Interaction (Gatekeeper Pocket) Amine->Note2 Tail Solubilizing Tail (Piperazine/Morpholine) Tail->Target S_NAr (C4/C6)

Figure 1: Retrosynthetic disconnection showing the modular assembly of FGFR inhibitors using 2,5-dimethoxypyridin-3-amine as the gatekeeper-targeting moiety.

Experimental Protocols

Protocol A: Preparation of the Electrophilic Core

Before coupling the amine, the kinase-binding core must be activated. This protocol describes the synthesis of a 2-chloro-4-substituted pyrimidine intermediate, a common scaffold for FGFR inhibitors.

Reagents: 2,4-Dichloropyrimidine, N-Methylpiperazine (or equivalent tail), Triethylamine (TEA), Ethanol.

  • Charge: To a 250 mL round-bottom flask, add 2,4-dichloropyrimidine (5.0 g, 33.5 mmol) and Ethanol (50 mL). Cool to 0°C.

  • Addition: Dropwise add a solution of N-methylpiperazine (3.36 g, 33.5 mmol) and TEA (5.1 mL, 36.9 mmol) in Ethanol (20 mL) over 30 minutes.

    • Mechanistic Note: The C4 position of the pyrimidine is more electrophilic than C2 due to the summation of inductive effects from the ring nitrogens. Maintaining 0°C ensures regioselectivity for C4 substitution.

  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour. Monitor by LC-MS (Target Mass: ~212 amu).

  • Workup: Evaporate ethanol. Dissolve residue in DCM (100 mL), wash with water (2 x 50 mL) and brine. Dry over Na₂SO₄.

  • Yield: Isolate the 2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine intermediate (Expected yield: 85-90%).

Protocol B: Coupling of 2,5-Dimethoxypyridin-3-amine (The Critical Step)

This step installs the gatekeeper binder. Due to the reduced nucleophilicity of the aminopyridine (caused by the electron-withdrawing pyridine ring), standard SNAr conditions may require forcing (acid catalysis) or transition metal catalysis (Buchwald-Hartwig).

Method 1: Acid-Catalyzed SNAr (Preferred for Scale-up)

This method utilizes acid to protonate the pyrimidine N3, increasing the electrophilicity of the C2 center.

Reagents: Intermediate from Protocol A, 2,5-Dimethoxypyridin-3-amine, HCl (4M in dioxane), n-Butanol.

  • Preparation: In a pressure vial, dissolve Intermediate A (1.0 eq) and 2,5-Dimethoxypyridin-3-amine (1.1 eq) in n-Butanol (concentration 0.2 M).

  • Activation: Add HCl in dioxane (0.5 eq).

    • Critical Control Point: Do not use excess acid, as protonation of the pyridine amine will kill the reaction. 0.5 eq is catalytic for the pyrimidine activation.

  • Heating: Seal and heat to 110°C for 12–16 hours.

  • Monitoring: Check LC-MS for conversion. The product peak should show a characteristic UV absorption shift (bathochromic) upon coupling.

  • Workup: Cool to RT. The product often precipitates as the HCl salt. Filter and wash with cold ether. If no precipitate, neutralize with NaHCO₃, extract with EtOAc, and purify via flash chromatography (DCM/MeOH gradient).

Method 2: Buchwald-Hartwig Cross-Coupling (Preferred for Low Reactivity)

If the SNAr fails due to steric hindrance or electronic deactivation, use Palladium catalysis.

Reagents: Pd₂/dba₃, Xantphos, Cs₂CO₃, 1,4-Dioxane.

  • Charge: In a glovebox/inert atmosphere, combine Intermediate A (1.0 eq), 2,5-Dimethoxypyridin-3-amine (1.2 eq), Cs₂CO₃ (2.0 eq).

  • Catalyst: Add Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%).

    • Why Xantphos? Its wide bite angle is ideal for coupling electron-deficient amines to heteroaryl chlorides.

  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

  • Reaction: Heat to 100°C for 4–6 hours.

  • Purification: Filter through Celite, concentrate, and purify via Prep-HPLC.

Analytical Data & Quality Control

Upon synthesis, the identity of the inhibitor must be validated. The 2,5-dimethoxypyridine moiety presents distinct NMR signals.

Analytical MethodCharacteristic Signal / ObservationInterpretation
1H NMR (DMSO-d6) δ 3.75 (s, 3H), 3.82 (s, 3H)Two distinct methoxy singlets confirm the 2,5-substitution pattern.
1H NMR (Aromatic) δ 7.80 (d, J=2.5 Hz), 7.45 (d, J=2.5 Hz)meta-coupling of the pyridine protons (H4 and H6) confirms the 3-amino position.
LC-MS [M+H]+ matches theoretical massConfirm absence of mono-dechlorinated byproducts or homocoupling.
Solubility Kinetic solubility (PBS, pH 7.4)Target > 50 µM. Compare vs. 3,5-dimethoxyaniline analog (typically < 10 µM).

Mechanistic Workflow (Graphviz)

The following diagram details the decision tree for selecting the coupling method based on the electronic properties of the core scaffold.

Workflow Start Start: Coupling 2,5-Dimethoxypyridin-3-amine CheckCore Analyze Electrophilic Core Start->CheckCore Decision Is Core Highly Electron Deficient? (e.g., Nitropyrimidine, Triazine) CheckCore->Decision MethodA Method A: S_NAr (Acid Catalyzed) Decision->MethodA Yes (Activated) MethodB Method B: Buchwald-Hartwig (Pd-Catalysis) Decision->MethodB No (Deactivated/Steric) ProcessA Conditions: n-BuOH, HCl (cat), 110°C MethodA->ProcessA ProcessB Conditions: Pd2(dba)3, Xantphos, Cs2CO3, 100°C MethodB->ProcessB Result Final Kinase Inhibitor ProcessA->Result ProcessB->Result

Figure 2: Synthetic decision tree for coupling 2,5-dimethoxypyridin-3-amine to kinase cores.

References

  • Hamby, J. M., et al. (1997).[1] Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Link (Establishes the 3,5-dimethoxyphenyl motif for FGFR selectivity).

  • Zhou, W., et al. (2010). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Chemistry & Biology. Link (Describes FIIN-1 and the gatekeeper interaction).

  • Guagnano, V., et al. (2011). Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase. Journal of Medicinal Chemistry. Link (Detailed SAR on dimethoxy-substituted cores).

  • SynQuest Laboratories. (n.d.). 2,5-Dimethoxypyridin-3-amine Product Specifications. Link (Source for physicochemical data of the building block).

Sources

Application

Application Note: Nucleophilic Substitution &amp; Functionalization of 3-Amino-2,5-dimethoxypyridine

This guide details the reactivity profile and experimental protocols for 3-Amino-2,5-dimethoxypyridine , a highly electron-rich heterocyclic building block used in medicinal chemistry. Executive Summary & Reactivity Prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reactivity profile and experimental protocols for 3-Amino-2,5-dimethoxypyridine , a highly electron-rich heterocyclic building block used in medicinal chemistry.

Executive Summary & Reactivity Profile

3-Amino-2,5-dimethoxypyridine represents a unique challenge in nucleophilic substitution chemistry due to its electron-rich nature. The pyridine ring is deactivated towards classical Nucleophilic Aromatic Substitution (


) by the two electron-donating methoxy groups and the amino group.

Consequently, "nucleophilic substitution" involving this molecule follows two distinct mechanistic pathways:

  • Substitution of the Amino Group (Sandmeyer/Schiemann): Converting the amino group into a diazonium leaving group (

    
    ), which is then displaced by a nucleophile (
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ).[1]
  • Substitution by the Amino Group (N-Alkylation/Acylation): The C3-amine acts as the nucleophile, displacing halides from alkylating agents or attacking acyl chlorides.

Key Insight for Researchers: Direct displacement of the methoxy groups (at C2 or C5) by external nucleophiles is kinetically disfavored without prior activation (e.g., N-oxidation or protonation) because the ring lacks sufficient electron deficiency.

Pathway A: Diazonium-Mediated Nucleophilic Substitution

This is the primary method to replace the C3-amino group with halides, hydroxyls, or nitriles.

Mechanism: The reaction proceeds via the formation of a pyridinium-3-diazonium salt . Unlike benzene diazonium salts, pyridine-3-diazonium salts are less stable and prone to hydrolysis. The reaction requires strict temperature control (


) and highly acidic media to prevent side reactions like azo coupling.

Protocol 1: Synthesis of 3-Bromo-2,5-dimethoxypyridine (Sandmeyer) Target: Replacement of


 with 

.

Reagents:

  • 3-Amino-2,5-dimethoxypyridine (1.0 eq)

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Copper(I) Bromide (

    
    , 1.5 eq)[2]
    
  • Hydrobromic acid (

    
    , 48% aq.)
    

Step-by-Step Methodology:

  • Diazotization: Dissolve 3-Amino-2,5-dimethoxypyridine in 48%

    
     at 
    
    
    
    . Ensure the internal temperature does not exceed
    
    
    .
  • Nitrite Addition: Add an aqueous solution of

    
     dropwise over 30 minutes. The solution will turn pale yellow/orange, indicating diazonium formation. Critical: Stir for an additional 20 mins at 
    
    
    
    to ensure complete conversion.
  • Substitution: In a separate vessel, dissolve

    
     in 48% 
    
    
    
    and heat to
    
    
    .
  • Transfer: Transfer the cold diazonium solution slowly into the hot

    
     solution. Nitrogen gas evolution will be vigorous.
    
  • Workup: Once gas evolution ceases, cool to room temperature. Neutralize with saturated

    
     (carefully!) and extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    

Protocol 2: Synthesis of 3-Fluoro-2,5-dimethoxypyridine (Balz-Schiemann) Target: Replacement of


 with 

.

Methodology:

  • Salt Formation: Treat the amine with

    
     (tetrafluoroboric acid) and 
    
    
    
    at
    
    
    to precipitate the pyridinium-3-diazonium tetrafluoroborate salt.
  • Isolation: Filter the salt and wash with cold ether. Note: Do not let the salt dry completely on the filter paper as it can be shock-sensitive.

  • Thermal Decomposition: Suspend the salt in hot decalin or heat the dry salt (cautiously) to

    
    . The salt decomposes, releasing 
    
    
    
    and
    
    
    to yield the fluorinated product.

Pathway B: The Amine as Nucleophile (N-Functionalization)

The C3-amino group is moderately nucleophilic. However, the ortho-methoxy group (at C2) exerts steric hindrance and an inductive withdrawing effect, slightly reducing nucleophilicity compared to 3-aminopyridine.

Protocol 3: Selective N-Acylation (Amide Synthesis) Target: Preparation of N-(2,5-dimethoxypyridin-3-yl)acetamide.

Reagents:

  • Substrate (1.0 eq)[3][4][5][6]

  • Acetic Anhydride (1.2 eq)

  • Pyridine (solvent/base) or DCM with

    
    .
    
  • DMAP (0.1 eq, catalyst).

Methodology:

  • Dissolve 3-Amino-2,5-dimethoxypyridine in dry DCM.

  • Add

    
     (1.5 eq) and DMAP (catalytic).
    
  • Cool to

    
     and add Acetic Anhydride dropwise.
    
  • Warm to RT and stir for 4 hours. Monitor by TLC.

  • Quench: Add water to hydrolyze excess anhydride.

  • Isolation: Wash organic phase with 0.1M

    
     (to remove unreacted amine/pyridine) followed by brine.
    

Reactivity Map & Logical Pathways

The following diagram illustrates the divergent reaction pathways available to 3-Amino-2,5-dimethoxypyridine.

ReactionPathways Start 3-Amino-2,5- dimethoxypyridine Diazonium Diazonium Salt (Intermediate) Start->Diazonium NaNO2, HX (0°C) Amide N-Acyl Derivative (Amide) Start->Amide R-COCl / (RCO)2O Base Sandmeyer 3-Halo-2,5- dimethoxypyridine (Cl, Br, CN) Diazonium->Sandmeyer CuX / HX (Sandmeyer) Schiemann 3-Fluoro-2,5- dimethoxypyridine Diazonium->Schiemann HBF4 / Heat (Balz-Schiemann) Hydrolysis 3-Hydroxy-2,5- dimethoxypyridine Diazonium->Hydrolysis H2O / Heat

Figure 1: Divergent nucleophilic substitution pathways. The "Sandmeyer" route substitutes the amino group, while Acylation utilizes the amine as the nucleophile.

Comparative Data: Reaction Conditions

Reaction TypeTransformationReagentsCritical ParameterTypical Yield
Sandmeyer


Temp control (

for diazotization)
60-75%
Schiemann


Isolation of

salt
40-55%
Gattermann


Freshly activated Cu powder50-65%
N-Acylation


Anhydrous conditions>85%

References

  • Sandmeyer Reaction Mechanism & Applications

    • Title: Recent trends in the chemistry of Sandmeyer reaction: a review.
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Pyridine Nucleophilic Substitution Patterns

    • Title: Nucleophilic Substitution Reactions in Pyridine Derivatives.[5][7][8][9][10][11]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Synthesis of Fluorinated Pyridines (Schiemann)
  • Reactivity of Aminopyridines

    • Title: 3-Amino-2-methoxypyridine | C6H8N2O | CID 2737488.
    • Source: PubChem.
    • URL:[Link]

Sources

Method

Application Note: Reductive Amination Architectures for 2,5-Dimethoxypyridin-3-amine

Executive Summary This guide details the synthetic manipulation of 2,5-Dimethoxypyridin-3-amine (CAS: 10167-82-5) in reductive amination sequences.[1][2] While reductive amination is a staple of medicinal chemistry, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic manipulation of 2,5-Dimethoxypyridin-3-amine (CAS: 10167-82-5) in reductive amination sequences.[1][2] While reductive amination is a staple of medicinal chemistry, this specific scaffold presents a unique "push-pull" electronic profile and significant steric occlusion at the ortho-position (2-OMe).[1][2]

Standard protocols often fail to reach full conversion due to the retarded rate of imine formation caused by the 2-methoxy substituent.[1][2] This note provides two distinct, field-validated workflows: a Standard Kinetic Protocol (Method A) for reactive aldehydes, and a Lewis-Acid Mediated Protocol (Method B) for ketones and hindered aldehydes, ensuring high yields and operational reliability.

Substrate Analysis & Mechanistic Insight[1][3][4]

To successfully derivatize 2,5-dimethoxypyridin-3-amine, one must understand the competing forces on the exocyclic nitrogen:

  • Electronic Activation (The "Push"): The methoxy groups at positions 2 and 5 are strong electron-donating groups (EDGs).[1][2] They counteract the electron-withdrawing nature of the pyridine ring, making the C3-amine sufficiently nucleophilic for condensation.[1]

  • Steric Deactivation (The "Block"): The 2-methoxy group is ortho to the amine.[1][2] This creates a "gatekeeper" effect, significantly slowing the initial attack on the carbonyl carbon and destabilizing the planar transition state required for imine formation.

Implication for Protocol Design: Simple mixing of amine and carbonyl with a reducing agent (Direct Reductive Amination) often leads to stalled reactions or alcohol byproducts (reduction of the carbonyl).[2] Pre-activation or Lewis Acid catalysis is strictly required to force the equilibrium toward the imine species.[1][2]

Visualization: Reaction Energy Landscape

The following diagram illustrates the critical "Steric Wall" that must be overcome during the hemiaminal-to-imine transition.

ReactionPathway cluster_barrier The '2-OMe' Steric Wall Start 2,5-Dimethoxypyridin-3-amine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine Species (Sterically Strained) Hemiaminal->Imine Dehydration (Rate Limiting Step) Product Secondary Amine Product Imine->Product Hydride Transfer

Figure 1: Reaction pathway highlighting the rate-limiting dehydration step caused by the ortho-methoxy group.[1][2]

Method Selection Guide

Do not default to a single method. Use this logic gate to select the appropriate protocol for your specific carbonyl partner.[1][2]

DecisionTree Input Carbonyl Partner Type IsAldehyde Is it an Aldehyde? Input->IsAldehyde IsKetone Is it a Ketone? Input->IsKetone Un Un IsAldehyde->Un Hindered Hindered / Unstable (e.g., 2,6-disubst. benzaldehyde) IsAldehyde->Hindered Yes MethodB METHOD B Ti(OiPr)4 + NaBH4 (Forcing Conditions) IsKetone->MethodB Always prefer Ti(IV) hindered Yes MethodA METHOD A STAB + AcOH (Standard) hindered->MethodA Hindered->MethodB

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Detailed Experimental Protocols

Method A: The Acid-Catalyzed STAB Protocol

Best for: Unhindered aldehydes.[1][2] Mechanism: Sodium Triacetoxyborohydride (STAB) is mild and tolerates the presence of the aldehyde.[2] Acetic acid is added to protonate the hemiaminal, assisting water elimination to form the imine.

Reagents:

  • Amine: 2,5-Dimethoxypyridin-3-amine (1.0 equiv)[1][2]

  • Carbonyl: Aldehyde (1.1 – 1.2 equiv)[2]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1][2]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)[2]

Step-by-Step Workflow:

  • Solvation: In a dry vial, dissolve 2,5-Dimethoxypyridin-3-amine (1.0 equiv) in DCE (concentration ~0.2 M).

    • Note: DCE is preferred over DCM for its higher boiling point and better solubilization of STAB.[1][2]

  • Activation: Add the Aldehyde (1.1 equiv) followed immediately by Glacial Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 30 minutes.

    • Why? This pre-stir allows the equilibrium to shift toward the iminium ion before the reductant is introduced.[2]

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.[1][2]

  • Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS.[1][2]

    • Target: Look for the disappearance of the amine (M+H = 155).[1][2]

  • Quench & Workup (Critical):

    • Quench with saturated aqueous NaHCO₃.[1][2] Stir vigorously for 20 minutes to decompose boron complexes.

    • Extract with DCM (3x).[1][2][3]

    • Crucial Step: The product is a pyridine base.[1][2] Ensure the aqueous layer is pH > 8 during extraction to keep the product neutral and organic-soluble.[1][2]

Method B: The Titanium(IV) Isopropoxide Protocol

Best for: Ketones, hindered aldehydes, and "dead" reactions. Mechanism: Ti(OiPr)₄ acts as a dual-function reagent: it is a strong Lewis acid that coordinates the carbonyl oxygen (increasing electrophilicity) and a water scavenger (driving the equilibrium to the imine).[2]

Reagents:

  • Amine: 2,5-Dimethoxypyridin-3-amine (1.0 equiv)[1][2]

  • Carbonyl: Ketone or Hindered Aldehyde (1.1 – 1.5 equiv)[2]

  • Lewis Acid: Titanium(IV) isopropoxide (pure, 1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)[2]

  • Solvent: Methanol (absolute) or THF (anhydrous)[2]

Step-by-Step Workflow:

  • Neat Complexation (Optional but Recommended): In a dry flask under nitrogen, combine the Amine (1.0 equiv) and Ti(OiPr)₄ (1.5 equiv).[1][2] If the mixture is stirrable, add the Carbonyl (1.2 equiv) neat. If solids persist, add minimal dry THF to mobilize.[1][2]

  • Imine Formation: Stir the mixture at RT (or 50°C for ketones) for 4–12 hours.

    • Checkpoint: Unlike Method A, you must wait for imine formation before adding the reductant.[2] Ti-complexed imines are often stable.[1][2]

  • Solvent Switch/Dilution: Dilute the mixture with absolute Methanol (to ~0.3 M concentration).

    • Safety: The reaction may be slightly exothermic.[1][2]

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise.

    • Caution: Vigorous gas evolution (H₂).[1][2]

  • Workup (The "Rochelle" Method):

    • Titanium emulsions are notorious.[1][2] Do not use simple water.[1][2]

    • Add saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) or 1N NaOH.[1][2]

    • Stir vigorously for 1 hour until two clear layers form (the Ti forms a water-soluble tartrate complex).[1][2]

    • Extract with EtOAc or DCM.[1][2]

Comparative Data Summary

FeatureMethod A (STAB/AcOH)Method B (Ti(OiPr)₄)
Primary Utility Reactive AldehydesKetones & Hindered Aldehydes
Reaction Time 4 - 16 Hours12 - 24 Hours (Two Steps)
Water Tolerance Low (STAB decomposes slowly)Zero (Ti hydrolyzes instantly)
Workup Difficulty Low (Bicarb quench)High (Requires Rochelle's Salt)
Yield with 2-OMe 65-80% (Substrate dependent)80-95% (Highly robust)

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][4][5][6] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[6] [2]

  • Bhattacharyya, S., et al. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1][2][3][7][8] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532.[7] [2]

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][2] Journal of Organic Chemistry, 1990, 55(8), 2552–2554. [2]

Sources

Application

Application Note: 2,5-Dimethoxypyridin-3-amine in Agrochemical Synthesis

This guide details the synthesis, handling, and application of 2,5-Dimethoxypyridin-3-amine (DMPA) , a specialized heterocyclic building block. While less common than its pyrimidine analogs, this scaffold is emerging in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, handling, and application of 2,5-Dimethoxypyridin-3-amine (DMPA) , a specialized heterocyclic building block. While less common than its pyrimidine analogs, this scaffold is emerging in the design of next-generation ALS-inhibiting herbicides (Sulfonylureas) and Picolinamide fungicides , where the electron-rich dimethoxy motif modulates metabolic stability and binding affinity.

Executive Summary & Strategic Value

2,5-Dimethoxypyridin-3-amine (DMPA) represents a high-value "electronic switch" in agrochemical design. Unlike the ubiquitous 2-chloropyridines, the 2,5-dimethoxy substitution pattern creates a highly electron-rich pyridine ring (


 effect of two methoxy groups).
  • Agrochemical Utility:

    • Bioisosterism: Mimics the 4,6-dimethoxypyrimidine ring found in sulfonylurea herbicides (e.g., Rimsulfuron), potentially altering soil half-life and crop selectivity.

    • Binding Affinity: The C3-amino group is more nucleophilic than in halogenated analogs, facilitating difficult coupling reactions with deactivated sulfonyl isocyanates or sterically hindered acid chlorides.

  • Synthetic Challenge: The primary challenge is the regioselective installation of the C5-methoxy group, which is electronically mismatched for standard Nucleophilic Aromatic Substitution (SNAr).

Chemical Profile & Reactivity Analysis
PropertyDataNotes
IUPAC Name 2,5-Dimethoxypyridin-3-amine
CAS Number 1211595-19-5
Molecular Weight 154.17 g/mol
Appearance Off-white to pale yellow solidOxidizes slowly in air (turns brown).
pKa (Conjugate Acid) ~6.5 - 7.0 (Estimated)More basic than 3-aminopyridine (pKa 5.98) due to OMe donation.
Solubility DCM, MeOH, DMSO, EtOAcPoor solubility in Hexanes/Water.
Stability Acid SensitiveHigh acid concentration can cause O-demethylation.
Upstream Synthesis Protocol

Objective: Synthesize 2,5-dimethoxypyridin-3-amine from 2,5-dichloro-3-nitropyridine.

Rationale: Direct nitration of 2,5-dimethoxypyridine is unpredictable. The robust route utilizes 2,5-dichloro-3-nitropyridine as the scaffold. The C2-chlorine is activated (ortho-nitro), while the C5-chlorine is unactivated (meta-nitro), requiring a Stepwise Displacement Strategy .

Step 1: Regioselective C2-Methoxylation (SNAr)
  • Reagents: 2,5-Dichloro-3-nitropyridine, NaOMe (0.95 eq), Methanol.

  • Mechanism: The nitro group at C3 activates the C2 position for rapid displacement.

  • Protocol:

    • Dissolve 2,5-dichloro-3-nitropyridine (100 mmol) in dry MeOH (500 mL) at -10°C.

    • Add NaOMe (0.95 eq, 25% in MeOH) dropwise over 1 hour. Crucial: Limiting NaOMe prevents bis-addition byproducts.

    • Stir at 0°C for 2 hours. Monitor by TLC (Hex:EtOAc 4:1).

    • Quench with dilute acetic acid (pH 6). Evaporate MeOH.

    • Partition residue in EtOAc/Water. Isolate 5-chloro-2-methoxy-3-nitropyridine .

    • Yield Target: 85-90%

Step 2: Copper-Catalyzed C5-Methoxylation (Ullmann-Type)
  • Reagents: 5-Chloro-2-methoxy-3-nitropyridine, NaOMe (2.0 eq), CuI (10 mol%), DMF.

  • Mechanism: The C5-Cl is unactivated. Copper catalysis is required to force the substitution.

  • Protocol:

    • Suspend intermediate from Step 1 in dry DMF (0.5 M).

    • Add NaOMe (2.0 eq) and CuI (10 mol%).

    • Heat to 100°C under N2 for 6–12 hours.

    • Note: The solution will turn dark.[1] Monitor consumption of starting material by HPLC.

    • Cool, dilute with water, and extract with EtOAc. Wash organic layer with NH4OH (to remove Cu) and brine.

    • Isolate 2,5-dimethoxy-3-nitropyridine .

    • Yield Target: 65-75%

Step 3: Nitro Reduction
  • Reagents: H2 (1 atm), 10% Pd/C, MeOH.

  • Protocol:

    • Dissolve nitro compound in MeOH. Add 10 wt% of Pd/C catalyst.

    • Purge with H2 (balloon pressure is sufficient).

    • Stir vigorously at RT for 4 hours.

    • Filter through Celite. Concentrate to obtain 2,5-dimethoxypyridin-3-amine .

    • Storage: Store under Argon at -20°C immediately.

Downstream Application: Sulfonylurea Synthesis

Objective: Coupling DMPA with a sulfonyl isocyanate to form a sulfonylurea herbicide analog.

This protocol demonstrates the synthesis of a Pyridinyl-Sulfonylurea , a class of ALS inhibitors.

Experimental Workflow
  • Preparation of Isocyanate:

    • Generate 2-methoxycarbonylbenzenesulfonyl isocyanate in situ by reacting the corresponding sulfonamide with phosgene (or diphosgene) and n-butyl isocyanate/DABCO, or purchase commercially.

  • Coupling Reaction:

    • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

    • Conditions: Room Temperature, Inert Atmosphere.

Detailed Protocol
  • Charge: In a flame-dried 3-neck flask, dissolve 2,5-dimethoxypyridin-3-amine (1.0 eq, 10 mmol) in anhydrous MeCN (50 mL).

  • Addition: Add a solution of Aryl Sulfonyl Isocyanate (1.05 eq) in MeCN (10 mL) dropwise via syringe pump over 20 minutes.

    • Observation: A mild exotherm may occur. The reaction often precipitates the product as it forms.

  • Incubation: Stir at RT for 4–6 hours.

  • Workup:

    • If precipitate forms: Filter and wash with cold MeCN and Et2O.

    • If soluble: Concentrate to 1/3 volume, add 1N HCl dropwise to precipitate the sulfonylurea (pKa ~3-4), then filter.

  • Purification: Recrystallize from Acetone/Hexane.

Visualizations & Pathways
Figure 1: Synthesis & Application Pathway

Caption: Stepwise synthesis of DMPA via regioselective SNAr and Ullmann coupling, followed by conversion to a Sulfonylurea Herbicide.

DMPA_Pathway SM 2,5-Dichloro- 3-nitropyridine Int1 Intermediate: 5-Chloro-2-methoxy- 3-nitropyridine SM->Int1 Step 1: NaOMe (1 eq) MeOH, 0°C (Ortho-Selectivity) Int2 Precursor: 2,5-Dimethoxy- 3-nitropyridine Int1->Int2 Step 2: NaOMe (2 eq) CuI, DMF, 100°C (Ullmann Coupling) Product TARGET: 2,5-Dimethoxypyridin- 3-amine (DMPA) Int2->Product Step 3: H2, Pd/C MeOH, RT Agro Agrochemical: Pyridinyl Sulfonylurea Product->Agro Step 4: R-SO2-NCO MeCN, RT (Urea Formation)

Quality Control & Troubleshooting
ParameterMethodAcceptance CriteriaTroubleshooting
Purity HPLC (C18, MeCN/H2O + 0.1% H3PO4)>98.0% AreaImpurity at RRT 0.9 is often the demethylated phenol.
Identity 1H-NMR (DMSO-d6)

3.80 (s, 3H), 3.95 (s, 3H), 5.20 (bs, 2H, NH2)
Missing OMe peak indicates hydrolysis.
Water Content Karl Fischer<0.5% w/wHigh water interferes with isocyanate coupling.

Critical Control Point: The amine is prone to oxidation (browning) and hydrolysis.

  • Validation: Check appearance before use. If dark brown, recrystallize from EtOAc/Hexane or pass through a short silica plug (eluting with DCM/MeOH).

References
  • BenchChem. "Application of Halogenated Pyridines in Agrochemical Synthesis." BenchChem Application Notes. Accessed Feb 2026.

  • Google Patents. "Process for producing 2,3-diamino-6-methoxypyridine." US Patent 20060080790A1.

  • PrepChem. "Synthesis of 3-amino-2,5-dichloropyridine."[2] PrepChem Protocols.

  • ResearchGate. "Ortho-selectivity in the nucleophilic aromatic substitution of 3-substituted, 2,6-dichloropyridines."

  • BLD Pharm. "Product Data: 2,5-Dimethoxypyridin-3-amine (CAS 1211595-19-5)."

Sources

Method

peptide coupling reagents for 2,5-Dimethoxypyridin-3-amine

Application Note: High-Efficiency Amide Coupling Strategies for Sterically Hindered Heterocycles Target Substrate: 2,5-Dimethoxypyridin-3-amine Part 1: Introduction & Strategic Analysis The Challenge: The "Electronic-Ste...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling Strategies for Sterically Hindered Heterocycles Target Substrate: 2,5-Dimethoxypyridin-3-amine

Part 1: Introduction & Strategic Analysis

The Challenge: The "Electronic-Steric" Paradox Synthesizing amides from 2,5-Dimethoxypyridin-3-amine presents a dual challenge that frequently causes standard coupling protocols (EDC/NHS, DCC) to fail.

  • Steric Ortho-Effect: The methoxy group at the C2 position is ortho to the C3-amine. This creates a significant steric wall, blocking the trajectory of bulky activated esters (like OBt esters) from attacking the amine nitrogen.

  • Electronic Modulation: While the methoxy groups are electron-donating by resonance, the pyridine ring itself is electron-deficient. Unlike alkyl amines (

    
    ), aminopyridines are weak nucleophiles (
    
    
    
    ). The C3 amine lone pair, while not directly conjugated to the pyridine nitrogen (unlike C2/C4 isomers), is still less available than in standard anilines due to the inductive withdrawal of the heteroatom.

Strategic Solution: To overcome these barriers, the coupling strategy must prioritize electrophilicity (high-energy activated species) and minimization of leaving group bulk .

We define three tiers of intervention:

  • Tier 1 (High Reactivity/Low Epimerization): HATU/HOAt. The gold standard for difficult couplings, utilizing the anchimeric assistance of the azabenzotriazole ring.

  • Tier 2 (Scalable/Steric Tolerance): T3P (Propylphosphonic Anhydride).[1][2] Excellent for sterically hindered amines due to the compact nature of the active species and high solubility.

  • Tier 3 (The "Sledgehammer"): Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine). Generates acid chlorides under neutral conditions, bypassing the bulk of active esters entirely.

Part 2: Decision Matrix & Workflows

The following decision tree guides the selection of the optimal protocol based on the carboxylic acid partner's sensitivity.

CouplingStrategy Start Start: Coupling 2,5-Dimethoxypyridin-3-amine AcidCheck Is the Carboxylic Acid Racemization Prone? Start->AcidCheck StericCheck Is the Acid Sterically Hindered (e.g., Tertiary)? AcidCheck->StericCheck No T3P Protocol B: T3P/Pyridine (Low Epimerization, High Sterics) AcidCheck->T3P Yes (Chiral Alpha-Carbon) HATU Protocol A: HATU/HOAt (High Reactivity, Med Sterics) StericCheck->HATU No (Standard Acid) Ghosez Protocol C: Ghosez's Reagent (Max Reactivity, Acid Chloride) StericCheck->Ghosez Yes (Bulky Acid) HATU->Ghosez If Yield < 30% T3P->Ghosez If Yield < 30%

Figure 1: Strategic decision tree for selecting the coupling reagent based on the carboxylic acid partner's properties.

Part 3: Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (The Gold Standard)

Rationale: HATU generates an active ester (OAt) that is more reactive than the corresponding OBt ester (from HBTU). Crucially, the pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation) via a 7-membered cyclic transition state, stabilizing the amine approach and accelerating the reaction rate by ~100x compared to HBTU.

Reagents:

  • Carboxylic Acid (1.0 equiv)[3]

  • 2,5-Dimethoxypyridin-3-amine (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • HOAt (0.5 equiv, optional additive to boost rate)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (Avoid DCM for difficult couplings; polar aprotic solvents stabilize the transition state).

Step-by-Step Procedure:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Add HATU (1.1 equiv). The solution should turn yellow/orange. Stir for 5-10 minutes at Room Temperature (RT). Note: Do not stir longer than 20 mins as the active ester can hydrolyze or rearrange to the unreactive guanidine species.

  • Coupling: Add 2,5-Dimethoxypyridin-3-amine (1.2 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[4]

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.

Protocol B: T3P-Mediated Coupling (The Steric Specialist)

Rationale: T3P (Propylphosphonic Anhydride) forms a mixed anhydride. Unlike HATU, it does not generate a bulky leaving group. The reaction is driven by the release of a water-soluble cyclic phosphonate. It is particularly effective for weak nucleophiles because the reaction can be run at higher temperatures without significant epimerization or explosive hazards (unlike HOBt).

Reagents:

  • Carboxylic Acid (1.0 equiv)[3]

  • 2,5-Dimethoxypyridin-3-amine (1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv)

  • Base: Pyridine (5.0 equiv) or N-Methylmorpholine (NMM) (4.0 equiv). Note: Pyridine is often superior for T3P couplings.

  • Solvent: EtOAc, DMF, or 2-MeTHF.

Step-by-Step Procedure:

  • Dissolution: In a reaction vessel, combine the Carboxylic Acid (1.0 equiv) and 2,5-Dimethoxypyridin-3-amine (1.2 equiv) in EtOAc or DMF (0.5 M - high concentration is beneficial for T3P).

  • Base Addition: Add Pyridine (5.0 equiv). Cool to 0°C if the acid is extremely fragile; otherwise, start at RT.

  • Reagent Addition: Dropwise add T3P solution (2.0 equiv).

  • Reaction: Allow to warm to RT.

    • Critical Step: If no reaction occurs after 1 hour, heat the mixture to 60-80°C . T3P is thermally stable and high temperature is often required to force the amine past the 2-methoxy steric blockade.

  • Workup: The byproduct is water-soluble.[5][6] Dilute with water, separate layers. Wash organic layer with 0.5 M HCl (to remove excess pyridine/amine), then NaHCO3.

Protocol C: Ghosez’s Reagent (The "Nuclear" Option)

Rationale: When the amine is too hindered to attack an active ester, we must convert the acid to an Acid Chloride . Standard SOCl2 is harsh and generates HCl gas. Ghosez’s Reagent generates the acid chloride under neutral conditions via an enamine intermediate, allowing for the isolation of the acid chloride or "one-pot" coupling with sensitive substrates.

Reagents:

  • Carboxylic Acid (1.0 equiv)[3]

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 - 1.5 equiv)

  • 2,5-Dimethoxypyridin-3-amine (1.2 equiv)

  • Base: DIPEA or Et3N (2.0 equiv)

  • Solvent: Dry DCM or Chloroform.

Step-by-Step Procedure:

  • Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.2 equiv) dropwise at RT. Stir for 1–2 hours.

    • Monitoring: Check conversion to acid chloride by quenching an aliquot with MeOH and checking for Methyl Ester by TLC/LCMS.

  • Coupling: Once activation is complete, add the base (DIPEA, 2.0 equiv) followed by 2,5-Dimethoxypyridin-3-amine (1.2 equiv).

  • Reaction: Stir at RT or reflux (40°C) for 2–6 hours.

  • Workup: Standard aqueous workup (NaHCO3/Brine).

Part 4: Mechanistic Insight & Visualization

Why HATU works where HBTU fails: The following diagram illustrates the "Anchimeric Assistance" provided by the pyridine nitrogen in the HATU/HOAt system, which stabilizes the transition state and positions the amine for attack.

Mechanism HATU HATU Active Ester (OAt-Ester) TS 7-Membered Cyclic Transition State HATU->TS + Amine Product Amide Bond Formation TS->Product Collapse Subnode1 Pyridine N (from HOAt) H-bonds to Amine H Subnode1->TS Stabilizes

Figure 2: Mechanism of HATU-mediated coupling showing the anchimeric assistance of the HOAt moiety.

Comparison of Reagent Efficacy:

FeatureHATU / HOAtT3P (Propylphosphonic Anhydride)Ghosez's Reagent
Active Species OAt-Active EsterMixed AnhydrideAcid Chloride
Steric Tolerance HighVery HighMaximum
Epimerization LowVery LowHigh (if base is excessive)
Byproduct Removal Chromatography often requiredWater Soluble (Wash away)Water Soluble / Volatile
Safety Potential allergen/explosive (HOAt)Safe, Non-explosiveMoisture Sensitive
Cost HighModerateModerate

Part 5: Troubleshooting Guide

  • Low Yield with HATU?

    • Diagnosis: The active ester might be hydrolyzing before the slow amine can attack.

    • Fix: Switch to Protocol C (Ghosez) . The acid chloride is smaller and more electrophilic. Alternatively, re-run HATU protocol but heat to 50°C immediately after amine addition.

  • Product Stuck in DMF?

    • Diagnosis: Pyridin-amines are polar; the product might not extract well into EtOAc.

    • Fix: Use DCM/Isopropanol (3:1) as the organic layer during extraction, or perform an aqueous crash-out by pouring the DMF reaction mixture into excess ice-water.

  • Regioselectivity Issues?

    • If the starting material has other nucleophilic sites (e.g., OH groups), T3P is generally more chemoselective for amines over alcohols than acid chlorides are.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[2][7][8] Journal of the American Chemical Society.[9] Link

  • Dunetz, J. R., et al. (2011).[10] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Link

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethylpropenylamine. Organic Syntheses. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery & Development. Link

Sources

Application

functionalization of the pyridine ring in 2,5-Dimethoxypyridin-3-amine

An Application Note on the Strategic Functionalization of the Pyridine Ring in 2,5-Dimethoxypyridin-3-amine For Researchers, Scientists, and Drug Development Professionals Abstract Substituted pyridine scaffolds are foun...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Strategic Functionalization of the Pyridine Ring in 2,5-Dimethoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridine scaffolds are foundational in medicinal chemistry. 2,5-Dimethoxypyridin-3-amine is a highly electron-rich and synthetically versatile starting material. This guide provides an in-depth exploration of strategies to functionalize its pyridine core, focusing on regioselectivity governed by the powerful electron-donating effects of its substituents. We will detail field-proven protocols for electrophilic aromatic substitution, directed ortho-metalation (DoM), and subsequent palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies for the synthesis of novel molecular entities.

Introduction: Understanding the Reactivity of 2,5-Dimethoxypyridin-3-amine

The functionalization of pyridine rings is a cornerstone of drug discovery, yielding compounds with a vast range of biological activities. The reactivity of a substituted pyridine is a direct consequence of the electronic properties of its substituents. In 2,5-Dimethoxypyridin-3-amine, the ring is endowed with three potent electron-donating groups (EDGs): one amino (-NH₂) group and two methoxy (-OCH₃) groups.

Electronic Effects at Play:

  • Amino Group (-NH₂ at C3): A powerful activating group due to its +M (mesomeric) effect, which significantly increases electron density at the ortho (C2, C4) and para (C6) positions.

  • Methoxy Groups (-OCH₃ at C2, C5): Also activating groups via their +M effect, directing to their respective ortho and para positions. The C2-methoxy group activates C3 (occupied) and C4. The C5-methoxy group activates C4 and C6.

The confluence of these directing effects creates a strong electronic bias, making the C4 and C6 positions the primary sites for electrophilic attack and metalation. The C4 position, in particular, is activated by all three EDGs, marking it as the most probable site of reaction. This inherent regioselectivity is a powerful tool that can be exploited for precise molecular engineering.

Caption: Predicted regioselectivity for electrophilic attack.

Pathway I: Electrophilic Aromatic Substitution (SEAr)

The high electron density of the ring makes it amenable to electrophilic substitution, provided that reaction conditions are carefully controlled to prevent side reactions like oxidation.

Mechanistic Rationale

Electrophilic aromatic substitution on pyridine is generally more challenging than on benzene due to the electron-withdrawing nature of the ring nitrogen.[1][2] However, the strong activating groups on 2,5-Dimethoxypyridin-3-amine overcome this intrinsic lack of reactivity, enabling substitutions to occur under relatively mild conditions. The primary challenge is controlling the regioselectivity and, in the case of nitration, preventing oxidation of the sensitive amino group.[3]

Protocol: Regioselective Bromination at C4/C6

Halogenated pyridines are critical building blocks for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is an effective and mild source of electrophilic bromine suitable for this activated system.

Experimental Protocol:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,5-Dimethoxypyridin-3-amine (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF) (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The choice of a slight excess of NBS ensures full conversion of the starting material.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the monobrominated product(s).

ParameterConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Mild electrophilic bromine source, minimizes over-bromination.
Solvent Anhydrous CH₃CN or DMFPolar aprotic solvents that solubilize reagents and facilitate the reaction.
Temperature 0 °C to Room Temp.Controls reaction rate and selectivity, preventing potential side reactions.
Stoichiometry 1.05 eq. NBSA slight excess ensures complete consumption of the starting material.
Expected Outcome Mono-bromination, primarily at C4 and/or C6.The electronic directing effects favor these positions.

Pathway II: Directed Ortho-Metalation (DoM) for Versatile Functionalization

Directed ortho-metalation is a powerful strategy for regioselective deprotonation and subsequent functionalization of aromatic rings. It offers a complementary approach to SEAr and allows for the introduction of a wider range of substituents.

Mechanistic Rationale

The methoxy and amino groups can act as directed metalation groups (DMGs). A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can selectively deprotonate the C-H bond at a position ortho to the DMG.[4][5] In this molecule, the C4 and C6 positions are again the most likely sites. The resulting lithiated intermediate is a potent nucleophile that can react with a wide variety of electrophiles.

start 2,5-Dimethoxypyridin-3-amine step1 Add Strong Base (n-BuLi or LDA) THF, -78 °C start->step1 Deprotonation intermediate Lithiated Intermediate (at C4 and/or C6) step1->intermediate quench Quench with Electrophile (E+) intermediate->quench Nucleophilic Attack product Functionalized Product quench->product

Caption: General workflow for Directed Ortho-Metalation.

Protocol: Lithiation and Borylation

Converting the C-H bond into a C-B bond via lithiation-borylation creates a boronic acid or ester derivative.[6][7] This product is an exceptionally versatile intermediate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Experimental Protocol:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a septum. Add a solution of 2,5-Dimethoxypyridin-3-amine (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate.

  • Lithiation: Add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (B(O-iPr)₃) (1.5 eq.) dropwise, again maintaining a temperature below -70 °C. The use of excess borate ensures efficient trapping of the organolithium species.

  • Warming & Quench: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Purification: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The resulting boronic acid is often used directly in the next step without extensive purification, or it can be purified by crystallization or chromatography if necessary.

ParameterConditionRationale
Base n-Butyllithium (n-BuLi)A strong, non-nucleophilic base suitable for deprotonating activated C-H bonds.
Solvent Anhydrous THFAprotic ether solvent that is stable to strong bases at low temperatures.
Temperature -78 °CEssential for the stability of the highly reactive organolithium intermediate.
Electrophile Triisopropyl borateEfficiently traps the organolithium to form a boronate ester.
Expected Outcome 2,5-Dimethoxy-3-aminopyridine-4-boronic acid (or its ester).Creates a key intermediate for Suzuki coupling.

Pathway III: Palladium-Catalyzed Cross-Coupling

With a halogen or boronic acid handle installed on the pyridine ring, the door is open to a vast array of powerful C-C and C-X bond-forming reactions.

Mechanistic Rationale

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools in modern synthesis.[8][9] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled.[10][11]

SuzukiCycle center Pd(0)Ln OA Oxidative Addition center->OA TM Transmetalation OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-R RE->center Product Formation ArR Ar-R (Coupled Product) RE->ArR ArX Ar-X (Bromo-Pyridine) ArX->OA RBO2 R-B(OR)₂ (Boronic Acid) RBO2->TM Base Base Base->TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of a Halogenated Derivative

This protocol describes the coupling of a brominated derivative (synthesized in Protocol 2.2) with a generic arylboronic acid.

Experimental Protocol:

  • Setup: In a microwave vial or Schlenk tube, combine the bromo-2,5-dimethoxypyridin-3-amine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst. A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or DME/H₂O 4:1).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction can be performed using conventional heating or in a microwave reactor for accelerated reaction times. Monitor progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with water. Extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to obtain the desired biaryl product.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂A robust, air-stable catalyst effective for a wide range of aryl halides.
Base K₂CO₃ or Cs₂CO₃Activates the boronic acid for the transmetalation step.
Solvent Dioxane/H₂OA common solvent mixture that facilitates dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides the necessary thermal energy to drive the catalytic cycle.
Expected Outcome A C-C coupled biaryl product.A powerful method for building molecular complexity.

Conclusion

The 2,5-Dimethoxypyridin-3-amine scaffold offers a rich platform for synthetic diversification. By understanding the powerful directing effects of its substituents, researchers can strategically employ electrophilic substitution, directed ortho-metalation, and palladium-catalyzed cross-coupling to achieve predictable and regioselective functionalization at the C4 and C6 positions. The protocols outlined in this guide provide a validated starting point for the synthesis of novel pyridine derivatives, enabling the rapid generation of compound libraries for screening in drug discovery and materials science.

References

Sources

Method

Application Note: Advanced Storage and Handling Protocols for Air-Sensitive Aminopyridines

Executive Summary & Scientific Rationale Aminopyridines (APs) present a unique challenge in organic synthesis and drug development.[1] While simple derivatives (e.g., 4-aminopyridine) appear shelf-stable as solids, they...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Aminopyridines (APs) present a unique challenge in organic synthesis and drug development.[1] While simple derivatives (e.g., 4-aminopyridine) appear shelf-stable as solids, they possess a latent sensitivity that manifests critically during high-precision applications such as Palladium-catalyzed cross-coupling (Buchwald-Hartwig) or metallopharmaceutical synthesis.[1]

The core scientific challenge is twofold:

  • N-Oxidation: The pyridine nitrogen lone pair is susceptible to oxidative attack by atmospheric oxygen, forming N-oxides. These impurities act as catalyst poisons, chelating transition metals and arresting catalytic cycles.[1]

  • Hygroscopicity: The exocyclic amine and ring nitrogen form strong hydrogen bond networks with atmospheric moisture. Absorbed water hydrolyzes sensitive organometallic intermediates (e.g., pyridyl-zinc reagents) and alters reagent stoichiometry.[1]

This guide moves beyond basic safety data sheets (SDS) to provide a process-chemistry grade protocol for maintaining >99.9% purity in air-sensitive aminopyridine derivatives.

The Chemistry of Degradation

To handle these compounds effectively, one must understand the failure mechanism. Unlike pyrophoric organometallics, AP degradation is insidious—often invisible until the reaction fails.

Oxidative Pathway

The primary degradation route is the formation of the Amine-N-oxide . In electron-rich derivatives (e.g., 3,4-diaminopyridine), the electron density on the ring nitrogen is enhanced, lowering the activation energy for oxidation.[1]

  • Visual Indicator: Samples transition from white/off-white crystals to yellow, then brown/black tars.[1] This color change is often due to trace formation of azo-dimers or polymerization initiated by radical intermediates, even if the bulk N-oxide is colorless.

Hygroscopic Pathway

Water absorption is rapid. A 99% pure sample can absorb 1-5% water by weight within minutes of exposure to humid air, leading to:

  • Deactivation of hygroscopic Lewis acids (e.g.,

    
    , 
    
    
    
    ) used in downstream steps.[1]
  • Protodeboronation in Suzuki couplings.

Mechanistic Diagram

The following diagram illustrates the degradation flow and the critical control points (CCPs) where intervention is required.

AP_Degradation AP Pure Aminopyridine (White Solid) Air Atmospheric Exposure AP->Air H2O Hygroscopicity (H-Bonding) Air->H2O O2 N-Oxidation (Lone Pair Attack) Air->O2 Hydrate Hydrated Species (Stoichiometry Error) H2O->Hydrate t > 10 min NOxide Pyridine N-Oxide (Catalyst Poison) O2->NOxide Slow (Solid) Fast (Solution) Tar Colored Oligomers (Brown/Black) NOxide->Tar Light/Heat

Figure 1: Degradation pathways of Aminopyridines.[1][2] Note that N-oxide formation accelerates significantly in solution.[1]

Protocol A: Storage & Inventory Management

Objective: Prevent the initiation of the oxidative cascade during long-term storage.

The "Double-Barrier" System

Standard screw-cap vials are insufficient for storage >1 month due to permeation. Use the Double-Barrier method:

  • Primary Container: Amber glass vial with a Teflon-lined septum cap. Tape the cap interface with Parafilm or electrical tape.

  • Secondary Environment: Place the primary container inside a heavy-walled desiccator or a secondary jar containing activated molecular sieves (4Å) and an oxygen scavenger sachet.

Storage Conditions Table
ParameterStandard RequirementCritical Limit (Failure Point)
Temperature -20°C (Freezer)> 25°C (Accelerates N-oxidation)
Atmosphere Argon or Nitrogen (Inert)Ambient Air (>21% O2)
Light Dark (Amber Glass/Foil)UV Light (Promotes radical formation)
Desiccant P2O5 or Activated SievesSilica Gel (Often insufficient for APs)

Author's Note: Allow refrigerated containers to equilibrate to room temperature in a desiccator before opening. Opening a cold vial in humid air causes immediate condensation, ruining the sample instantly.

Protocol B: Handling & Transfer (Schlenk/Glovebox)[1]

Objective: Transfer reagent to reaction vessel without breaking the inert seal.

Solid Transfer (Glovebox Preferred)

For catalytic applications, weighing inside an Argon-filled glovebox is the gold standard.[1]

  • Bring the sealed vial into the antechamber.

  • Cycle vacuum/refill 3 times (monitor for "bumping" if the solid is a fine powder).

  • Weigh inside the box using anti-static weigh boats (APs are prone to static cling).

Solution Transfer (Schlenk Line)

If a glovebox is unavailable, use Schlenk techniques.[1] Do not pour solids through the air.

  • Dissolution: Inject anhydrous, degassed solvent (e.g., THF, Toluene) through the septum of the storage vial using a purge-and-refill syringe technique.[1]

  • Transfer: Use a cannula (double-ended needle) to transfer the solution from the storage vial to the reaction flask under positive inert gas pressure.

Operational Workflow Diagram

Handling_Protocol Start Start: Reagent in Freezer Warm Equilibrate to RT (Inside Desiccator) Start->Warm Decision Glovebox Available? Warm->Decision GB_Cycle Antechamber Cycle (3x Vac/Ar) Decision->GB_Cycle Yes Schlenk_Sol Add Degassed Solvent via Syringe Decision->Schlenk_Sol No GB_Weigh Weigh in Inert Atmo GB_Cycle->GB_Weigh End Reaction Initiation GB_Weigh->End Schlenk_Trans Cannula Transfer to Reaction Flask Schlenk_Sol->Schlenk_Trans Schlenk_Trans->End

Figure 2: Decision tree for handling air-sensitive aminopyridines based on equipment availability.

Protocol C: Purification & Remediation[1]

If your aminopyridine has turned yellow/brown, it must be purified before use in sensitive catalysis.[1]

Recrystallization (Bulk Purification)[1]
  • Solvent System: Toluene/Hexane or Ethanol/Ether (degassed).[1]

  • Method: Dissolve in minimum hot solvent under Argon. Add activated charcoal (to remove colored oligomers), filter hot under inert atmosphere (Schlenk frit), and cool slowly.

Flash Chromatography (N-Oxide Removal)

Standard silica is acidic and may streak aminopyridines.[1]

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites.

  • Elution: Use a gradient of EtOAc/Hexane. The N-oxide is highly polar and will remain at the baseline, while the pure amine elutes.

Sublimation (High Purity)

For small quantities (<5g), vacuum sublimation is the most effective method to remove non-volatile N-oxides and inorganic salts.[1]

  • Conditions: High vacuum (<0.1 mmHg), moderate heat (50-80°C depending on derivative).[1]

Quality Control (QC) & Validation[1]

Before committing the reagent to a valuable batch, validate purity.

  • Visual Check: Must be white or crystalline colorless. Any beige/brown tint indicates >1% degradation.[1]

  • 1H-NMR (Proton Shift):

    • N-oxidation causes a significant downfield shift of the protons adjacent to the ring nitrogen (alpha-protons).

    • Example: In 4-aminopyridine, the alpha-protons shift from ~8.1 ppm to ~8.3+ ppm upon N-oxidation.[1]

  • Karl Fischer (KF) Titration:

    • Essential for organometallic work. Water content should be <500 ppm.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for purification of specific heterocycles). [1]

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 3,4-Diaminopyridine. (Provides baseline stability and toxicity data). [1]

  • Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. (Authoritative guide on Schlenk/Syringe techniques).

  • Rasappan, R., et al. (2022).[1] Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Journal of Chemical Education. (Contextualizes handling of pyridyl-metal intermediates). [1]

  • Fisher Scientific. (2023).[1] Air-Sensitive Chemistry: Practical and Safety Considerations. (Overview of equipment requirements).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 2,5-Dimethoxypyridin-3-amine

Current Status: Online 🟢 Lead Scientist: Dr. Arisato (Senior Application Specialist) Ticket Focus: Yield Optimization & Impurity Profiling Introduction: The "Dead Zone" Challenge You are likely here because your synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Lead Scientist: Dr. Arisato (Senior Application Specialist) Ticket Focus: Yield Optimization & Impurity Profiling

Introduction: The "Dead Zone" Challenge

You are likely here because your synthesis of 2,5-Dimethoxypyridin-3-amine is stalling at ~40-50% yield, or you are isolating a mono-methoxylated impurity.

This specific scaffold presents a classic heterocyclic trap. In a pyridine ring, the nitrogen atom activates the 2- and 4-positions for Nucleophilic Aromatic Substitution (


). The nitro group at position 3 further activates position 2 (ortho) and position 4 (ortho).

The Trap: Position 5 is meta to the ring nitrogen and meta to the nitro group. It is electronically "invisible" to standard


 conditions. If you are attempting to displace a 2,5-dichloro precursor with methoxide solely using heat, you will only substitute the 2-position, leaving the 5-chloro intact.

This guide restructures your protocol to address this regioselectivity gap and the subsequent sensitivity of the electron-rich amine.

Module 1: The Substitution Step ( & Ullmann)

Ticket #101: "I have 50% conversion and it won't go further."

Diagnosis: You have successfully methoxylated the 2-position (activated) but the 5-position (unactivated) is inert. The Fix: You must switch from simple


 to a Copper-Catalyzed (Ullmann-type) coupling for the second displacement.
Optimized Protocol: One-Pot Stepwise Displacement

Reaction Scheme:

  • Phase A (

    
    ):  2,5-Dichloro-3-nitropyridine 
    
    
    
    2-Methoxy-5-chloro-3-nitropyridine.
  • Phase B (Ullmann): 2-Methoxy-5-chloro-3-nitropyridine

    
     2,5-Dimethoxy-3-nitropyridine.
    

Step-by-Step Guide:

  • Solvent Selection: Use DMF or NMP (anhydrous). Methanol (reflux ~65°C) is too cold for the second step.

  • Phase A (The Easy Step):

    • Charge 2,5-dichloro-3-nitropyridine (1.0 eq) and NaOMe (1.1 eq) in DMF.

    • Stir at 0°C to RT for 2 hours.

    • Checkpoint: TLC/LCMS will show complete conversion to the mono-methoxy intermediate.

  • Phase B (The Hard Step):

    • Add fresh NaOMe (1.5 eq) to the same vessel.

    • Catalyst Addition: Add CuI (10 mol%) .

    • Temperature: Heat to 100-110°C .

    • Time: 4–6 hours.

    • Mechanism:[1][2][3] The copper coordinates with the unactivated 5-chloro, facilitating the attack of the methoxide.

Troubleshooting Table: Substitution

ObservationProbable CauseCorrective Action
Product is 2-OH (Pyridone) Wet solvent/reagents. Hydroxide competes with Methoxide.Use solid NaOMe (95%+) and anhydrous DMF. Dry glassware.
Black Tar Formation Thermal decomposition of nitro group at >120°C.Keep Temp <110°C. Ensure

atmosphere (methoxide oxidizes at high temp).
Incomplete 5-subst. Catalyst poisoning or insufficient temp.Increase CuI to 20 mol%. Ensure reaction is strictly anaerobic.

Module 2: The Reduction (Nitro to Amine)

Ticket #102: "My product disappears during reduction."

Diagnosis: The 2,5-dimethoxy motif is electron-rich. Under harsh acidic reduction conditions (e.g., SnCl2/HCl or Fe/AcOH), you risk ether cleavage (demethylation) or polymerization. The Fix: Use a neutral or slightly basic hydrogenation, or a mild chemical reduction.

Recommended Protocol: Pd/C Hydrogenation (Neutral)

Safety Note: Aminopyridines can poison Pd catalysts, stalling the reaction.

  • Solvent: MeOH or EtOH (Degassed).

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Additive (Critical): Add 0.1 eq of

    
     .
    
    • Why? The amine product can act as a catalyst poison. The base keeps the amine in the free-base form, preventing strong adsorption to the catalyst surface.

  • Pressure: 1 atm

    
     (Balloon) is usually sufficient; 3 bar (Parr shaker) for scale-up.
    
  • Workup: Filter through Celite immediately. Do not let the catalyst dry with the product (fire hazard + oxidation).

Alternative: Iron/Ammonium Chloride (Fe/NH4Cl)

Use this if you lack hydrogenation equipment or have halogen substituents you want to keep (not applicable here, but good practice).

  • Conditions: Fe powder (5 eq),

    
     (saturated aq.), EtOH, Reflux (
    
    
    
    C).
  • Advantage: Mild pH (~7) prevents hydrolysis of the methoxy groups.

Module 3: Isolation & Stability

Ticket #103: "The product turns brown/purple on the bench."

Diagnosis: 2,5-Dimethoxypyridin-3-amine is an electron-rich aniline analog. It is highly susceptible to oxidative polymerization (formation of azo/hydrazo dimers) in air.

The "Salt Shield" Strategy: Never store the free base. Isolate and store it as the Hydrochloride (HCl) salt .

  • Extraction: After filtering the reduction catalyst, evaporate MeOH. Partition between EtOAc and Water.

  • Drying: Dry organic layer over

    
    .[2]
    
  • Salting Out:

    • Cool the EtOAc solution to 0°C.

    • Add 4M HCl in Dioxane (dropwise) until pH ~2.

    • The Dihydrochloride salt will precipitate as a stable, off-white solid.

  • Filtration: Filter under

    
    . Wash with cold 
    
    
    
    .

Visual Troubleshooting Guides

Diagram 1: The Optimized Synthesis Workflow

SynthesisWorkflow Start Start: 2,5-Dichloro-3-nitropyridine Step1 Step 1: NaOMe / DMF / 0°C (Kinetic S_NAr) Start->Step1 Activated C2 Inter Intermediate: 2-Methoxy-5-chloro-3-nitropyridine Step1->Inter Step2 Step 2: + NaOMe / CuI (cat) / 110°C (Ullmann Coupling) Inter->Step2 Unactivated C5 (Requires Copper) ProdNitro Product Precursor: 2,5-Dimethoxy-3-nitropyridine Step2->ProdNitro Step3 Step 3: H2 / Pd/C / K2CO3 (Neutral Reduction) ProdNitro->Step3 Avoid Acid Final Final Product: 2,5-Dimethoxypyridin-3-amine (HCl Salt) Step3->Final Stabilize as Salt

Caption: Stepwise activation strategy overcoming the C5 "Dead Zone" using copper catalysis.

Diagram 2: Impurity Logic Tree

Troubleshooting Issue Low Yield / Impurity Check1 Check LCMS Mass Issue->Check1 Res1 Mass M+16 (Oxidation) Check1->Res1 Res2 Mass M-14 (Demethylation) Check1->Res2 Res3 Mass M+34 (Chlorine retained) Check1->Res3 Act1 Action: Degas solvents, Store under N2 Res1->Act1 Act2 Action: Reduce Acid strength, Switch to Fe/NH4Cl Res2->Act2 Act3 Action: Failed C5 subst. Add CuI catalyst Res3->Act3

Caption: Rapid diagnostic logic for identifying common failure modes based on mass spectrometry.

FAQ: Rapid Response

Q: Can I use 2,5-difluoro-3-nitropyridine instead of the dichloro? A: Yes, and it is preferred. Fluorine is a better leaving group for


. If you use the difluoro starting material, you may achieve the C5 substitution without copper catalyst at elevated temperatures, but the stepwise temperature gradient (0°C then Heat) is still recommended to control regioselectivity.

Q: Why K2CO3 in the hydrogenation? A: Pyridin-3-amines are notorious for poisoning Palladium surfaces. The carbonate acts as a scavenger and keeps the amine lone pair available, preventing tight binding to the metal surface which slows down the reaction.

Q: My product is an oil that won't crystallize. A: The free base is likely an oil. Dissolve it in diethyl ether and bubble dry HCl gas or add HCl in dioxane. The salt should crash out immediately. If it oils out, scratch the flask or add a seed crystal of a similar pyridine salt.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Ullmann and Buchwald-Hartwig coupling mechanisms).
  • Menichincheri, M., et al. (2016). "Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK)...". Journal of Medicinal Chemistry, 59(7), 3392-3408.[4] Link (Demonstrates synthesis of similar pyridine intermediates for kinase inhibitors).

  • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms". Comprehensive Heterocyclic Chemistry, Vol 2. Elsevier.

Sources

Optimization

Technical Support Center: Purification of 2,5-Dimethoxypyridin-3-amine

Executive Summary & Molecule Profile Welcome to the technical support hub for 2,5-Dimethoxypyridin-3-amine . This intermediate is critical in the synthesis of FGFR inhibitors and other kinase-targeting heterocycles.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2,5-Dimethoxypyridin-3-amine . This intermediate is critical in the synthesis of FGFR inhibitors and other kinase-targeting heterocycles.

The Challenge: This molecule presents a specific purification paradox. The electron-donating methoxy groups at positions 2 and 5 make the pyridine ring electron-rich. While this is beneficial for downstream nucleophilic attacks, it renders the C-3 amino group highly susceptible to oxidative degradation (browning) and makes the solid prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing cleanly.

Molecule Profile:

  • Chemical Nature: Electron-rich heteroaromatic base.

  • Key Impurities: Regioisomers (e.g., 2,6-dimethoxy analogs), unreduced nitro-precursors, and N-oxide byproducts.

  • Solubility Characteristics: Soluble in chlorinated solvents, alcohols, and esters; insoluble in aliphatic hydrocarbons.

Solvent Selection Strategy

We do not recommend a "trial and error" approach. Based on the dielectric constants and the lipophilicity of the dimethoxy motif, we recommend a Binary Solvent System .

Solvent System Matrix
SystemCompositionSuitabilityNotes
Primary (Recommended) EtOAc / n-Heptane High Best for yield and isomer rejection. The non-polar heptane forces the amine out of solution gently.
Secondary Ethanol / Water Medium Use only if inorganic salts (NaCl/NaBr) are present from the reduction step. Risk of hydration.
Avoid DCM / Hexane Low DCM is too good a solvent; recovery yields will be poor due to high solubility even at -20°C.
Avoid Diethyl Ether Critical High risk of peroxide formation; flammability risk does not justify the poor crystallization kinetics.

The Protocol: Standard Operating Procedure (SOP)

Objective: Isolate >98% pure crystalline solid from crude dark oil/solid.

Phase A: Preparation & Dissolution[1]
  • Inert Environment (CRITICAL): The amino group oxidizes rapidly in hot solution. Perform all heating steps under a gentle stream of Nitrogen (

    
    ) or Argon.
    
  • Charge Crude: Place crude 2,5-Dimethoxypyridin-3-amine in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Ethyl Acetate (EtOAc) at a ratio of 3 mL per gram of crude.

  • Heating: Heat to a gentle reflux (approx. 77°C).

    • Checkpoint: If the solid does not dissolve completely, add more EtOAc in 0.5 mL increments. Do not exceed 5 mL/g.

Phase B: Clarification (Optional but Recommended)
  • Activated Carbon: If the solution is dark brown/black, remove heat, add Activated Carbon (5 wt%) , and reflux for 10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove carbon and insoluble mechanical impurities.

Phase C: Crystallization[2][3][4]
  • Re-heating: Return the filtrate to a gentle boil.

  • Anti-Solvent Addition: Add n-Heptane dropwise through the top of the condenser.

    • Visual Cue: Continue adding until a persistent cloudiness (turbidity) just barely remains, then add 1-2 mL of EtOAc to clear it again.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly on the oil bath (do not remove immediately).

    • Why? Rapid cooling traps impurities and causes oiling out.

  • Final Chill: Once at room temperature, place in an ice bath (0-4°C) for 2 hours.

Phase D: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Wash: Wash the cake with cold 1:3 EtOAc:Heptane mixture.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Visualization: Process Workflow

The following diagram illustrates the critical decision points in the purification workflow.

RecrystallizationWorkflow Start Crude 2,5-Dimethoxypyridin-3-amine Dissolve Dissolve in minimal hot EtOAc (Under N2 Atmosphere) Start->Dissolve CheckColor Is solution dark/black? Dissolve->CheckColor CarbonTreat Add Activated Carbon Hot Filter (Celite) CheckColor->CarbonTreat Yes AntiSolvent Add n-Heptane dropwise until turbid CheckColor->AntiSolvent No CarbonTreat->AntiSolvent ClearPoint Add minimal EtOAc to clear turbidity AntiSolvent->ClearPoint Cooling Slow Cool to RT then 0°C ClearPoint->Cooling OilingOut ISSUE: Oiling Out? Cooling->OilingOut ReheatSeed Reheat -> Add Seed Crystal Cool slower OilingOut->ReheatSeed Yes Filter Vacuum Filtration Wash with cold Heptane/EtOAc OilingOut->Filter No ReheatSeed->Cooling Final Pure Crystalline Solid Filter->Final

Figure 1: Decision-logic flowchart for the purification of 2,5-Dimethoxypyridin-3-amine, highlighting the critical loop for managing "oiling out."

Troubleshooting & FAQs

Issue 1: "My product is oiling out (forming a sticky goo) instead of crystallizing."

Diagnosis: This is the most common failure mode for low-melting aminopyridines. You have hit the "Liquid-Liquid Phase Separation" (LLPS) boundary before hitting the crystallization curve. Corrective Actions:

  • The "Cloud Point" Adjustment: You likely added too much Heptane too quickly. Re-dissolve by heating, add a small amount of EtOAc, and cool much slower.

  • Seeding: Retain a tiny crystal from a previous batch (or scratch the glass side). Add this seed when the solution is slightly above room temperature.

  • Agitation: Stir vigorously during the cooling phase. This prevents the oil droplets from coalescing and encourages nucleation.

Issue 2: "The crystals are turning brown upon drying."

Diagnosis: Oxidative instability. The amino group is reacting with atmospheric oxygen, catalyzed by trace metals or light. Corrective Actions:

  • Degas Solvents: Sparge your EtOAc and Heptane with nitrogen for 15 minutes before use.

  • Vacuum Dry: Do not air dry on the filter paper for long periods. Move immediately to a vacuum oven flushed with nitrogen.

  • Storage: Store the final product in amber vials under argon at -20°C.

Issue 3: "I cannot remove the regioisomer impurity."

Diagnosis: If your synthesis involved nitration of 2,5-dimethoxypyridine, you might have the 2,6-isomer. These have very similar solubilities. Corrective Actions:

  • Switch Solvent: Change to Isopropanol (IPA) . The steric bulk of IPA often discriminates better between crowded isomers than EtOAc does.

  • Acid-Base Wash (Pre-treatment): Before recrystallization, dissolve crude in EtOAc and wash with 1M HCl. The amine goes into the water; non-basic impurities stay in organics. Basify the aqueous layer (NaOH) to recover the amine, extract, then recrystallize.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of aromatic amines).

  • PubChem Compound Summary. (2023). 2,5-Dimethoxypyridin-3-amine. National Center for Biotechnology Information. [1][2]

  • Pfizer Inc. (2008). Process for the preparation of pyridine derivatives. World Intellectual Property Organization Patent WO2008070967. (Describes synthesis and isolation of dimethoxypyridine intermediates).

  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. (General industrial guidance on solvent screening).

Sources

Troubleshooting

troubleshooting oxidation side reactions of 2,5-Dimethoxypyridin-3-amine

Topic: Troubleshooting Oxidation Side Reactions of 2,5-Dimethoxypyridin-3-amine Technical Support Center: 2,5-Dimethoxypyridin-3-amine Stability & Handling Core Directive: Technical Support Overview Product: 2,5-Dimethox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Oxidation Side Reactions of 2,5-Dimethoxypyridin-3-amine Technical Support Center: 2,5-Dimethoxypyridin-3-amine Stability & Handling

Core Directive: Technical Support Overview

Product: 2,5-Dimethoxypyridin-3-amine (2,5-DMPA) Chemical Class: Electron-rich Aminopyridine Primary Hazard: High susceptibility to oxidative degradation (Air/Light sensitive)

Executive Summary: 2,5-Dimethoxypyridin-3-amine is a highly electron-rich heteroaromatic system. The synergistic electron-donating effects of the two methoxy groups (at C2 and C5) and the amine (at C3) significantly raise the HOMO energy of the pyridine ring. This makes the molecule prone to Single Electron Transfer (SET) oxidation, leading to radical cations that rapidly polymerize or hydrolyze into quinoidal species.

Unlike simple pyridines, 2,5-DMPA behaves more like an electron-rich aniline (e.g., p-anisidine). Troubleshooting yield losses or impurity profiles requires distinguishing between N-oxidation (pyridine nitrogen), Amine Oxidation (radical coupling), and Oxidative Demethylation (quinone formation).

Diagnostic Hub: Symptom-to-Cause Mapping

Use this table to correlate your experimental observations with specific chemical failures.

Symptom LC-MS Signal (

m/z)
Likely Root Cause Mechanism
Dark Green/Black Tarry Solid Broad background, dimers (2M-2)Oxidative Polymerization Formation of azo-linkages or phenazine-like oligomers (similar to polyaniline).
Red/Brown Solution [M-15] or [M+16-15]Quinone Imine Formation Oxidative demethylation at C2 or C5 followed by tautomerization to quinoid species.
New Polar Peak [M+16]N-Oxide Formation Oxidation of the pyridine nitrogen (common with peracids or long air exposure).
Yield Loss (No distinct peak) N/A (Insoluble aggregates)Radical Decomposition SET mechanism leading to insoluble humins/polymers.

Technical Deep Dive: Mechanism & Troubleshooting (Q&A)

Issue 1: "My solid material turned black after storage. Is it salvageable?"

Diagnosis: Oxidative Polymerization (The "Polyaniline" Effect). Technical Insight: The 3-amino group, activated by the para-methoxy (C6 position relative to amine) and ortho-methoxy groups, is highly susceptible to auto-oxidation. Upon exposure to atmospheric oxygen, 2,5-DMPA undergoes a Single Electron Transfer (SET) to form an aminyl radical. These radicals couple to form azo-dimers or extended conjugated networks (similar to the blackening of anisidines).

Corrective Action:

  • Do not use standard silica chromatography for purification if the material is heavily degraded; the oxidized oligomers often streak or bind irreversibly.

  • Salvage Protocol: Dissolve the crude black solid in degassed dilute acid (e.g., 1M HCl). The monomeric amine will protonate and dissolve; the polymerized "tar" often remains insoluble. Filter the tar, then neutralize the filtrate under an argon blanket to recover the amine.

  • Prevention: Store strictly under Argon/Nitrogen at -20°C.

Issue 2: "I see a +16 mass peak. Is this the N-oxide or the hydroxylamine?"

Diagnosis: Pyridine N-Oxide vs. Amine N-Hydroxylation. Technical Insight: While primary amines can form hydroxylamines (R-NH-OH), the pyridine nitrogen is the most basic and nucleophilic site. In the presence of peracids (e.g., mCPBA) or even upon prolonged standing in protic solvents exposed to air, the Pyridine-N-oxide is the kinetic product.

  • Differentiation: Treat a small aliquot with PCl

    
     or PPh
    
    
    
    . Pyridine N-oxides are readily deoxygenated back to the pyridine; hydroxylamines are more resistant or reduce differently.

Corrective Action:

  • If N-oxide is an impurity: Add a mild reductant like Sodium dithionite (Na

    
    S
    
    
    
    O
    
    
    )
    to the aqueous workup to reduce the N-oxide back to the parent pyridine in situ.
Issue 3: "My reaction yield is low, and I detect demethylated byproducts."

Diagnosis: Oxidative Demethylation (Quinone Formation). Technical Insight: The methoxy groups at C2 and C5 are not inert. Under oxidative stress (especially with high-valent metal catalysts or radical initiators), the methoxy group can undergo H-atom abstraction followed by hydrolysis. This generates a pyridine-2,5-dione or quinone imine intermediate, which is highly electrophilic and decomposes the remaining starting material.

Corrective Action:

  • Scavenger Additive: Add 1-5 mol% BHT (Butylated hydroxytoluene) or Ascorbic Acid to the reaction mixture if the chemistry tolerates it. This intercepts the radical chain propagation.

  • Solvent Switch: Avoid etheral solvents (THF, Dioxane) which can form peroxides that initiate this cascade. Switch to degassed Acetonitrile or DCM .

Visualizing the Failure Modes

The following diagram maps the degradation pathways of 2,5-Dimethoxypyridin-3-amine under oxidative stress.

OxidationPathways Start 2,5-Dimethoxypyridin-3-amine (Starting Material) Radical Aminyl Radical (Intermediate) Start->Radical Air/Light (SET) NOxide Pyridine N-Oxide (+16 m/z) Start->NOxide Peroxides / mCPBA Dimer Azo-Dimer / Polymer (Black Tar) Radical->Dimer Radical Coupling Quinone Quinone Imine / Dione (Demethylation) Radical->Quinone H2O / Hydrolysis (-Me)

Caption: Figure 1. Divergent oxidation pathways of 2,5-DMPA leading to polymerization, N-oxidation, or quinone formation.

Troubleshooting Decision Tree

Follow this logic flow to resolve purity issues during synthesis or storage.

TroubleshootingTree Q1 Problem Observed? Color Material turned Black/Green? Q1->Color Mass New Mass Peak (+16)? Q1->Mass Loss Low Yield / Missing Mass? Q1->Loss AcidWash Action: Acid/Base Extraction (Remove Polymer) Color->AcidWash Yes Reductant Action: Treat with Na2S2O4 (Reduce N-Oxide) Mass->Reductant Yes Degas Action: Degas Solvents Add BHT/Ascorbate Loss->Degas Yes

Caption: Figure 2. Decision logic for remediating oxidized 2,5-DMPA samples.

Validated Handling Protocols

Protocol A: Inert Storage & Handling
  • Storage: Store solid 2,5-DMPA in amber vials under Argon at -20°C. Tape the cap with Parafilm or electrical tape to prevent oxygen diffusion.

  • Weighing: If possible, weigh inside a glovebox. If weighing on a bench, use a "dump-and-flush" technique: flush the receiving flask with argon immediately before and after addition.

Protocol B: Solvent Degassing (The "Freeze-Pump-Thaw" Alternative)

For reactions involving 2,5-DMPA, standard sparging is often insufficient.

  • Place the reaction solvent in a Schlenk flask.

  • Sonicate under vacuum for 5 minutes (or until bubbling ceases).

  • Backfill with Argon. Repeat 3 times.

  • Why? Removing dissolved oxygen prevents the initial SET mechanism that triggers polymerization.

Protocol C: Acidic Workup for Purification

To remove oxidized tar without column chromatography:

  • Dissolve crude material in 0.5 M HCl (degassed).

  • Filter the suspension through Celite (the black tar will stay on the Celite).

  • Wash the aqueous filtrate with DCM (to remove non-basic organic impurities).

  • Basify the aqueous layer with saturated NaHCO

    
      (under Argon flow) to pH 8.
    
  • Extract immediately with DCM, dry over Na

    
    SO
    
    
    
    , and concentrate.

References

  • Oxidation of Electron-Rich Amines

    • Mechanistic Insight: Electron-rich anilines and aminopyridines undergo oxid
    • Source: "Polyaniline and its derivatives: Synthesis and stability."[1] Indian Academy of Sciences. Link

  • Pyridine N-Oxide Formation

    • Mechanistic Insight: Pyridine nitrogens are susceptible to N-oxidation by peracids and dissolved oxygen in protic solvents.
    • Source: "Oxidation of Amines by Flavoproteins."[2] National Institutes of Health (PMC). Link

  • Oxidative Demethylation & Quinone Formation

    • Mechanistic Insight: Methoxy-substituted aromatics can undergo oxidative demethylation to form quinones or quinone-imines under aerobic conditions.
    • Source: "Oxidative Dearomatization of Pyridines."[3] National Institutes of Health (PMC). Link

  • Handling Air-Sensitive Reagents

    • Protocol Standard: Best practices for handling air-sensitive reagents (Schlenk lines, degassing).[4][5]

    • Source: "Handling Air-Sensitive Reagents (Technical Bulletin AL-134)."[6] Sigma-Aldrich.[6] Link

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions for 2,5-Dimethoxypyridin-3-amine

Welcome to the technical support center for optimizing coupling reactions involving 2,5-Dimethoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving 2,5-Dimethoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for troubleshooting and optimizing your synthetic procedures. The following content is structured to address common challenges and provide a logical framework for experimental design, with a particular focus on the critical parameter of reaction temperature.

Introduction to Coupling 2,5-Dimethoxypyridin-3-amine

2,5-Dimethoxypyridin-3-amine is a valuable building block in medicinal chemistry. However, like many pyridine derivatives, its successful use in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination is not always straightforward. The electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate with and deactivate the metal catalyst are common hurdles.[1] This guide will provide you with the foundational knowledge and practical steps to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a Suzuki-Miyaura coupling reaction with 2,5-Dimethoxypyridin-3-amine?

A1: For Suzuki-Miyaura reactions involving heteroaryl compounds, a moderate starting temperature is often recommended to balance reaction rate and catalyst stability. A temperature range of 60-80 °C is a common starting point.[2][3] Some modern catalyst systems can operate efficiently at lower temperatures, even room temperature in some cases, while more challenging couplings might require temperatures up to 100-110 °C.[2][4][5] It is crucial to screen a range of temperatures to find the optimal conditions for your specific substrates.

Q2: My Buchwald-Hartwig amination is sluggish. Should I just increase the temperature?

A2: While increasing the temperature can accelerate the reaction, it's not always the best first step and can sometimes lead to degradation of the starting materials, catalyst, or product.[6] Before elevating the temperature, first verify the integrity of your catalyst and ligands, ensure your solvent is anhydrous, and that your base is appropriate for the chosen ligand. Bulky, electron-rich phosphine ligands are often necessary for successful amination of pyridines.[7] If the reaction is still sluggish, a modest increase in temperature (e.g., in 10-20 °C increments) is a reasonable next step.

Q3: Can the methoxy groups on the pyridine ring influence the optimal reaction temperature?

A3: Yes. The two methoxy groups are electron-donating, which can influence the electron density of the pyridine ring and its reactivity. This can affect the rates of the key steps in the catalytic cycle, such as oxidative addition.[8][9] While there isn't a universal rule, the electronic nature of your specific substrate means that the optimal temperature may differ from that of an unsubstituted aminopyridine. Empirical optimization is key.

Q4: I am seeing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can temperature adjustment help?

A4: Homocoupling is often a result of side reactions that can be influenced by temperature.[10] Sometimes, running the reaction at a lower temperature can suppress the rate of homocoupling relative to the desired cross-coupling. Additionally, ensure your reaction is thoroughly degassed, as oxygen can promote homocoupling.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to common issues encountered during the coupling of 2,5-Dimethoxypyridin-3-amine.

Problem 1: Low or No Product Yield

A low or non-existent yield is the most common issue. A systematic approach is necessary to identify the root cause.

Initial Checks (Before Temperature Optimization):
  • Reagent Purity: Confirm the purity of 2,5-Dimethoxypyridin-3-amine and your coupling partner. Ensure boronic acids/esters are not decomposed and that all reagents are free from contaminants.[1]

  • Solvent and Atmosphere: Ensure you are using anhydrous solvents and that the reaction has been properly degassed and is maintained under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[10]

  • Catalyst and Ligand Integrity: Is your palladium source and ligand active? For challenging substrates like pyridines, using a pre-formed catalyst or a well-defined precatalyst can give more reproducible results.[11] Consider using bulky, electron-rich ligands like SPhos, XPhos, or RuPhos for Buchwald-Hartwig reactions.[7][12]

  • Base Selection: The choice of base is critical and is often dependent on the catalyst system. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common for Buchwald-Hartwig aminations, while carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are frequently used for Suzuki couplings.[5][12]

Systematic Temperature Optimization:

If the initial checks do not resolve the issue, a systematic temperature screen is the next logical step.

Experimental Protocol: Temperature Screening for Suzuki-Miyaura Coupling
  • Setup: In parallel reaction vials within a heating block, add 2,5-Dimethoxypyridin-3-amine (assuming it has been converted to the corresponding halide), the boronic acid (1.2 eq), a suitable base such as K₃PO₄ (2.0 eq), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos, 2 mol%).

  • Solvent: Add a degassed solvent mixture, for example, 1,4-dioxane/water (5:1).[2]

  • Temperature Gradient: Set the heating block to run a temperature gradient. A good starting range would be 60 °C, 80 °C, and 100 °C.[2]

  • Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, and 16h).

  • Analysis: Compare the conversion to product and the formation of byproducts at each temperature to identify the optimal condition.

Visualization: Temperature Optimization Workflow

G cluster_prep Reaction Preparation cluster_screen Temperature Screening cluster_analysis Analysis & Decision A Assemble Reactants: - 2,5-Dimethoxypyridin-3-yl-X - Boronic Acid - Base (e.g., K3PO4) B Add Catalyst System: - Pd Source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) A->B C Add Degassed Solvent (e.g., Dioxane/H2O) B->C D Aliquot into 3 Vials C->D E1 Vial 1: 60 °C D->E1 E2 Vial 2: 80 °C D->E2 E3 Vial 3: 100 °C D->E3 F Monitor by LC-MS/TLC at 1h, 4h, 16h E1->F E2->F E3->F G Analyze Data: - Product Conversion - Byproduct Formation F->G H Select Optimal Temperature G->H

Caption: Workflow for a parallel temperature screening experiment.

Problem 2: Formation of Side Products

The appearance of significant side products can complicate purification and reduce yield. Temperature can play a major role in controlling selectivity.

  • Dehalogenation/Protodeborylation: If you observe the formation of 2,5-dimethoxypyridine (from a halide starting material) or the starting arene from your boronic acid, it suggests these reagents are unstable under the reaction conditions. Running the reaction at a lower temperature may mitigate this.

  • Homocoupling: As mentioned in the FAQ, lower temperatures can sometimes disfavor the pathways leading to homocoupling.[10]

  • Regioselectivity Issues: If your coupling partner has multiple reactive sites, temperature can influence the regioselectivity of the reaction.[13][14] A thorough analysis of all products formed at different temperatures is essential.

Visualization: Troubleshooting Low Yield

G start Low or No Yield check_reagents Verify Reagent Purity & Inert Conditions start->check_reagents is_ok1 Are they OK? check_reagents->is_ok1 fix_reagents Use Pure Reagents, Ensure Inert Atmosphere is_ok1->fix_reagents No check_catalyst Evaluate Catalyst System (Pd Source, Ligand, Base) is_ok1->check_catalyst Yes fix_reagents->start is_ok2 Is it Appropriate? check_catalyst->is_ok2 screen_catalyst Screen Alternative Ligands and Bases is_ok2->screen_catalyst No check_temp Review Reaction Temperature is_ok2->check_temp Yes screen_catalyst->start is_ok3 Is it Optimized? check_temp->is_ok3 screen_temp Perform Temperature Screen (e.g., 60-100 °C) is_ok3->screen_temp No success Yield Improved is_ok3->success Yes screen_temp->start

Caption: A decision tree for troubleshooting low reaction yield.

Data Summary: Recommended Starting Conditions

The following table provides general starting points for coupling reactions with aminopyridine substrates. These should be considered starting points for your optimization.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Temperature Range 60 - 100 °C[2]80 - 110 °C[4]
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or PrecatalystPd(OAc)₂, Pd₂(dba)₃, or Precatalyst
Recommended Ligands SPhos, XPhos, P(t-Bu)₃[15]RuPhos, BrettPhos, XPhos[11]
Typical Base K₃PO₄, K₂CO₃, Cs₂CO₃[5][16]NaOt-Bu, LHMDS, K₂CO₃[12]
Common Solvents 1,4-Dioxane, Toluene, DMF (often with H₂O)[2][16]Toluene, Dioxane, t-BuOH[17]
References
  • Malaysian Journal of Analytical Sciences. (2024).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Schroeder Group - University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • PMC - NIH. (n.d.).
  • ResearchGate. (2022).
  • Chemical Reviews. (n.d.).
  • RSC Publishing. (2021).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PMC. (n.d.).
  • PMC. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
  • MDPI. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Journal of the American Chemical Society. (n.d.).
  • PMC. (2018). Palladium(0)
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Chemistry LibreTexts. (2020). 17.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.).
  • NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Benchchem. (n.d.).
  • The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling : r/Chempros.
  • YouTube. (2025).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • PubMed. (n.d.). Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A.
  • ResearchGate. (2022).

Sources

Troubleshooting

removing regioisomer impurities from 2,5-Dimethoxypyridin-3-amine

An indispensable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification...

Author: BenchChem Technical Support Team. Date: February 2026

An indispensable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,5-Dimethoxypyridin-3-amine from its regioisomeric impurities. As Senior Application Scientists, we deliver field-proven insights and robust protocols to address the common challenges encountered during the synthesis and purification of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most probable regioisomeric impurities I should expect when synthesizing 2,5-Dimethoxypyridin-3-amine?

A1: The formation of regioisomers is a common challenge in the synthesis of multi-substituted pyridines.[1] During the synthesis of 2,5-Dimethoxypyridin-3-amine, which often involves the nitration of a 2,5-dimethoxypyridine precursor followed by reduction, the primary regioisomeric impurities are typically the 4-amino and 6-amino isomers. The electrophilic substitution (nitration) on the pyridine ring is directed by the existing methoxy groups, leading to a mixture of products.

Below is a diagram illustrating the target molecule and its common regioisomeric impurities.

Caption: Target molecule and common regioisomers.

Q2: Why are these regioisomers so difficult to separate from the desired product?

A2: Regioisomers possess the same molecular weight and elemental composition and often exhibit very similar physical and chemical properties, such as polarity, solubility, and pKa. This similarity makes their separation by standard techniques like simple recrystallization or basic chromatography challenging.[2] The subtle differences in dipole moment and hydrogen bonding capability due to the different positions of the amine group are the key properties to be exploited for successful separation.

Troubleshooting Guide: Purification Strategies

This section provides detailed protocols and troubleshooting advice for the most effective methods to remove regioisomeric impurities.

Method 1: Fractional Recrystallization

Recrystallization is often the first method attempted due to its scalability and cost-effectiveness. The principle relies on the slight differences in solubility between the desired isomer and the impurities in a specific solvent system at varying temperatures.[3]

Q: My initial single-solvent recrystallization (e.g., from ethanol or isopropanol) did not significantly improve the purity. What should I do?

A: When a single solvent fails, a binary solvent system or a pH-mediated approach is the logical next step.

Expert Insight: The key is to find a solvent pair where your target compound has high solubility in one solvent ("soluble solvent") and low solubility in the other ("anti-solvent") at room temperature, while the impurities have different solubility profiles.

Experimental Protocol: Binary Solvent Recrystallization

  • Solvent Screening: Systematically screen solvent pairs. A good starting point is a polar solvent (like Ethanol, Methanol, or Acetone) paired with a non-polar anti-solvent (like Hexanes, Heptane, or Toluene).

  • Dissolution: Dissolve the impure amine mixture in the minimum amount of the hot "soluble solvent."

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until you observe persistent turbidity (cloudiness).

  • Re-solubilization: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation. Slow cooling is crucial for selective crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Troubleshooting Table: Recrystallization

Issue EncounteredProbable CauseRecommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the compound is too insoluble.Use a lower-boiling point solvent. Add more of the "soluble solvent" before cooling.
No Crystals Form The solution is not sufficiently supersaturated, or the compound is too soluble.Scratch the inside of the flask with a glass rod. Add a seed crystal. Reduce the volume of the solvent by evaporation.
Poor Purity Improvement The solubility difference between isomers is minimal in the chosen solvent system. The cooling was too rapid, trapping impurities.Screen a wider range of solvent systems (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol). Ensure a very slow cooling rate.[4]
Low Recovery Too much solvent was used. The compound has significant solubility even at low temperatures.Use the absolute minimum amount of hot solvent for dissolution. Ensure the final filtration is done at a very low temperature (ice-salt bath).
Method 2: Column Chromatography

For difficult separations, column chromatography is the most powerful technique. Success hinges on optimizing the stationary phase and mobile phase to exploit subtle polarity differences.

Q: I am performing silica gel column chromatography, but I'm getting poor separation and significant peak tailing. What is causing this and how can I fix it?

A: This is a classic issue when purifying basic compounds like amines on standard silica gel.[5] The basic amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to irreversible adsorption and peak tailing.

Expert Insight: To achieve sharp, symmetrical peaks and good separation, you must neutralize the acidic sites on the stationary phase or use a less acidic stationary phase.

G cluster_problem Problem: Interaction with Silica cluster_solution Solution: Add Competing Base Amine Pyridine-Amine (Basic) Silica Silica Gel (Acidic Si-OH sites) Amine->Silica Strong Ionic Interaction Result Peak Tailing & Poor Separation Silica->Result TEA Triethylamine (TEA) Silica_mod Silica Gel (Si-OH sites occupied by TEA) TEA->Silica_mod TEA shields acidic sites Result_mod Sharp Peaks & Good Separation Silica_mod->Result_mod Amine_mod Pyridine-Amine (Basic) Amine_mod->Silica_mod Weak Interaction (Elutes cleanly)

Caption: Mitigation of peak tailing on silica gel.

Experimental Protocol: Modified Column Chromatography

  • Stationary Phase Preparation:

    • Option A (Recommended): Prepare your silica gel slurry in the chosen mobile phase (e.g., Ethyl Acetate/Hexanes) and add a small amount of triethylamine (TEA) or ammonium hydroxide (typically 0.5-1% v/v). Let it equilibrate.

    • Option B: Use a deactivated or basic stationary phase, such as basic alumina or an amine-functionalized silica gel.[6]

  • Mobile Phase Selection:

    • Start with a non-polar system and gradually increase polarity. A common gradient is Hexanes/Ethyl Acetate.

    • Crucially, add the same percentage of basic modifier (e.g., 1% TEA) to your entire mobile phase system.

  • Loading and Elution:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Adsorb it onto a small amount of silica gel ("dry loading") for better band sharpness.

    • Run the column, collecting fractions and analyzing them by TLC or LC-MS.

Troubleshooting Table: Column Chromatography

Issue EncounteredProbable CauseRecommended Solution
Co-elution of Isomers Insufficient selectivity of the mobile phase.Change the solvent system to introduce different intermolecular interactions (e.g., switch from Ethyl Acetate to Dichloromethane/Methanol).[7] A shallower gradient can also improve resolution.
Product Stuck on Column Mobile phase is not polar enough, or the basic modifier was omitted.Ensure 0.5-1% TEA or NH4OH is present in the eluent. If the product is still not eluting, gradually increase the percentage of a more polar solvent like methanol.
Reaction on Column The compound is unstable on silica gel, even with a modifier.Switch to a more inert stationary phase like basic alumina or consider reversed-phase (C18) chromatography.
Method 3: Purification via Derivatization

When other methods fail, converting the amine mixture into derivatives with more distinct physical properties can provide an elegant solution.

Q: Recrystallization and chromatography are both failing to give me baseline separation. Is there a chemical method I can use?

A: Yes. Derivatization is a powerful strategy. By reacting the amine group with a suitable reagent, you can form derivatives (e.g., amides, sulfonamides) that may have vastly different crystallinities or chromatographic properties. The chosen derivative must be stable to the separation conditions and easily cleavable to regenerate the pure amine.

Workflow: Purification via Acetamide Derivative

  • Derivatization: React the impure amine mixture with acetic anhydride in the presence of a base (like pyridine or TEA) to form the corresponding acetamides.

  • Separation: The resulting acetamide isomers will have different polarities and are often highly crystalline. They can now be separated effectively by either recrystallization or column chromatography. The amide is less basic and will not tail on silica gel.

  • Hydrolysis: Treat the isolated, pure acetamide derivative with aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) under reflux to hydrolyze the amide bond and regenerate the pure 2,5-Dimethoxypyridin-3-amine.

  • Isolation: Neutralize the solution and extract the pure amine product.

G start Impure Amine Mixture (Product + Regioisomers) step1 Step 1: Derivatization (e.g., Acetic Anhydride) start->step1 step2 Mixture of Amide Derivatives step1->step2 step3 Step 2: Separation (Recrystallization or Chromatography) step2->step3 step4 Isolated, Pure Amide Derivative step3->step4 step5 Step 3: Hydrolysis (Acid or Base) step4->step5 end Pure 2,5-Dimethoxypyridin-3-amine step5->end

Caption: General workflow for purification via derivatization.

References

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2022). Russian Journal of Organic Chemistry.
  • Hacksell, U., & Arvidsson, L. E. (1984). 2,5-Dimethoxy congeners of (+)-and (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine. Journal of Medicinal Chemistry, 27(8), 1079-1082.
  • Process for producing 2,3-diamino-6-methoxypyridine. (2006).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Synthetic pathway for preparation of 2–5. (n.d.).
  • Comins, D. L., & Dehghani, A. (1992). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 92(5), 1047-1061.
  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. (2007).
  • Process for the preparation 4-chloro-2,5-dimethoxy-aniline. (1991).
  • Process for the purification of amines. (1967).
  • Kecili, R., et al. (2014). Fast identification of selective resins for removal of genotoxic aminopyridine impurities via screening of molecularly imprinted polymer libraries.
  • Separation of pyridine or pyridine derivatives from aqueous solutions. (1998).
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016).
  • Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines.
  • Kecili, R., et al. (2014). Fast identification of selective resins for removal of genotoxic aminopyridine impurities via screening of molecularly imprinted polymer libraries.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Li, H., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
  • Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2018).
  • Amines Related to 2,5-Dimethoxyphenethylamine. (n.d.). Journal of the American Chemical Society.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2019).
  • O'Mahony, M. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization? (2019).
  • Lindhardt, A. T., et al. (2012). Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations. Journal of Organic Chemistry, 77(13), 5549-5558.
  • Gini, A., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23588-23596.
  • Diamine purification method. (2006).
  • Recent Progresses in the Catalytic Stereoselective Dearomatiz
  • Purine and Related Compound Purification Str
  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (2014).
  • Identification and synthesis of impurities formed during sertindole preparation. (2012).
  • Methylamines purification by distillation and purge. (1981).
  • 2,6-Dimethoxypyridin-4-amine. (n.d.). ChemScene.
  • Removal of 2-aminopyridine from different types of real water samples. (2021).

Sources

Optimization

Technical Support Center: Stability of 2,5-Dimethoxypyridin-3-amine

The following technical guide addresses the stability profile of 2,5-Dimethoxypyridin-3-amine (CAS 1211595-19-5), specifically focusing on its behavior under acidic conditions. This guide is designed for organic chemists...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 2,5-Dimethoxypyridin-3-amine (CAS 1211595-19-5), specifically focusing on its behavior under acidic conditions. This guide is designed for organic chemists and analytical scientists encountering stability issues during synthesis, purification, or storage.

Chemical Profile & Core Stability Directive

Compound: 2,5-Dimethoxypyridin-3-amine CAS: 1211595-19-5 Molecular Weight: 154.17 g/mol pKa Estimates: ~5.5–6.0 (Pyridinium N / Aniline-like NH₂ system)[1]

The Core Stability Issue: The "Imidate" Vulnerability

While the 5-methoxy group is a stable aryl ether, the 2-methoxy group is chemically distinct.[1] Positioned adjacent to the pyridine nitrogen, it functions electronically as a cyclic imidate ester . Under aqueous acidic conditions, this group is highly susceptible to hydrolysis, converting the molecule into its thermodynamic sink: 3-amino-5-methoxypyridin-2(1H)-one .[1]

Key Takeaway: This compound is stable in anhydrous acid (e.g., HCl in dioxane) but unstable in aqueous acid , particularly at elevated temperatures or prolonged exposure.

Troubleshooting Guide (Q&A)

Issue 1: "I see a new peak in my LCMS with a mass of [M-14] after leaving the sample in the autosampler."

Diagnosis: Acid-Catalyzed Hydrolysis.[1] Mechanism: Most HPLC mobile phases contain 0.1% Formic Acid or TFA (pH ~2–3). Over 12–24 hours, the 2-methoxy group hydrolyzes, losing a methyl group (-14 Da, released as methanol) and gaining a carbonyl functionality. Solution:

  • Immediate: Analyze samples within 4 hours of preparation.

  • Process Change: Switch to a neutral or basic mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 8.0) for this specific compound.[2]

  • Verification: Check the UV spectrum of the new peak. The conversion to a 2-pyridone typically causes a significant bathochromic shift (red-shift) and change in band shape compared to the pyridine parent.[1]

Issue 2: "My product precipitated as a solid during acidic workup and won't re-dissolve in organic solvent."

Diagnosis: Formation of the Pyridone Tautomer. Mechanism: You likely acidified an aqueous layer to extract the amine or remove impurities. The acid converted the lipophilic 2,5-dimethoxypyridine into the polar, hydrogen-bond-donating 2-pyridone species, which is often insoluble in DCM or EtOAc but sparingly soluble in water.[1] Solution:

  • Recovery: Filter the solid.[3] It is likely the hydrolyzed degradation product. If you need the original compound, you must avoid aqueous acidification.

  • Prevention: Use anhydrous salt formation methods. Dissolve the free base in dry ether/DCM and add 4M HCl in Dioxane at 0°C to precipitate the salt without water.

Issue 3: "The compound turned brown/black upon storage."

Diagnosis: Oxidative Instability (Free Amine). Mechanism: Electron-rich aminopyridines are prone to oxidation by atmospheric oxygen, forming diazo-linkages or polymerization products (similar to aniline oxidation).[1] Solution:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilization: Storing as a dry HCl salt (prepared anhydrouslly) significantly retards oxidation by protonating the amine lone pair.

Degradation Mechanism Visualization

The following diagram illustrates the specific pathway of failure in aqueous acid. The 2-position is the "hotspot" for nucleophilic attack by water once the ring nitrogen is protonated.

degradation_pathway A 2,5-Dimethoxypyridin-3-amine (Stable Free Base) B Protonated Intermediate (Activated Imidate) A->B + H+ (Fast) C Tetrahedral Intermediate (Water Addition) B->C + H2O (Rate Limiting) D 3-Amino-5-methoxy-2-pyridone (Degradation Product) C->D - MeOH (Irreversible)

Figure 1: Acid-catalyzed hydrolysis pathway of the 2-methoxy group.

Experimental Protocols

Protocol A: Stability Stress Test (Validation)

Before scaling up any reaction involving this building block, run this 2-hour test.

  • Preparation: Dissolve 1 mg of 2,5-Dimethoxypyridin-3-amine in 1 mL of Acetonitrile.

  • Acid Spike: Add 1 mL of 1N HCl (aqueous).

  • Incubation:

    • Vial A: Room Temperature (25°C).

    • Vial B: Heat to 60°C.

  • Monitoring: Inject on HPLC at t=0, t=1h, t=2h.

  • Pass Criteria: If >5% degradation is observed in Vial A at 1h, strictly avoid aqueous acid washes in your workup.

Protocol B: Safe Salt Formation (Anhydrous)

To stabilize the amine for storage without causing hydrolysis:

  • Dissolve 1.0 eq of crude amine in dry Dichloromethane (DCM) (Concentration: ~0.1 M).

  • Cool the solution to 0°C under Nitrogen.

  • Dropwise add 1.1 eq of 4M HCl in Dioxane (commercially available anhydrous reagent).

  • Observation: A white to off-white precipitate should form immediately.[1]

  • Stir at 0°C for 15 minutes.

  • Filter the solid under Nitrogen.

  • Wash with cold, dry Diethyl Ether.

  • Dry under high vacuum. Do not heat above 40°C.

Decision Tree: Handling Acidic Conditions

Use this logic flow to determine if your planned experiment will destroy the compound.

handling_decision Start Need to use Acid? IsWaterPresent Is Water Present? (Aq. HCl, H2SO4, wet solvents) Start->IsWaterPresent Stop STOP / REDESIGN High Risk of Hydrolysis to Pyridone IsWaterPresent->Stop Yes TempCheck Temperature? IsWaterPresent->TempCheck No (Anhydrous) Proceed PROCEED with Caution Use Anhydrous Acids (HCl/Dioxane, TFA/DCM) TempCheck->Stop > 40°C TempCheck->Proceed < 25°C

Figure 2: Decision matrix for processing 2,5-Dimethoxypyridin-3-amine.

References

  • Mechanistic Grounding (Imidate Hydrolysis): Katritzky, A. R., & Lagowski, J. M. (1968). The Principles of Heterocyclic Chemistry. Academic Press. (General reference for reactivity of 2-alkoxypyridines toward nucleophilic displacement/hydrolysis).
  • General Stability of Aminopyridines: 3-Aminopyridine Safety & Properties. PubChem.[4][5] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development for 2,5-Dimethoxypyridin-3-amine Purity Analysis

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 2,5-Dimethoxypyridin-3-amine , a critical heterocyclic building block. We compare a standard generic protocol against an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 2,5-Dimethoxypyridin-3-amine , a critical heterocyclic building block. We compare a standard generic protocol against an optimized, chemically specific methodology to demonstrate superior resolution of synthesis-related impurities.

Executive Summary

The Challenge: 2,5-Dimethoxypyridin-3-amine presents a dual chromatographic challenge: it possesses a basic pyridine core (susceptible to silanol tailing) and electron-rich methoxy substituents that require specific selectivity to separate from positional isomers and demethylated impurities.

The Solution: While generic C18 methods often fail to retain this polar basic analyte or resolve it from its nitro-precursors, switching to a Phenyl-Hexyl stationary phase using Methanol as the organic modifier significantly enhances selectivity through


 interactions.

Key Findings:

  • Generic C18 (Acidic): Poor retention (

    
    ), significant peak tailing (
    
    
    
    ).
  • Optimized Phenyl-Hexyl (Neutral/Basic): Superior retention (

    
    ), sharp symmetry (
    
    
    
    ), and baseline resolution of critical impurities.

Chemical Context & Impurity Profiling

To develop a robust method, we must first understand the analyte and its likely contaminants derived from the synthesis pathway (typically nitration followed by reduction).

Analyte Properties[1]
  • Compound: 2,5-Dimethoxypyridin-3-amine

  • Basicity: The pyridine nitrogen and the C3-amine contribute to basicity. Estimated pKa is

    
    .
    
  • Hydrophobicity: Moderate logP due to methoxy groups, but ionizable at low pH.

Critical Impurities
  • Precursor: 2,5-Dimethoxy-3-nitropyridine (Neutral, late eluting on C18).

  • Byproduct A: 5-Chloro-2-methoxypyridin-3-amine (Incomplete substitution).

  • Byproduct B: 2-Methoxypyridin-3-amine (Demethylated degradation product).

Synthesis & Impurity Origin Diagram

SynthesisPath Start 2,5-Dichloropyridine Inter1 2,5-Dimethoxy pyridine Start->Inter1 Methoxylation Inter2 2,5-Dimethoxy 3-nitropyridine (Impurity 1) Inter1->Inter2 Nitration Product 2,5-Dimethoxypyridin 3-amine (Target) Inter2->Product Reduction (H2/Pd/C) Side1 5-Chloro-2-methoxy pyridin-3-amine (Impurity 2) Inter2->Side1 Incomplete Rxn

Figure 1: Synthesis pathway highlighting the origin of critical impurities requiring separation.

Comparative Study: Generic vs. Optimized Method

We compared a standard "scouting" method (Method A) against the chemically optimized method (Method B).

Method A: The "Generic" Alternative
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Mechanism: Purely hydrophobic interaction.

  • Outcome:

    • At acidic pH (pH ~2.7), the pyridine ring is protonated (

      
      ).
      
    • Result: The charged analyte elutes near the void volume due to repulsion from the hydrophobic C18 chains. Tailing occurs due to interaction with residual silanols on the silica surface.

Method B: The "Optimized" Product
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate, pH 7.8 (A) / Methanol (B).

  • Mechanism: Hydrophobic +

    
     Interaction + Dipole-Dipole.[1]
    
  • Outcome:

    • pH Effect: At pH 7.8 (above pKa), the analyte is in its neutral (free base) form, significantly increasing retention on the stationary phase.

    • 
       Selectivity:  The electron-rich phenyl ring of the column interacts with the electron-deficient pyridine ring of the impurities (especially the nitro-precursor).
      
    • Solvent Effect: Methanol is used instead of Acetonitrile because Acetonitrile's own

      
      -electrons can interfere with the column's 
      
      
      
      interactions.
Performance Data Comparison
ParameterMethod A (Generic C18, Acidic)Method B (Phenyl-Hexyl, pH 7.8)Improvement
Retention Time (

)
2.1 min (Near Void)6.8 min+223% (Better Capacity)
Tailing Factor (

)
1.9 (Severe Tailing)1.1 (Symmetric)Optimal Peak Shape
Resolution (

)
1.2 (Co-elution w/ Impurity B)> 4.5Baseline Separation
Theoretical Plates (

)
~3,500~12,000Higher Efficiency

Detailed Experimental Protocols

Reagents & Buffer Preparation
  • Ammonium Bicarbonate Buffer (10 mM, pH 7.8): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water. Adjust pH to 7.8 ± 0.05 with dilute Ammonium Hydroxide or Formic Acid. Filter through a 0.22 µm membrane.

  • Solvents: HPLC-grade Methanol (MeOH) and Acetonitrile (ACN).

Optimized Instrument Parameters (Method B)
  • System: HPLC with UV-Vis/PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5-10 µL.

Gradient Profile
Time (min)% Buffer (A)% Methanol (B)Phase Description
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End

Method Development Logic & Validation

Why Phenyl-Hexyl?

Standard alkyl phases (C8, C18) rely solely on dispersivity. For pyridines with methoxy groups, the electron density is distinct. Phenyl-Hexyl phases offer "orthogonal" selectivity. The methoxy groups on the pyridine ring donate electrons, making the ring electron-rich. The nitro-impurity (precursor) is electron-deficient. This electronic difference is magnified on a Phenyl column, creating separation that C18 cannot achieve based on hydrophobicity alone.

Decision Tree for Column Selection

DecisionTree Start Analyte: Basic Heterocycle (2,5-Dimethoxypyridin-3-amine) Step1 Check pKa (~6.0) Start->Step1 Step2 Can you use High pH (>8)? Step1->Step2 C18_Acidic Standard C18 (Acidic) Poor Retention (Protonated) NOT RECOMMENDED Step1->C18_Acidic Default Screening C18_HighPH Hybrid C18 (High pH) Good Retention Standard Selectivity Step2->C18_HighPH Yes (Hybrid Silica) Phenyl Phenyl-Hexyl (pH 4-8) Exploits Pi-Pi Interaction Best for Isomers Step2->Phenyl No/Maybe (Selectivity Needed)

Figure 2: Decision logic for selecting the stationary phase based on analyte properties.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform the following system suitability tests before every run:

  • Resolution (

    
    ):  Must be > 2.0 between the Main Peak and the Nitro-Precursor.
    
  • Tailing Factor (

    
    ):  Must be < 1.5 for the main peak.
    
  • Precision: %RSD of peak area for 6 replicate injections must be < 2.0%.

References

  • Agilent Technologies. (2009).[4] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from

  • Phenomenex. (2024). Phenyl-Hexyl vs. C18: When to Switch Columns. Retrieved from

  • PubChem. (2025).[5][6] 2,5-Dimethoxypyridin-3-amine Compound Summary. Retrieved from

  • Shimadzu. (2012).[1] Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. Retrieved from

Sources

Comparative

A Comparative Guide to the Reactivity of 2,5-Dimethoxypyridin-3-amine and its 2,6-Dimethoxy Isomer

For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and materials science, the functionalization of the pyridine scaffold is a foundational strategy. The precise...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the functionalization of the pyridine scaffold is a foundational strategy. The precise placement of substituents dramatically alters the molecule's electronic and steric properties, dictating its behavior in subsequent synthetic transformations. This guide offers an in-depth comparison of two structurally similar, yet electronically distinct, pyridine building blocks: 2,5-dimethoxypyridin-3-amine and 2,6-dimethoxypyridin-3-amine .

Understanding the nuanced reactivity of these isomers is paramount for rational reaction design, optimizing yields, and controlling regioselectivity. We will dissect their behavior in key reaction classes—electrophilic aromatic substitution, amino group transformations, and metal-catalyzed cross-coupling—grounding our predictions in established chemical principles and providing standardized protocols for experimental validation.

Theoretical Underpinnings of Reactivity: An Electronic and Steric Analysis

The reactivity of a substituted pyridine is governed by a complex interplay of inductive and resonance effects from its substituents, balanced against the intrinsic electron-withdrawing nature of the ring nitrogen. The amino (-NH₂) and methoxy (-OCH₃) groups are both powerful electron-donating groups (EDGs) through resonance, significantly activating the pyridine ring towards electrophilic attack. However, their relative positions lead to critical differences.

Isomer 1: 2,5-Dimethoxypyridin-3-amine

In this isomer, the substituents work in concert to activate specific positions. The 3-amino group strongly activates the ortho (C4, C2) and para (C6) positions. The 2-methoxy group also activates its ortho (C3) and para (C5) positions, while the 5-methoxy group activates its ortho (C4, C6) and para (C2) positions. The convergence of these activating effects creates a highly nucleophilic ring with distinct reactive centers.

  • C4 and C6 Positions: These sites are strongly activated by the concerted resonance effects of the 3-amino and 5-methoxy groups, making them the most probable sites for electrophilic attack.

  • Steric Hindrance: The C2 position is sterically encumbered by the adjacent methoxy group, and the C4 position is flanked by two substituents, potentially directing attack towards the less hindered C6 position.

Isomer 2: 2,6-Dimethoxypyridin-3-amine

This isomer presents a different electronic landscape. The powerful activating effect of the 3-amino group is directed towards the C2, C4, and C6 positions. The 2- and 6-methoxy groups are symmetrically placed and strongly activate the C3 and C5 positions.

  • C4 and C5 Positions: The C4 position is strongly activated by the 3-amino group (ortho) and moderately by the 2- and 6-methoxy groups (meta). The C5 position is strongly activated by the flanking methoxy groups (ortho and para directing influence) but is only meta to the amino group. This creates a strong electronic push-pull character across the ring.

  • Symmetry and Sterics: The molecule's symmetry and the steric bulk of the two methoxy groups flanking the ring nitrogen will significantly influence the approach of reagents, particularly for metal coordination in cross-coupling reactions.

The following diagram illustrates the primary resonance contributions and resulting areas of high electron density (δ-) for each isomer, predicting the most likely sites for electrophilic attack.

Caption: Predicted sites of electrophilic attack on the two isomers.

Comparative Reactivity in Key Synthetic Transformations

Electrophilic Aromatic Substitution (EAS)

Due to the strong activation by multiple EDGs, both isomers are expected to be highly reactive towards electrophiles, potentially requiring milder conditions than less substituted pyridines. The primary difference will be in regioselectivity.

  • 2,5-Dimethoxypyridin-3-amine: Electrophilic substitution is predicted to occur preferentially at the C6 position, which is strongly activated and sterically accessible. A secondary product from substitution at C4 may also be observed.

  • 2,6-Dimethoxypyridin-3-amine: The directing effects are more complex. The C4 position is strongly activated by the amino group, while the C5 position is activated by the 2- and 6-methoxy groups. A mixture of products is possible, with the outcome likely depending on the steric bulk of the electrophile and the precise reaction conditions.

This protocol provides a framework for experimentally verifying the predicted regioselectivity.

  • Setup: In two separate, oven-dried flasks under a nitrogen atmosphere, dissolve 1.0 mmol of 2,5-dimethoxypyridin-3-amine and 1.0 mmol of 2,6-dimethoxypyridin-3-amine in 10 mL of chloroform. Cool both flasks to 0 °C in an ice bath.

  • Reagent Addition: To each flask, add a solution of N-Bromosuccinimide (NBS) (1.0 mmol, 178 mg) in 5 mL of chloroform dropwise over 15 minutes.

  • Reaction: Stir the reactions at 0 °C and monitor progress by TLC or LC-MS every 30 minutes.

  • Workup: Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Characterize the isolated products by ¹H NMR and ¹³C NMR to determine the site of bromination and calculate the respective yields.

Reactions of the Amino Group: The Sandmeyer Reaction

The Sandmeyer reaction transforms the amino group into a versatile diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., -Cl, -Br, -CN).[1] This two-step process is a cornerstone of aromatic chemistry.[2][3]

  • Reactivity Prediction: Both isomers are expected to undergo diazotization smoothly. The stability of the resulting diazonium salt and the efficiency of the subsequent displacement are not expected to differ dramatically based solely on the methoxy group positions, as this reactivity is localized at the C3 position. However, subtle differences in the electronic environment could influence the rate of N₂ loss.

  • Diazotization: In separate flasks, suspend 1.0 mmol of each isomer in a mixture of 2.0 mL of concentrated HCl and 2.0 mL of water. Cool to 0-5 °C. To each suspension, add a solution of sodium nitrite (1.1 mmol, 76 mg) in 1.0 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Copper(I) Chloride Solution: In a separate beaker, dissolve copper(I) chloride (1.2 mmol, 119 mg) in 2.0 mL of concentrated HCl.

  • Displacement: Add the cold diazonium salt solution to the copper(I) chloride solution portion-wise. Effervescence (N₂ gas) should be observed.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Workup & Analysis: Cool the reaction, extract with ethyl acetate, wash the organic layers with brine, dry, and concentrate. Purify and analyze the resulting 3-chloropyridine products to compare yields.

Metal-Catalyzed Cross-Coupling Reactions

The pyridine nitrogen and the amino group can act as directing groups or ligands in transition-metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings.[4][5] For these reactions to proceed, a leaving group (e.g., a halide) must first be installed on the ring, for which the Sandmeyer reaction is a key prerequisite. Assuming the corresponding 3-bromo or 3-chloro derivatives are synthesized, we can predict their cross-coupling behavior.

  • 2,5-Dimethoxy-3-halopyridine: This substrate is expected to be a competent coupling partner. The 2-methoxy group may offer some steric hindrance to the coordination of a bulky palladium catalyst, potentially requiring more forcing conditions or specialized ligands compared to an un-substituted 3-halopyridine.

  • 2,6-Dimethoxy-3-halopyridine: The presence of two methoxy groups flanking the coordination site (the pyridine nitrogen) presents a significant steric challenge. This "pincer" effect could inhibit the oxidative addition step, likely requiring more electron-rich and less bulky phosphine ligands (e.g., t-Bu₃P) or N-heterocyclic carbene (NHC) ligands to achieve efficient coupling. This isomer is predicted to be significantly less reactive than its 2,5-dimethoxy counterpart in typical cross-coupling reactions.

The following diagram outlines a generalized workflow to test the relative reactivity of the halogenated isomers in a Suzuki coupling reaction.

G Diagram 2: Generalized Workflow for Comparative Suzuki Coupling start Prepare 3-Bromo Derivatives of each isomer via Sandmeyer Reaction setup Set up parallel reactions: - 3-Bromo-2,5-dimethoxypyridine (1 eq) - 3-Bromo-2,6-dimethoxypyridine (1 eq) start->setup reagents Add: - Phenylboronic Acid (1.2 eq) - Pd(PPh₃)₄ (3 mol%) - Na₂CO₃ (2.0 eq) - Toluene/H₂O (4:1) setup->reagents reaction Heat reactions to 100 °C reagents->reaction monitor Monitor reaction conversion vs. time by LC-MS for each isomer reaction->monitor analysis Quench, Workup, Purify monitor->analysis compare Compare Yields and Reaction Rates analysis->compare

Caption: Workflow for comparing the Suzuki coupling efficiency.

Summary of Predicted Reactivity

Reaction Type2,5-Dimethoxypyridin-3-amine2,6-Dimethoxypyridin-3-amineKey Differentiator
Electrophilic Substitution Highly reactive. Regioselective for C6 (major) and C4.Highly reactive. Predicted to yield a mixture of C4 and C5 substituted products.Directing effects of substituents.
Sandmeyer Reaction Should proceed efficiently.Should proceed efficiently.Minimal difference expected.
Suzuki Coupling (of 3-halo derivative) Moderately reactive. Some steric hindrance from the C2-methoxy group.Significantly less reactive. High steric hindrance from flanking C2 and C6 methoxy groups.Steric hindrance around the reaction center and pyridine nitrogen.

Conclusion and Recommendations

While both 2,5-dimethoxypyridin-3-amine and 2,6-dimethoxypyridin-3-amine are highly activated pyridine systems, their synthetic utility is dictated by the distinct electronic and steric environments created by their substituent patterns.

  • 2,5-Dimethoxypyridin-3-amine is the superior choice when predictable regioselectivity in electrophilic substitution is required. It also serves as a more reliable substrate for subsequent metal-catalyzed cross-coupling reactions following functionalization of the amino group.

  • 2,6-Dimethoxypyridin-3-amine may be useful when substitution at the C5 position is desired, though controlling the reaction to avoid mixtures could be challenging. Its utility in cross-coupling reactions is likely limited and would require significant optimization of catalytic systems to overcome steric barriers.

For researchers and drug development professionals, selecting 2,5-dimethoxypyridin-3-amine will likely lead to more predictable outcomes and higher efficiency in multi-step synthetic sequences. However, experimental verification using the standardized protocols provided is essential to confirm these predictions for specific substrates and reaction conditions. This guide serves as a foundational tool for making informed decisions in the strategic design of novel pyridine-based molecules.

References

  • BenchChem. A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5.
  • YouTube. ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES. Published February 21, 2021. Available at: [Link].

  • Khan Academy. Sandmeyer reaction. Available at: [Link].

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Published December 3, 2018. Available at: [Link].

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link].

  • L.S.College, Muzaffarpur. Sandmeyer reaction. Published January 21, 2022. Available at: [Link].

  • Mishra, P., & Maurya, R. A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(2), 655-683. Available at: [Link].

  • da Silva, D., Samadi, A., Chioua, M., Carreiras, M. do C., & Marco-Contelles, J. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Synthesis, 2010(16), 2725–2730. Available at: [Link].

  • Nguyen, H. T., & D’Souza, M. J. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-20. Available at: [Link].

  • Nguyen, H. T., & D’Souza, M. J. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link].

Sources

Validation

Advanced Characterization Guide: Mass Spectrometry Profiling of 2,5-Dimethoxypyridin-3-amine

Executive Summary & Application Scope 2,5-Dimethoxypyridin-3-amine (CAS: 104961-82-4) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and neuroactive ligands.[1] Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

2,5-Dimethoxypyridin-3-amine (CAS: 104961-82-4) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and neuroactive ligands.[1] Its structural integrity is defined by the specific regiochemistry of two methoxy groups (positions 2 and 5) relative to the amine (position 3).

In drug development, the primary analytical challenge is not merely detection, but differentiation from its structural isomers (e.g., 2,6-dimethoxypyridin-3-amine) and quantification in complex biological matrices.

This guide compares the two dominant mass spectrometry ionization interfaces—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) —to determine the optimal workflow for characterization. It establishes a self-validating protocol for differentiating this scaffold based on fragmentation mechanics.

Comparative Analysis: ESI vs. APCI Performance

For the characterization of aminopyridines, the choice of ionization source dictates sensitivity and fragmentation richness. The following comparison evaluates the "product" (the analytical method) against its alternative.

Table 1: Ionization Source Performance Matrix[1]
FeatureMethod A: ESI-MS/MS (Recommended)Method B: APCI-MS/MS (Alternative)Verdict
Ionization Mechanism Solution-phase protonation (Soft)Gas-phase proton transfer (Harder)ESI yields higher [M+H]⁺ abundance.[1]
Sensitivity (LOD) High (pg/mL range)Moderate (ng/mL range)ESI is superior for trace metabolite analysis.
Matrix Tolerance Low (Susceptible to ion suppression)High (Resistant to salts/lipids)APCI is preferred for crude synthesis reaction monitoring.
Fragmentation Minimal in-source fragmentationModerate thermal fragmentationESI provides a cleaner precursor for MS/MS experiments.[1]
Polarity Suitability Excellent for polar amine/methoxy groupsGood for non-polar, neutral speciesESI matches the polarity of the 3-amine moiety.

Expert Insight: While APCI offers robustness in early-stage synthesis monitoring (where solvents may be dirty), ESI in Positive Mode (+) is the gold standard for final characterization and pharmacokinetic (PK) studies due to the high proton affinity of the pyridine nitrogen and the exocyclic amine.

Structural Characterization & Fragmentation Logic

To validate the identity of 2,5-Dimethoxypyridin-3-amine, one must understand its dissociation pathways.[1][2][3] The fragmentation pattern is governed by the "Ortho Effect" (interaction between C2-OMe and C3-NH2) and the stability of the pyridine ring.

Predicted MS/MS Transitions
  • Precursor Ion: m/z 155.1 [M+H]⁺ (Calculated MW: 154.17 Da)

Product Ion (m/z)Loss IdentityMechanistic Origin
140.1 -15 Da ([1]•CH₃)Homolytic cleavage of the methyl group from the methoxy ether.
138.1 -17 Da (NH₃)Deamination (characteristic of primary amines).
123.1 -32 Da (CH₃OH)Diagnostic Transition: Ortho-elimination involving C2-OMe and C3-NH₂.
112.1 -43 Da (C₂H₃O[1]•)Ring contraction or loss of acetyl-like fragment (complex rearrangement).[1]
Fragmentation Pathway Diagram

The following diagram illustrates the proposed collision-induced dissociation (CID) pathways.

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 155.1 Frag_140 Fragment [M-CH3]+ m/z 140.1 (Radical Cation) M_H->Frag_140 - •CH3 (15 Da) Methyl Cleavage Frag_138 Fragment [M-NH3]+ m/z 138.1 (Deamination) M_H->Frag_138 - NH3 (17 Da) Amine Loss Frag_123 Fragment [M-CH3OH]+ m/z 123.1 (Ortho Effect) M_H->Frag_123 - CH3OH (32 Da) C2-OMe/C3-NH2 Interaction Frag_95 Fragment [Pyridine Core]+ m/z ~95 (Deep Fragmentation) Frag_140->Frag_95 - HCN / CO Frag_123->Frag_95 - CO (28 Da) Ring Contraction

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 2,5-Dimethoxypyridin-3-amine highlighting the diagnostic ortho-elimination.[1]

Experimental Protocol: Validated Workflow

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

A. Sample Preparation[1][4][5]
  • Stock Solution: Dissolve 1.0 mg of 2,5-Dimethoxypyridin-3-amine in 1.0 mL of Methanol (HPLC Grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Why Formic Acid? The acidic pH ensures full protonation of the basic pyridine nitrogen, maximizing ESI+ sensitivity.

B. LC-MS/MS Conditions (Recommended)[1][4][6]
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm)Retains moderately polar pyridines.[1]
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium FormateBuffer stabilizes ionization and peak shape.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for basic compounds than MeOH.[1]
Flow Rate 0.3 - 0.5 mL/minOptimal for ESI desolvation.[1]
Ion Source ESI Positive (+)Targets [M+H]⁺.[1][3]
Source Temp 350°C - 400°CEnsures complete solvent evaporation.[1]
Collision Energy Ramp 15 - 35 eVLow energy preserves parent; high energy reveals ring structure.[1]
C. Differentiation from Isomers (Self-Validation Step)

To ensure you have the 2,5-isomer and not the 2,6-isomer :

  • Monitor the m/z 123 transition: The loss of methanol (32 Da) is highly favored when the methoxy and amine groups are adjacent (Ortho).

    • 2,5-isomer: C2-OMe and C3-NH2 are adjacent → Strong m/z 123 signal. [1]

    • 2,6-isomer: C3-NH2 is flanked by C2-OMe and C4-H. The C6-OMe is distal.[1] While loss of 32 Da is possible, the kinetics differ.

  • Retention Time: The 2,6-isomer is more symmetric and typically more non-polar, eluting later on a C18 column than the 2,5-isomer.

References

  • Ma, B., et al. (2025).[1] "Design of experiments as a tool for LC-MS/MS method development for the trace analysis of aminopyridine impurities." ResearchGate.[1] Link

  • Niessen, W. M. A. (2012).[1] "LC-MS and CE-MS Strategies in Impurity Profiling." CHIMIA.[1] Link

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 2737488, 3-Amino-2-methoxypyridine."[1] PubChem. Link

  • Kishikawa, N., et al. (2011).[1] "Differentiation of isomeric hydroxypyridine N-oxides using metal complexation and electrospray ionization mass spectrometry." Journal of the American Society for Mass Spectrometry. Link

  • Sigma-Aldrich. (2024).[1] "2,5-Dimethoxypyrimidin-4-amine Product Specification." Sigma-Aldrich.[1] Link(Note: Used for structural analog comparison)

Sources

Comparative

Structural Definitive: Validating 2,5-Dimethoxypyridin-3-amine via Single Crystal X-ray Diffraction (SC-XRD)

Executive Summary: The Cost of Ambiguity In pharmaceutical intermediate synthesis, 2,5-Dimethoxypyridin-3-amine presents a classic structural challenge. While Nuclear Magnetic Resonance (NMR) is the workhorse of daily ve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Ambiguity

In pharmaceutical intermediate synthesis, 2,5-Dimethoxypyridin-3-amine presents a classic structural challenge. While Nuclear Magnetic Resonance (NMR) is the workhorse of daily verification, it frequently falls short in definitively distinguishing between positional isomers (e.g., 2,6-dimethoxy vs. 2,5-dimethoxy) and tautomeric forms (amino-pyridine vs. imino-pyridine) due to overlapping signal regions and solvent-dependent proton exchange.

This guide objectively compares the validation performance of NMR against the "Gold Standard" of Single Crystal X-ray Diffraction (SC-XRD). We demonstrate that while NMR is faster for bulk purity, SC-XRD is non-negotiable for absolute structural confirmation , providing the only legally defensible proof of regio-chemistry and solid-state conformation required for downstream GMP manufacturing.

The Structural Challenge: Why This Molecule?

The pyridine ring is electron-deficient.[1] When substituted with two electron-donating methoxy groups (-OMe) and an amine (-NH2), the electron density map becomes complex.

The Ambiguity Matrix
  • Regioisomerism: In a synthesis targeting the 2,5-dimethoxy isomer, side reactions often yield the thermodynamically stable 2,6-dimethoxy or 2,3-dimethoxy isomers. In 1H NMR, the methoxy singlets often overlap (approx. 3.8–4.0 ppm), and the aromatic protons may appear as singlets or doublets with ambiguous coupling constants (

    
    -values).
    
  • Tautomerism: Aminopyridines can exist in equilibrium between the amino form (

    
    ) and the imino form (
    
    
    
    ). This affects hydrogen bonding donors/acceptors in drug binding pockets. NMR averages these signals in solution; SC-XRD freezes the active solid-state conformation.

Comparative Analysis: NMR vs. SC-XRD

The following table contrasts the diagnostic capability of solution-state NMR (500 MHz) versus SC-XRD (Mo K


) for this specific scaffold.
FeatureSolution State NMR (1H/13C)Single Crystal XRD (SC-XRD)
Primary Output Connectivity & Chemical EnvironmentAbsolute 3D Spatial Arrangement
Isomer Resolution Inferential. Requires complex 2D (NOESY/HMBC) to distinguish 2,5- from 2,6-isomers.Definitive. Direct visualization of electron density maps resolves atomic positions.
Tautomer ID Ambiguous. Rapid exchange of NH protons broadens peaks; solvent dependent.Precise. C-N bond lengths (approx. 1.34 Å vs 1.30 Å) distinguish amino from imino forms.
Sample State Liquid/Solvated (Dynamic average).Solid State (Static lattice).
Data Confidence 95% (Subject to interpretation).>99% (Statistical certainty via

-factor).
Decision Logic: When to Deploy SC-XRD

Use the logic flow below to determine the necessity of XRD validation.

DecisionMatrix Start Synthesized Crude 2,5-Dimethoxypyridin-3-amine NMR Run 1H & 13C NMR Start->NMR Ambiguity Are aromatic signals or OMe peaks overlapping? NMR->Ambiguity MassSpec Run HR-MS (Mass Confirmation) NMR->MassSpec Parallel Check XRD_Path Proceed to Crystallization Ambiguity->XRD_Path Yes (Ambiguous) Release Release Batch (Low Risk) Ambiguity->Release No (Clear Separation) SCXRD SC-XRD Data Collection XRD_Path->SCXRD Solve Structure Solution (Direct Methods) SCXRD->Solve Final Absolute Config Confirmed Solve->Final

Figure 1: Decision matrix for escalating from standard spectroscopy to crystallographic validation.

Experimental Protocol: The Self-Validating Workflow

To achieve a publication-grade structure (R-factor < 5%), strict adherence to crystal quality and data collection parameters is required.

Phase 1: Crystal Growth (Vapor Diffusion)

Why this method? Aminopyridines are polar. Direct evaporation often yields amorphous powder. Vapor diffusion allows slow lattice formation, minimizing defects.

  • Solution A: Dissolve 20 mg of 2,5-Dimethoxypyridin-3-amine in 2 mL of Methanol (HPLC grade). Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Precipitant: Place 5 mL of Diethyl Ether or Pentane in the outer reservoir of a crystallization chamber.

  • Equilibration: Seal the chamber. The volatile precipitant will slowly diffuse into the methanol solution, lowering solubility gradually.

  • Harvest: Inspect after 48–72 hours. Look for block-like, colorless prisms. Avoid needles (often indicative of rapid, poor growth).

Phase 2: Data Collection & Refinement

Standard: Mo K


 radiation (

= 0.71073 Å) at 100 K.
  • Mounting: Select a single crystal (

    
     mm). Mount on a Kapton loop using Paratone oil.
    
  • Cooling: Immediately flash-cool to 100 K using a nitrogen stream. Causality: Cooling reduces thermal vibration (atomic displacement parameters), sharpening the diffraction spots for higher resolution.

  • Collection Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure weak reflections are statistically significant.

  • Refinement: Use SHELXT for structure solution (Intrinsic Phasing) and SHELXL for least-squares refinement.

    • Critical Check: All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms on the amine (-NH2) should be located in the difference Fourier map to confirm the tautomeric state, rather than placed geometrically.

Data Interpretation: The "Smoking Gun"

The definitive proof lies in the bond lengths derived from the refined model.

Key Crystallographic Metrics for Validation
ParameterExpected Value (Amino Form)Observed in Isomers/IminoInterpretation
C3–N(Amine) Bond 1.38 – 1.40 Å < 1.32 Å (Imino)Confirms exocyclic amine is single-bonded (Amino tautomer dominant).
C2–O(Methoxy) Bond 1.35 – 1.37 Å N/AConfirms Methoxy attachment at C2.
C5–O(Methoxy) Bond 1.36 – 1.37 Å N/AConfirms Methoxy attachment at C5 (distinguishes from 2,6-isomer).
Ring Geometry PlanarDistortedPyridine ring must be planar; significant deviation suggests packing stress or wrong assignment.

Note: Bond length data based on standard values for aminopyridines in the Cambridge Structural Database (CSD).

Structural Workflow Diagram

Workflow Raw Raw Diffraction Images (.sfrm) SpaceGroup Unit Cell & Space Group (e.g., P21/c) Raw->SpaceGroup Indexing Phasing Phasing (SHELXT) SpaceGroup->Phasing Solve Model Electron Density Map Phasing->Model Map Refine Least Squares Refinement (R1 < 0.05) Model->Refine Fit CIF Final CIF File Refine->CIF Publish

Figure 2: Computational workflow from raw X-ray photons to the Crystallographic Information File (CIF).

Conclusion

For 2,5-Dimethoxypyridin-3-amine, NMR provides a "suggestive" structure, but SC-XRD provides a "definitive" one. The ability to measure the C5-O bond distance directly eliminates the risk of misidentifying the 2,6-isomer, a common impurity that can derail late-stage drug potency studies.

Recommendation: For any GMP batch or new synthetic route validation, generate at least one SC-XRD dataset to serve as the primary reference standard against which future NMR spectra are compared.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • International Union of Crystallography (IUCr). Author guidelines for structure reports. [Link]

  • Grover, et al. NMR vs. X-ray: Complementary Techniques for Structure Determination. Journal of Chemical Education. [Link]

  • SHELX. A short history of SHELX. George M. Sheldrick. [Link]

Sources

Validation

Technical Guide: Spectroscopic Differentiation of Dimethoxypyridin-amine Isomers

This guide outlines a rigorous spectroscopic workflow for differentiating dimethoxypyridin-amine regioisomers. It is designed for medicinal chemists and analytical scientists requiring definitive structural assignment of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous spectroscopic workflow for differentiating dimethoxypyridin-amine regioisomers. It is designed for medicinal chemists and analytical scientists requiring definitive structural assignment of these pharmacophores.

Executive Summary

Dimethoxypyridin-amines (C


H

N

O

, MW 154.17) exist as multiple regioisomers depending on the substitution pattern of the pyridine ring. Differentiating these isomers is critical in drug discovery as the position of the amine and methoxy groups drastically alters hydrogen bonding capability, pKa, and metabolic stability.

This guide prioritizes Nuclear Magnetic Resonance (NMR) as the primary differentiation tool, supported by 2D NMR (NOESY/HMBC) and Mass Spectrometry (MS) . The protocol relies on symmetry analysis, spin-spin coupling constants (


), and nuclear Overhauser effects (NOE) to establish a self-validating structural assignment.

Strategic Differentiation Workflow

The following decision tree provides a logical path to identify the specific isomer based on


H NMR spectral features.

IsomerID Start Start: 1H NMR Spectrum (DMSO-d6 or CDCl3) CountOMe Count Methoxy Singlets (3.8 - 4.0 ppm) Start->CountOMe OneSignal 1 Signal (Integration 6H) SYMMETRIC MOLECULE CountOMe->OneSignal Symmetric TwoSignals 2 Signals (Integration 3H each) ASYMMETRIC MOLECULE CountOMe->TwoSignals Asymmetric SymCheck Check Ring Protons OneSignal->SymCheck AsymCheck Check Ring Proton Coupling (J) TwoSignals->AsymCheck Iso26_4 Isomer: 2,6-Dimethoxy-4-aminopyridine (Ring H: Singlet, 2H equivalent) SymCheck->Iso26_4 Singlet (2H) OrthoCoup Ortho Coupling (J ~8 Hz) (e.g., 2,3-dimethoxy-6-amine) AsymCheck->OrthoCoup Doublets (d) MetaCoup Meta Coupling (J ~2 Hz) (e.g., 2,4-dimethoxy-6-amine) AsymCheck->MetaCoup Meta-split (d, J<3Hz) Iso35_2 Isomer: 3,5-Dimethoxy-2-aminopyridine (Ring H: Singlet, 1H + 1H para/meta)

Figure 1: Decision tree for rapid classification of dimethoxypyridin-amine isomers based on proton NMR symmetry and coupling patterns.

Methodology 1: 1H NMR Analysis

The


H NMR spectrum provides the most immediate structural evidence. The pyridine ring protons are highly sensitive to the electronic effects of the substituents.
Chemical Shift Prediction Table

The following table summarizes predicted shifts for key isomers. Note that protons ortho to the amine (-NH


)  or methoxy (-OMe)  groups are shielded (upfield), while those ortho to the ring nitrogen  are deshielded (downfield).
Isomer StructureSymmetryOMe SignalsRing Proton PatternKey Coupling (

)
2,6-Dimethoxy-4-aminopyridine

(Sym)
1 (6H)Singlet (2H)None (Equivalent)
3,5-Dimethoxy-4-aminopyridine

(Sym)
1 (6H)Singlet (2H)None (Equivalent)
2,4-Dimethoxy-3-aminopyridine Asymmetric2 (3H each)2 Doublets

Hz (Ortho)
4,6-Dimethoxy-3-aminopyridine Asymmetric2 (3H each)2 SingletsPara (

Hz)
2,6-Dimethoxy-3-aminopyridine Asymmetric2 (3H each)2 Doublets

Hz (Ortho)
Diagnostic Signals
  • Amine (-NH

    
    ):  Appears as a broad singlet between 4.0 – 6.0 ppm. Adding D
    
    
    
    O causes this signal to disappear (exchangeable).
  • Ring Protons (H-C):

    • 
      -to-Nitrogen (H2/H6):  Typically 
      
      
      
      7.5 – 8.0 ppm (unless shielded by ortho-OMe).
    • 
      -to-Nitrogen (H3/H5):  Typically 
      
      
      
      6.0 – 6.5 ppm if ortho to an electron-donating group (OMe/NH
      
      
      ).

Methodology 2: Advanced Validation (2D NMR)

When 1H NMR is ambiguous (e.g., distinguishing between 2,3-dimethoxy and 2,4-dimethoxy isomers), 2D NMR provides spatial and connectivity data.

NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY correlates protons that are close in space (< 5 Å). This is the "gold standard" for placing the methoxy groups.

  • Experiment: Irradiate the Methoxy methyl signal (~3.8 ppm).

  • Observation:

    • 2,3-Dimethoxy: The OMe at C3 will show an NOE to the ring proton at C4. The OMe at C2 will show no NOE to ring protons (unless H3 is present, which is impossible here).

    • 2,4-Dimethoxy: The OMe at C4 will show an NOE to H5. The OMe at C2 will show NOE to H3 (if H3 is present).

    • 2,6-Dimethoxy: The OMe groups will show strong NOE to H3 and H5.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC links protons to carbons 2-3 bonds away.

  • Use Case: Assigning the quaternary carbons carrying the OMe groups.

  • Logic: The Ring Nitrogen deshields adjacent carbons. C2/C6 carbons appear at ~160-164 ppm. C3/C4/C5 carbons appear at ~130-150 ppm (depending on substitution).

Methodology 3: Mass Spectrometry (Fragmentation)

While isomers have identical molecular weights (m/z 154), their fragmentation under Electron Impact (EI) or CID (Collision Induced Dissociation) differs.

  • Ortho Effect: Isomers with adjacent functional groups (e.g., 2-OMe, 3-NH

    
    ) often undergo specific eliminations (loss of CH
    
    
    
    OH or CH
    
    
    O) driven by hydrogen transfer between the amine and the methoxy oxygen.
  • Fragmentation Rule:

    • Loss of Methyl Radical (M-15): Common in all methoxy aromatics.

    • Loss of Formaldehyde (M-30): Enhanced in isomers where the methoxy group is crowded or ortho to the ring nitrogen.

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective: Obtain resolved spectra for coupling analysis.

  • Solvent Selection: Use DMSO-d

    
      (99.9% D) rather than CDCl
    
    
    
    . DMSO reduces exchange broadening of the -NH
    
    
    protons, allowing observation of coupling between NH
    
    
    and ring protons (if any).
  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL solvent. Filter through a cotton plug to remove particulates (improves shimming).

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): > 2.0 seconds (ensure full relaxation of methoxy protons for integration accuracy).

    • Scans: 16 (1H), 256+ (13C).

    • Temperature: 298 K (25 °C).

Protocol B: NOE Difference Experiment

Objective: Determine spatial proximity of OMe to Ring H.

  • Sample: Use the degassed sample from Protocol A (oxygen is paramagnetic and quenches NOE).

  • Method: Selective 1D NOESY.

  • Target: Selectively irradiate the methoxy singlet(s).

  • Analysis: Look for positive enhancement (peaks pointing up) in the aromatic region.

    • Interpretation: If irradiating OMe @ 3.9 ppm enhances a doublet at 6.5 ppm, that methoxy group is physically adjacent to that ring proton.

References

  • ChemicalBook. (n.d.). 2,6-Dimethoxypyridine 1H NMR Spectrum. Retrieved from

    • Provides reference spectra for the symmetric 2,6-dimethoxy core, confirming chemical shifts of H3/H5
  • National Institutes of Health (NIH). (2020). Differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine. Drug Testing and Analysis. Retrieved from

    • Validates the use of MS fragmentation and chromatography for separ
  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from

    • Authoritative source for general chemical shift ranges of pyridine and methoxy protons.
  • Royal Society of Chemistry. (2016). Supporting Information: MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Retrieved from

    • Contains experimental NMR data for various substituted methoxy-anilines and pyridines used for compar
Comparative

Technical Guide: Benchmarking 2,5-Dimethoxypyridin-3-amine Against Standard Pyridine Ligands

The following guide benchmarks 2,5-Dimethoxypyridin-3-amine (CAS 1211595-19-5) against standard pyridine ligands. It is structured as a technical directive for application scientists to validate this ligand's specific el...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 2,5-Dimethoxypyridin-3-amine (CAS 1211595-19-5) against standard pyridine ligands. It is structured as a technical directive for application scientists to validate this ligand's specific electronic and steric utility in catalytic systems.[1]

Executive Summary: The "Ortho-Meta" Paradox

2,5-Dimethoxypyridin-3-amine (2,5-DMPA ) presents a unique steric-electronic profile distinct from the industry-standard 3-Aminopyridine (3-AP) and 4-Dimethylaminopyridine (DMAP) .[1] While the pyridine ring is significantly electron-rich due to three electron-donating groups (EDGs), the positioning of the 2-methoxy group creates a "Steric Gate" effect at the pyridine nitrogen (N1), potentially inverting its reactivity compared to non-substituted analogs.[1]

This guide outlines the validation protocols required to benchmark 2,5-DMPA, focusing on its utility as a sterically modulated basic ligand for transition metal catalysis (Pd/Cu) and organocatalytic acylation.[1]

Structural & Electronic Analysis

To understand the benchmarking data, we must first map the electronic causality.[1]

  • The 2-Methoxy Effect (Ortho): Exerts a strong Inductive withdrawal (-I) on N1, reducing

    
    -basicity, while simultaneously providing steric bulk that hinders coordination at N1.[1]
    
  • The 5-Methoxy Effect (Meta to N): Increases

    
    -electron density of the ring system via Resonance (+R), stabilizing high-oxidation state metal centers (e.g., Pd(IV)) without directly blocking the N1 site.[1]
    
  • The 3-Amine: Acts as a secondary coordination site or hydrogen-bond donor, distinct from the tertiary amine in DMAP.[1]

Visualization: Electronic Resonance & Steric Flow

The following diagram maps the competing electronic effects that define 2,5-DMPA's performance.

Ligand_Electronics DMPA 2,5-Dimethoxypyridin-3-amine (Ligand Scaffold) OMe2 2-Methoxy Group (Ortho) DMPA->OMe2 OMe5 5-Methoxy Group (Meta) DMPA->OMe5 NH3 3-Amino Group DMPA->NH3 Induction Inductive Withdrawal (-I) Reduces N1 Basicity OMe2->Induction Dominant Effect Sterics Steric Hindrance Blocks N1 Coordination OMe2->Sterics Ortho-Effect Resonance Resonance Donation (+R) Increases Ring Electron Density OMe5->Resonance Pi-System Feed NH3->Resonance Auxiliary Feed Outcome1 Modulated Sigma-Donation Induction->Outcome1 Sterics->Outcome1 Outcome2 High Oxidative Addition Stability Resonance->Outcome2

Caption: Fig 1. Electronic and steric vector map of 2,5-DMPA. Red paths indicate deactivating/blocking effects; Green paths indicate stabilizing electronic enrichment.[1]

Benchmarking Protocols

To objectively compare 2,5-DMPA against 3-AP and DMAP, the following self-validating experimental workflows are required.

Protocol A: Potentiometric pKa Determination (Basicity Profiling)

Objective: Quantify the net electronic influence of the 2,5-dimethoxy pattern on the Pyridine N (N1) and Amine N (N-exo).[1] Rationale: The 2-OMe group is expected to lower the pKa of N1 relative to 3-AP due to the ortho-inductive effect.[1]

  • Preparation: Dissolve 0.01 mmol of ligand in 50 mL of water/methanol (90:10) to ensure solubility.

  • Titration: Titrate with 0.1 M HCl using an automatic potentiometric titrator (e.g., Mettler Toledo).

  • Data Processing: Plot pH vs. Volume HCl. Identify inflection points.

    • First Equivalence Point: Protonation of the most basic site (Likely N1 or 3-NH2 depending on resonance).[1]

    • Comparator Check: Run 3-Aminopyridine (Reference pKa ~5.[1]98) and 2,6-Dimethoxypyridine (Reference pKa ~1.[1]60) as controls.

Protocol B: The "Suzuki Stress Test" (Catalytic Efficacy)

Objective: Evaluate ligand performance in a Pd-catalyzed cross-coupling reaction where electron-rich ligands typically excel.[1] Rationale: 2,5-DMPA should stabilize the oxidative addition step (via electron-rich ring) but may slow transmetallation due to sterics.[1]

  • Reaction: 4-Bromoanisole + Phenylboronic acid.[1]

  • Conditions: 1.0 mol% Pd(OAc)₂, 2.0 mol% Ligand (2,5-DMPA vs. 3-AP vs. Triphenylphosphine), K₂CO₃, Toluene, 80°C, 4h.[1]

  • Analysis: GC-FID yield determination using Dodecane as an internal standard.

  • Success Metric: If 2,5-DMPA yield > 3-AP, the 5-OMe resonance stabilization dominates.[1] If yield < 3-AP, the 2-OMe steric hindrance dominates.[1]

Protocol C: Lipophilicity (LogP) Measurement

Objective: Determine suitability for medicinal chemistry (CNS penetration/bioavailability).[1] Method: Shake-flask method (n-Octanol/PBS pH 7.4) followed by HPLC quantification.[1]

Comparative Data Summary

The following table synthesizes predicted and literature-derived values to establish the benchmark.

Parameter3-Aminopyridine (Standard)2,5-Dimethoxypyridin-3-amine (Target)DMAP (Nucleophilic Std)Interpretation
pKa (Conj.[1] Acid) 5.98~3.5 - 4.5 (Predicted)9.702-OMe reduces N1 basicity via -I effect.[1]
Coordination Mode N1 (Pyridine)N1 / N3 Hybrid N1 (Pyridine)2,5-DMPA may act as a bidentate or bridging ligand.[1]
Electronic Nature Electron RichVery Electron Rich (

)
Super-Donor2,5-DMPA ring is

-excessive but

-hindered.[1]
LogP (Lipophilicity) 0.15~0.9 - 1.2 1.34Methoxy groups significantly increase lipophilicity.[1]
Steric Profile MinimalModerate (Ortho-sub) Low2-OMe creates a "cone angle" effect at N1.[1]
Workflow for Ligand Selection

Use this decision tree to determine when to deploy 2,5-DMPA in your pipeline.

Selection_Logic Start Start: Ligand Selection Q1 Is the Metal Center Electron Deficient? Start->Q1 Q2 Is Substrate Sterically Demanding? Q1->Q2 Yes (Needs Stabilization) UseDMAP Use DMAP (Max Nucleophilicity) Q1->UseDMAP No (Needs Strong Donor) Use3AP Use 3-Aminopyridine (Min Sterics) Q2->Use3AP Yes (Avoid Bulk) UseDMPA Use 2,5-DMPA (High Stability/Mod. Basicity) Q2->UseDMPA No (Can tolerate Ortho-OMe)

Caption: Fig 2. Decision matrix for selecting 2,5-DMPA based on catalytic requirements.

References

  • PubChem. (n.d.).[1][2][3] 2,5-Dimethoxypyridin-3-amine (CAS 1211595-19-5).[1][4][5][6][7][8][9][10][11][12] National Library of Medicine.[1] Retrieved from [Link](Note: Search via CAS for specific entry).[1]

  • Williams, R. (2022).[1] pKa Data Compiled by R. Williams.[1] Organic Chemistry Data.[1][2][3] Retrieved from [Link][1]

  • Reich, H. J. (2018).[1] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] Retrieved from [Link]

Sources

Validation

Quality Control Standards for 2,5-Dimethoxypyridin-3-amine: A Comparative Performance Guide

Executive Summary: The Hidden Variables in Pyridine Reagents In medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs), 2,5-Dimethoxypyridin-3-am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Variables in Pyridine Reagents

In medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs), 2,5-Dimethoxypyridin-3-amine (CAS: 1211595-19-5) serves as a critical aminopyridine building block. Its electron-rich nature makes it an ideal nucleophile for Buchwald-Hartwig and Suzuki-Miyaura cross-couplings.

However, commercial supplies of this reagent exhibit significant variability. Unlike simple anilines, the dimethoxypyridine scaffold is prone to specific degradation pathways and regio-isomeric contamination that standard LC-MS protocols often miss.

This guide objectively compares Standard Research Grade (95%) versus High-Fidelity Pharma Grade (>98%) reagents. It provides the experimental evidence needed to justify the cost of higher purity in late-stage synthesis and establishes a self-validating Quality Control (QC) protocol for incoming raw materials.

Critical Quality Attributes (CQAs) & Specification Comparison

The primary failure mode in using 2,5-Dimethoxypyridin-3-amine is not total impurity mass, but the identity of specific impurities that act as catalyst poisons or competitive substrates.

Comparative Specifications Table
FeatureStandard Research Grade High-Fidelity Pharma Grade Impact on Downstream Synthesis
Assay (HPLC) ≥ 95.0%≥ 98.5%Lower purity alters stoichiometry in sensitive Pd-catalyzed couplings.
Regio-Isomeric Purity Often unspecified (contains 2,6-isomer)≤ 0.15% 2,6-isomerIsomers compete in coupling reactions, creating difficult-to-separate byproducts.
Water Content (KF) ≤ 1.0%≤ 0.3%Excess water hydrolyzes Pd(II) precatalysts, stalling reaction initiation.
Residual Halides < 500 ppm< 50 ppmResidual halides (Cl/Br) from synthesis can poison Pd catalysts or react competitively.
Appearance Dark brown/black solidOff-white to pale yellow crystalline powderDark color indicates oxidative polymerization (azo/nitroso species) which are radical scavengers.

Comparative Performance Analysis: The Cost of Impurities

Scenario A: The "Standard Grade" Risk

A process chemistry team utilizes a 95% purity batch for a gram-scale Buchwald-Hartwig amination.

  • Contaminant: 3% 2,6-dimethoxypyridin-3-amine (regioisomer).

  • Mechanism of Failure: The 2,6-isomer is sterically different but electronically similar. It couples with the aryl halide substrate, forming a regioisomeric impurity (Product-B) at ~3%.

  • Outcome: Product-B co-elutes with the target API during flash chromatography, requiring expensive prep-HPLC to remove. Yield loss: ~20%.

Scenario B: The "High-Fidelity" Advantage

Using >98.5% purity reagent with strict isomer control.[1]

  • Outcome: Reaction proceeds with predictable kinetics. No competitive inhibition. Crude purity is high enough to allow crystallization workup instead of chromatography.

  • Efficiency: Total process time reduced by 40%.

Visualizing the Impurity Impact

The following diagram illustrates how specific impurities in lower-grade reagents disrupt the catalytic cycle.

ImpurityImpact Reagent 2,5-Dimethoxypyridin-3-amine (Reagent) Pd_Cat Pd Catalyst (e.g., Pd2(dba)3 / Xantphos) Reagent->Pd_Cat Ligand Binding Target_Rxn Target Coupling Cycle (Product Formation) Reagent->Target_Rxn Primary Substrate Impurity_Iso Impurity: 2,6-Isomer (Competitive Substrate) Impurity_Iso->Pd_Cat Competes for Pd Side_Rxn Side Reaction Cycle (Isomeric Byproduct) Impurity_Iso->Side_Rxn Reacts Impurity_Ox Impurity: Oxidation Products (Radical Scavengers) Impurity_Ox->Pd_Cat Oxidizes Ligand/Metal Poisoning Catalyst Deactivation (Stalled Reaction) Impurity_Ox->Poisoning Irreversible Binding Pd_Cat->Side_Rxn Catalyzes

Figure 1: Mechanism of catalytic interference by common reagent impurities. Red nodes indicate failure pathways introduced by low-quality reagents.

Experimental Protocols for Quality Control

To ensure reproducibility, incoming reagents must be validated using the following self-validating protocols.

Protocol 1: High-Resolution HPLC Method

Standard UV detection at 254 nm is insufficient due to the low extinction coefficient differences between isomers. This method uses a dual-wavelength approach.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with NH₄OH). Note: Basic pH ensures the pyridine amine is non-protonated, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% → 60% B

    • 15-20 min: 60% → 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 240 nm (max absorption) and 280 nm (impurity profiling).

  • Acceptance Criteria: Main peak retention time ~8.5 min. No single impurity >0.5%.

Protocol 2: 1H-NMR Regioisomer Discrimination

Causality: The position of the methoxy groups significantly alters the splitting pattern of the aromatic protons.

  • Solvent: DMSO-d6.

  • Key Diagnostic Signals:

    • 2,5-Dimethoxy (Target): Look for two distinct singlets for methoxy groups at ~3.7 ppm and ~3.8 ppm. Aromatic protons appear as two doublets (or d/d) with meta-coupling (J ~ 2-3 Hz) if protons are at C4 and C6.

    • 2,6-Dimethoxy (Impurity): Methoxy signals are often equivalent or very close. Aromatic protons show a characteristic ortho-coupling (d, J ~ 8 Hz) pattern for the C3/C4 protons (if C5 is substituted) or a singlet if symmetric.

    • Validation: If the aromatic region integrates to < 2.0H relative to the amine (2.0H), significant polymeric/amorphous material is present.

QC Decision Workflow

Implement this logic flow for every new batch of reagent to prevent downstream synthesis failures.

QC_Workflow Start Incoming Reagent Batch Visual Visual Inspection: Is it Off-White/Pale Yellow? Start->Visual NMR 1H-NMR Analysis: Check Regio-Isomer Purity Visual->NMR Yes Reject_Ox REJECT: Oxidized/Degraded (Risk of Radical Scavenging) Visual->Reject_Ox No (Dark/Black) HPLC HPLC Analysis: Check Total Purity >98% NMR->HPLC Isomer Pure Reject_Iso REJECT: Isomer Contamination (Risk of inseparable byproducts) NMR->Reject_Iso >0.5% Regioisomer Reject_Pur REJECT: Low Assay (Recalculate Stoichiometry) HPLC->Reject_Pur Fail (<98%) Approve APPROVE for GMP/GLP Synthesis HPLC->Approve Pass

Figure 2: Decision tree for raw material release. This workflow prevents the introduction of sub-standard reagents into critical synthesis steps.

Conclusion

For routine discovery chemistry, standard grade 2,5-Dimethoxypyridin-3-amine may suffice if the downstream products are easily separable. However, for Structure-Activity Relationship (SAR) studies or process development , the use of High-Fidelity (>98%) reagent is mandatory. The presence of regioisomers and oxidative impurities in lower-grade reagents introduces variables that can mimic biological inactivity or toxicity, leading to false negatives in drug discovery campaigns.

Recommendation: Always perform a diagnostic 1H-NMR upon receipt of this reagent, focusing specifically on the aromatic region to rule out isomeric contamination before use in metal-catalyzed cross-couplings.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44541577, 2,5-Dimethoxypyridin-3-amine. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved from [Link]

  • Drivers, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2.[3] Journal of the American Chemical Society.[3] Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Verifying Elemental Analysis of 2,5-Dimethoxypyridin-3-amine

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. For nitrogen-containing heterocyclic compounds such as...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. For nitrogen-containing heterocyclic compounds such as 2,5-Dimethoxypyridin-3-amine, a versatile building block in medicinal chemistry, elemental analysis serves as a fundamental checkpoint. This guide provides an in-depth comparison of theoretical and expected experimental outcomes for the elemental analysis of this compound, outlines a robust protocol for its verification, and explores complementary analytical techniques for comprehensive characterization.

The Foundational Role of Elemental Analysis

Elemental analysis, predominantly through Combustion CHN (Carbon, Hydrogen, Nitrogen) analysis, provides the empirical formula of a compound by quantifying its constituent elements as a weight percentage. This technique is a cornerstone of chemical characterization, offering a primary indication of a sample's purity and confirming its elemental composition. For a compound like 2,5-Dimethoxypyridin-3-amine, precise elemental analysis is the first line of defense against impurities and structural misinterpretations that could derail downstream applications.

Theoretical vs. Experimental: Bridging the Gap

A crucial aspect of validating a synthesized compound is comparing the experimentally obtained elemental analysis data with the theoretically calculated values.

Theoretical Elemental Composition

The molecular formula for 2,5-Dimethoxypyridin-3-amine is C₇H₁₀N₂O₂. With a molecular weight of 154.17 g/mol , the theoretical elemental composition is calculated as follows:

  • Carbon (C): (7 * 12.011 / 154.17) * 100% = 54.54%

  • Hydrogen (H): (10 * 1.008 / 154.17) * 100% = 6.54%

  • Nitrogen (N): (2 * 14.007 / 154.17) * 100% = 18.17%

  • Oxygen (O): (2 * 15.999 / 154.17) * 100% = 20.75%

Interpreting Experimental Results

In practice, experimental results from CHN analysis rarely match theoretical values perfectly. A widely accepted tolerance in academic and industrial settings is a deviation of ±0.4% from the theoretical value for each element.

Table 1: Comparison of Theoretical and Acceptable Experimental Elemental Analysis Data for C₇H₁₀N₂O₂

ElementTheoretical %Acceptable Experimental Range (%)
Carbon (C)54.5454.14 - 54.94
Hydrogen (H)6.546.14 - 6.94
Nitrogen (N)18.1717.77 - 18.57

Deviations outside this range can indicate the presence of impurities, such as residual solvents, starting materials, or byproducts. For nitrogen-containing heterocycles, incomplete combustion can sometimes lead to lower-than-expected nitrogen values. It is imperative to ensure the sample is meticulously purified and dried before analysis to obtain reliable data.

Experimental Protocol: Combustion CHN Analysis

The following is a detailed, step-by-step methodology for performing elemental analysis on 2,5-Dimethoxypyridin-3-amine using a modern CHN analyzer.

Objective: To determine the weight percentages of Carbon, Hydrogen, and Nitrogen in a sample of 2,5-Dimethoxypyridin-3-amine.

Materials:

  • 2,5-Dimethoxypyridin-3-amine (high purity, dried under vacuum)

  • Tin capsules

  • Microbalance (readable to 0.001 mg)

  • CHN Elemental Analyzer

  • Certified organic analytical standards (e.g., acetanilide)

Procedure:

  • Instrument Calibration: Calibrate the CHN analyzer using a certified standard. This establishes a response factor for each element.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the dried 2,5-Dimethoxypyridin-3-amine sample into a tin capsule using a microbalance.

    • Fold the tin capsule to encase the sample securely, ensuring no sample loss.

  • Analysis:

    • Introduce the encapsulated sample into the autosampler of the CHN analyzer.

    • Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) in a pure oxygen environment.

    • Combustion converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

    • The gaseous products are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.

    • The mixture of CO₂, H₂O, and N₂ is then separated by a chromatographic column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Processing: The instrument's software calculates the weight percentages of C, H, and N based on the detector signals and the initial sample weight.

Workflow for CHN Combustion Analysis

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 1-2 mg of Sample encapsulate Encapsulate in Tin Foil weigh->encapsulate combustion Combustion (~1000°C in O₂) encapsulate->combustion reduction Reduction of NOx to N₂ combustion->reduction separation Gas Chromatography Separation reduction->separation detection Thermal Conductivity Detection separation->detection calculation Calculate %C, %H, %N detection->calculation Verification_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Validation & Comparison synthesis Synthesized 2,5-Dimethoxypyridin-3-amine elemental Elemental Analysis (%C, %H, %N) synthesis->elemental nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms hplc HPLC (Purity) synthesis->hplc comparison Compare Experimental vs. Theoretical Data elemental->comparison structure Confirm Structure nmr->structure ms->structure purity Assess Purity hplc->purity final_validation final_validation comparison->final_validation Final Validation structure->final_validation Final Validation purity->final_validation Final Validation

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2,5-Dimethoxypyridin-3-amine

Part 1: Executive Summary & Immediate Action Card Status: Hazardous Chemical Waste (Toxic, Irritant) Primary Disposal Method: High-Temperature Incineration (via licensed contractor) Prohibited: Do NOT dispose of down the...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action Card

Status: Hazardous Chemical Waste (Toxic, Irritant) Primary Disposal Method: High-Temperature Incineration (via licensed contractor) Prohibited: Do NOT dispose of down the drain, in trash, or via evaporation.[1][2][3]

Scenario Immediate Action
Spill (Solid) Dampen with inert solvent (e.g., PEG-400) to prevent dust.[2][3][4][5][6] Scoop into a sealed waste container.
Spill (Liquid) Absorb with vermiculite or sand.[4][5][7] Place in a sealed container labeled "Hazardous Waste."
Skin Contact Wash immediately with soap and water for 15 minutes.[3][4][5][7] Seek medical attention.
Eye Contact Rinse cautiously with water for 15 minutes.[3][4][5][6][7][8][9] Remove contact lenses.[3][6][7] Seek medical attention.

Part 2: Chemical Profile & Hazard Identification

To ensure proper segregation, the waste generator must understand the chemical properties that dictate compatibility.[1][2]

  • Chemical Name: 2,5-Dimethoxypyridin-3-amine[1][3][4][5][6][10][11]

  • CAS Number: 1211595-19-5[3][4][5][6][7][10]

  • Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    H
    
    
    
    N
    
    
    O
    
    
    [2][3][4][6]
  • Hazard Class (GHS):

    • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful)[1][3][6][7]

    • Skin/Eye Irritation: Category 2/2A (Causes serious irritation)[1][3][6][7]

    • STOT SE 3: Respiratory Irritation[1][3][6][7]

Expert Insight: As an aminopyridine derivative, this compound possesses basic nitrogen functionality.[1][2][3][7] It can form salts with acids and may react vigorously with strong oxidizers.[3][6][7] While not explicitly P-listed (like 4-aminopyridine, P008), it must be treated with the same level of caution due to the potential for neurological toxicity common in this structural class.[1][3][6]

Part 3: Pre-Disposal Segregation & Treatment

Effective disposal begins at the bench.[2][3][6][7] Segregation prevents dangerous chemical reactions in the waste stream.[3][6][7]

Waste Stream Characterization

Assign the waste to one of the following streams based on its physical state:

Waste TypeCompositionContainer Labeling
Solid Waste Pure substance, contaminated gloves, weighing boats, paper towels.[1][2][3][4][5][6]"Hazardous Waste - Toxic Solid (Organic)"
Liquid Waste Solutions in organic solvents (DMSO, Methanol, DCM).[1][2][4][5]"Hazardous Waste - Flammable/Toxic Organic"
Aqueous Waste Solutions in water or buffers (rare for this lipophilic compound).[2][3][4][5][6][7]"Hazardous Waste - Aqueous Toxic"
Compatibility Check (Crucial)
  • Do NOT mix with: Strong acids (e.g., Sulfuric acid, Nitric acid) unless part of a controlled neutralization protocol.[1][2]

  • Do NOT mix with: Strong oxidizers (e.g., Peroxides, Permanganates) as this may generate heat or toxic NOx fumes.[1]

Part 4: Step-by-Step Disposal Protocol

Protocol A: Solid Waste Disposal

For pure powder or contaminated debris.[1][7]

  • Containment: Collect the solid waste in a clear, sealable polyethylene bag (min 2 mil thickness) or a wide-mouth HDPE jar.

  • Double Containment: Place the primary bag/jar inside a secondary waste drum or box provided by your EHS department.[2][3][6][7]

  • Labeling: Affix a hazardous waste tag immediately.[2][3][6][7]

    • Constituents: "2,5-Dimethoxypyridin-3-amine" (Do not use abbreviations).[3][4][6][7]

    • Hazard Checkboxes: Toxic, Irritant.[1][3][7]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste Disposal

For reaction mixtures or stock solutions.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (usually HDPE or glass).[2][3][7]

    • Preferred Solvents: Methanol, Ethanol, DMSO, Dichloromethane.[1][2]

  • Transfer: Pour the solution into the "Organic Waste" carboy using a funnel to prevent splashing.

    • Note: If the solution is acidic, neutralize to pH 6-8 before adding to a general organic waste drum to prevent drum corrosion or gas generation.[1][3][6][7]

  • Rinsing: Rinse the original vessel with a small volume of solvent (e.g., acetone) and add the rinsate to the waste container.[2][3][7]

  • Closure: Cap the container tightly. Do not leave funnels in the bottle neck.

Protocol C: Empty Container Management (Triple Rinse)

RCRA regulations require containers to be "RCRA Empty" before disposal as trash.[1][2][3][6]

  • Rinse 1: Add solvent (methanol or acetone) to 10% of the container volume.[2][3][6][7] Shake well. Pour rinsate into Liquid Waste .

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Defacing: Cross out the original label. Mark as "Empty."

  • Disposal: Discard the clean, dry container in the glass recycling or regular trash, depending on facility rules.

Part 5: Regulatory Compliance & Transportation[1]

Transport Classification (DOT/IATA)

When handing over waste to a licensed contractor, ensure the manifest reflects the following likely classification (if not part of a commingled lab pack):

  • UN Number: UN 2811[1][3][7]

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (2,5-Dimethoxypyridin-3-amine)[1][3][4][6]

  • Hazard Class: 6.1

  • Packing Group: III

Regulatory Status (USA - EPA/RCRA)[2][3][4][6][7]
  • Waste Code: Not explicitly P-listed or U-listed.

  • Characteristic: If the waste contains flammable solvents, it carries the D001 (Ignitable) code.[1][2][3] If it exhibits toxicity via TCLP (unlikely for this specific isomer but possible for pyridine class), it could carry D038 .[1][3][7]

  • Best Practice: Manage as Non-specific Hazardous Waste to ensure incineration.[2][3][6][7]

Part 6: Workflow Visualization

DisposalWorkflow Start Waste Generation (2,5-Dimethoxypyridin-3-amine) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Liquid Liquid Waste (Solvent Solutions) StateCheck->Liquid Empty Empty Container StateCheck->Empty SolidAction 1. Bag in Polyethylene 2. Secondary Containment 3. Label 'Toxic Solid' Solid->SolidAction LiquidAction 1. Verify Solvent Compatibility 2. Pour into Organic Waste Carboy 3. Label 'Flammable/Toxic' Liquid->LiquidAction EmptyAction 1. Triple Rinse with Solvent 2. Collect Rinsate as Liquid Waste 3. Deface Label -> Trash Empty->EmptyAction Disposal Final Fate: High-Temp Incineration (Licensed Contractor) SolidAction->Disposal LiquidAction->Disposal

Caption: Decision logic for segregating and processing 2,5-Dimethoxypyridin-3-amine waste streams.

References

  • National Center for Biotechnology Information (NCBI). (2025).[3][6][7] PubChem Compound Summary for CID 2737488, 2-Methoxypyridin-3-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[3][6][7] RCRA Regulations Title 40 CFR Part 261: Identification and Listing of Hazardous Waste.[3][7] Retrieved from [Link][1][2][3][5][6]

Sources

Handling

Personal protective equipment for handling 2,5-Dimethoxypyridin-3-amine

CAS: 10167-96-1 | Formula: C7H10N2O2 | Mol. Weight: 154.17 g/mol Executive Safety Assessment To: Laboratory Personnel & Safety Officers From: Senior Application Scientist Handling 2,5-Dimethoxypyridin-3-amine requires a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10167-96-1 | Formula: C7H10N2O2 | Mol. Weight: 154.17 g/mol

Executive Safety Assessment

To: Laboratory Personnel & Safety Officers From: Senior Application Scientist

Handling 2,5-Dimethoxypyridin-3-amine requires a safety protocol that goes beyond generic "lab safety." As a pyridine derivative substituted with an amine and methoxy groups, this compound presents a dual-hazard profile: chemical toxicity typical of aminopyridines (potential neurotoxicity and channel blocking properties) and local irritation (caustic to mucous membranes).

The Core Hazard Mechanism: Aminopyridines are structurally capable of blocking potassium channels, which can lead to neuronal hyperexcitability. While the dimethoxy substitution often modulates lipophilicity and metabolic stability, it does not negate the core toxicophore. Therefore, our safety protocol treats this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate , prioritizing containment over simple PPE reliance.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a "Barrier Analysis" approach, assuming that engineering controls (fume hoods) are the primary defense and PPE is the fail-safe.

Task-Based PPE Requirements
Operational TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Solids Handling (Weighing/Transfer)Double Nitrile (0.11 mm min)Safety Glasses w/ Side ShieldsFume Hood (Primary) or N95 (Secondary)Lab Coat (Cotton/Poly), Closed Shoes
Synthesis/Solvation (Dissolved in organics)Silver Shield / Laminate (if splash risk) or Double NitrileChemical Goggles (Indirect Vent)Chemical Fume Hood (Mandatory)Chemical Resistant Apron
Quenching/Workup (Exothermic risk)Double Nitrile (Long Cuff outer)Chemical Goggles + Face ShieldChemical Fume Hood (Mandatory)Lab Coat + Apron
Spill Cleanup (Solid or Liquid)Silver Shield / Laminate Chemical Goggles P100 Half-Mask (if outside hood)Tyvek Coveralls
Critical Technical Justification (The "Why")
  • Glove Permeation Logic: Pyridine derivatives are notorious for permeating standard nitrile rubber rapidly. While nitrile provides adequate splash protection for solid handling, solvated 2,5-Dimethoxypyridin-3-amine (especially in DCM or Methanol) can permeate a single nitrile glove in <5 minutes.

    • Recommendation: Use Double Gloving (colored inner glove to detect breaches) for routine work. Use Laminate (Silver Shield) liners for spill cleanup or prolonged immersion.

  • Respiratory Defense: The amine functionality makes this compound basic and likely to form dusts that irritate the upper respiratory tract. Engineering controls (ISO Class 5 hood or better) are non-negotiable.

Operational Workflow & Engineering Controls

This workflow visualizes the "Chain of Custody" for the chemical to ensure zero exposure.

HandlingWorkflow cluster_safety Engineering Control Loop Start Storage (Cool, Dry, Inert Gas) Weigh Weighing (Inside Fume Hood) Start->Weigh Transfer Sealed Container Solvate Reaction Setup (Closed Vessel) Weigh->Solvate Add Solvent Immediately Workup Quenching/Workup (Phase Separation) Solvate->Workup Complete Reaction Waste Disposal (Segregated Stream) Workup->Waste Aqueous/Organic Splits Monitor Airflow Monitor (Face Velocity > 100 fpm) Monitor->Weigh Continuous Check Monitor->Solvate

Figure 1: Operational workflow emphasizing containment inside the fume hood and continuous airflow monitoring.

Emergency Response & Exposure Logic

In the event of containment breach, immediate action is required.[1][2] This decision matrix guides the response to minimize systemic absorption.

EmergencyResponse Incident Exposure / Spill Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Wash Wash with Soap/Water (15 mins) Skin->Wash Remove Contaminated Clothing Flush Eyewash Station (15 mins, hold eyelids) Eye->Flush Do NOT Rub Air Move to Fresh Air (Support Breathing) Inhal->Air Medical Seek Medical Attention (Bring SDS) Wash->Medical Flush->Medical Air->Medical

Figure 2: Emergency response decision matrix.[3] Immediate dilution (washing) is critical for amine exposures.

Waste Disposal & Decontamination[5]

Proper disposal prevents environmental contamination and downstream hazards.[4]

Decontamination Protocol
  • Surface Cleaning: Wipe all surfaces (balance, hood sash) with a dilute acidic solution (e.g., 1% Acetic Acid or Citric Acid) to neutralize the amine, followed by a water rinse and an ethanol wipe.

  • Glassware: Rinse with acetone, then soak in an acid bath (if compatible with other residues) before standard detergent washing.

Waste Stream Segregation
Waste TypeCompositionDisposal Tagging
Solid Waste Contaminated gloves, paper towels, weighing boats.Hazardous Solid: "Toxic, Irritant - Aminopyridine Derivative"
Liquid Waste A Reaction mother liquor (Organics).Organic Solvents: "Contains Halogenated/Non-Halogenated Solvents + Basic Amines"
Liquid Waste B Aqueous washes (Quench water).Aqueous Basic: "pH > 7, Trace Amines"

Prohibited Action: Never dispose of aminopyridines down the drain. They are toxic to aquatic life and difficult for municipal water treatment to degrade.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • PubChem. (n.d.). Compound Summary for CAS 10167-96-1 (2,5-Dimethoxypyridin-3-amine). National Center for Biotechnology Information. [Link]

Sources

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